Emopamil
Description
Structure
2D Structure
Properties
CAS No. |
78370-13-5 |
|---|---|
Molecular Formula |
C23H31N2+ |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
[(4S)-4-cyano-5-methyl-4-phenylhexyl]-methyl-(2-phenylethyl)azanium |
InChI |
InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/p+1/t23-/m0/s1 |
InChI Key |
DWAWDSVKAUWFHC-QHCPKHFHSA-O |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Other CAS No. |
78370-13-5 |
physical_description |
Solid |
Synonyms |
2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Emopamil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emopamil is a phenylalkylamine derivative with a complex pharmacological profile, exhibiting a mechanism of action that extends beyond a single molecular target. Initially investigated for its cardiovascular effects, its therapeutic potential is now recognized in a broader context, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its interactions with voltage-gated calcium channels, the this compound Binding Protein (EBP), and sigma receptors. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the associated signaling pathways are visualized to facilitate a deeper understanding of its polypharmacology.
Core Mechanisms of Action
This compound's biological effects are primarily attributed to its activity at three distinct molecular targets:
-
Voltage-Gated Calcium Channels (VGCCs): this compound functions as a calcium channel blocker, a property it shares with other phenylalkylamines like verapamil.[1][2] However, it exhibits a unique site of action.
-
This compound Binding Protein (EBP): this compound binds with high affinity to EBP, an enzyme critical to cholesterol biosynthesis.[1][3] This interaction is a key aspect of its mechanism and is being explored for therapeutic applications in neurodegenerative disorders and cancer.[4]
-
Sigma Receptors: this compound is a high-affinity ligand for sigma receptors, particularly the sigma-1 subtype. These receptors are chaperone proteins involved in cellular stress responses and signaling.
Interaction with Voltage-Gated Calcium Channels
This compound is a blocker of neuronal voltage-gated calcium channels (VGCCs). These channels are crucial for mediating calcium influx in response to membrane depolarization, which in turn triggers a variety of cellular processes, including neurotransmitter release.
Site of Action
Unlike its structural analog verapamil, which acts at an intracellular site, this compound inhibits neuronal VGCCs by binding to an extracellular site on the nerve cell. This distinction is significant as it suggests a different mode of interaction with the channel protein and may contribute to its distinct pharmacological profile, including its neuroprotective efficacy in ischemic conditions.
Quantitative Analysis of VGCC Inhibition
The inhibitory effects of this compound on VGCC function have been quantified in various experimental models. The following table summarizes key IC50 values.
| Experimental Model | Assay | IC50 (µM) |
| Rat brain synaptosomes | K+-evoked 45Ca2+ influx | ~30 |
| Rat hippocampal brain slices | K+-evoked [3H]-D-aspartate release | ~30 |
| Rat cortical neurons (primary culture) | Evoked increase of intracellular calcium | 3.6 |
Experimental Protocol: K+-Evoked 45Ca2+ Influx in Rat Brain Synaptosomes
This protocol is based on methodologies described for assessing the activity of VGCC blockers.
Objective: To determine the IC50 value of this compound for the inhibition of potassium-evoked calcium influx into nerve terminals.
Materials:
-
Synaptosomes prepared from rat brain tissue.
-
Physiological salt solution (e.g., Krebs-Ringer buffer).
-
Depolarizing solution (high K+ concentration).
-
45CaCl2 (radioactive calcium).
-
This compound solutions of varying concentrations.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortex using differential centrifugation.
-
Pre-incubation: Resuspend the synaptosomal pellet in a physiological salt solution and pre-incubate with various concentrations of this compound or vehicle control.
-
Initiation of Calcium Influx: Depolarize the synaptosomes by adding a high-potassium solution containing 45CaCl2. This opens the voltage-gated calcium channels, allowing the influx of radioactive calcium.
-
Termination of Influx: After a short incubation period, terminate the reaction by rapid filtration and washing with an ice-cold stop solution to remove extracellular 45Ca2+.
-
Quantification: Measure the amount of 45Ca2+ retained by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Plot the percentage inhibition of 45Ca2+ influx against the concentration of this compound to determine the IC50 value.
Signaling Pathway: VGCC Inhibition by this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of novel neuronal voltage-dependent calcium channel blockers based on this compound left hand as a bioactive template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound binding protein - Wikipedia [en.wikipedia.org]
- 4. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
Emopamil Binding Protein (EBP): A Technical Guide to its Function and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Emopamil Binding Protein (EBP), also known as delta-8-delta-7 sterol isomerase, is an integral membrane protein primarily located in the endoplasmic reticulum and nuclear membrane. It plays a crucial role in the final steps of cholesterol biosynthesis. Initially discovered through its high-affinity binding to the anti-ischemic drug this compound, EBP has since been identified as a target for a structurally diverse range of compounds, making it a protein of significant interest in drug development. This technical guide provides an in-depth overview of the function, localization, and associated signaling pathways of EBP, supported by quantitative data and detailed experimental protocols.
Core Function: A Key Enzyme in Cholesterol Biosynthesis
EBP functions as a sterol isomerase, catalyzing the conversion of sterol precursors in the cholesterol biosynthesis pathway. Specifically, it facilitates the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. This enzymatic activity is a critical step in both the Bloch and Kandutsch-Russell pathways, the two routes for cholesterol synthesis. In the Bloch pathway, EBP converts zymosterol to dehydrolathosterol, while in the Kandutsch-Russell pathway, it transforms zymostenol into lathosterol.
Mutations in the EBP gene can lead to Conradi-Hünermann syndrome, a rare X-linked dominant disorder characterized by skeletal abnormalities, skin lesions, and cataracts, underscoring the vital role of EBP in normal development.
Subcellular Localization
EBP is predominantly localized to the membranes of the endoplasmic reticulum (ER) and the inner nuclear membrane. This localization is consistent with its function in the cholesterol biosynthesis pathway, as many of the enzymes involved in this process are embedded in the ER membrane. The localization of EBP to these compartments allows for efficient channeling of substrates and intermediates within the pathway.
Quantitative Data
Enzyme Kinetics
The enzymatic activity of EBP has been characterized, providing insights into its catalytic efficiency. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for its substrate and its maximum catalytic rate.
| Parameter | Value | Substrate | Condition | Reference |
| Km | 4.47 µM | 5,6α-epoxy-5α-cholestan-3β-ol | AEBS complex assay | [1] |
| Vmax | 0.46 nmol/min/mg enzyme | 5,6α-epoxy-5α-cholestan-3β-ol | AEBS complex assay | [1] |
| Km | 50 µM | Zymosterol | Overexpressed in erg2 yeast cells | [2] |
| Turnover number (kcat) | 0.423 s⁻¹ | Zymosterol | Overexpressed in erg2 yeast cells | [2] |
Ligand Binding Affinities
EBP is known to bind with high affinity to a variety of structurally diverse ligands, including pharmaceuticals. The inhibition constant (Ki) is a measure of the affinity of these compounds for the protein.
| Ligand | Ki (µM) | Reference |
| Tamoxifen | 1 | [2] |
| This compound | 2 | |
| Tridemorph | 1 | |
| 25-Azacholesterol | 21 | |
| Ketoconazole | 156 | |
| Cholesterol | 620 |
Protein Expression
Quantitative proteomics studies have provided data on the abundance of EBP in various human tissues. The following table summarizes the relative abundance of EBP across a selection of tissues, derived from mass spectrometry-based proteomics data. The intensity-based absolute quantification (iBAQ) values are used as a measure of protein abundance.
| Tissue | iBAQ Value (log10) | Data Source |
| Liver | 7.5 | |
| Adrenal Gland | 7.2 | |
| Testis | 7.1 | |
| Small Intestine | 6.9 | |
| Kidney | 6.8 | |
| Prostate | 6.7 | |
| Colon | 6.6 | |
| Ovary | 6.5 |
Note: iBAQ values are semi-quantitative and represent the relative abundance of the protein within the detected proteome.
Signaling Pathways and Interactions
EBP is involved in and interacts with several key cellular signaling pathways beyond its primary role in cholesterol metabolism.
Cholesterol Biosynthesis Pathway
EBP is an integral component of the cholesterol biosynthesis pathway. Its function is essential for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.
References
The Role of Emopamil in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential lipid, is a critical component of mammalian cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] Its intricate biosynthetic pathway is tightly regulated, with numerous enzymatic steps offering potential targets for therapeutic intervention. One such target is the Emopamil Binding Protein (EBP), a key enzyme in the post-lanosterol segment of cholesterol synthesis.[2][3] this compound, a phenylalkylamine calcium channel blocker, was instrumental in the discovery and characterization of EBP.[2] This technical guide provides an in-depth exploration of the role of this compound and its interaction with EBP in the complex process of cholesterol biosynthesis.
This compound Binding Protein (EBP): A Pivotal Enzyme in Cholesterol Synthesis
EBP, also known as 3-beta-hydroxysteroid-Δ8,Δ7-isomerase, is an integral membrane protein located in the endoplasmic reticulum.[4] It functions as a sterol isomerase, catalyzing the conversion of Δ8-sterols to their corresponding Δ7-isomers. This isomerization is a crucial step in both the Bloch and Kandutsch-Russell pathways, the two major routes for converting lanosterol to cholesterol.
In the Bloch pathway , EBP facilitates the conversion of zymosterol to dehydrolathosterol. In the Kandutsch-Russell pathway , it catalyzes the isomerization of zymostenol to lathosterol. Inhibition of EBP disrupts these pathways, leading to the accumulation of upstream sterol intermediates.
Mechanism of Action: this compound as an EBP Inhibitor
Signaling Pathways Affected by this compound
The primary signaling pathway directly affected by this compound is the cholesterol biosynthesis pathway. By inhibiting EBP, this compound creates a bottleneck, leading to the accumulation of specific sterol precursors.
Quantitative Data on EBP Inhibition
The inhibition of EBP leads to a measurable, dose-dependent increase in its substrates. While specific data for this compound is limited in the available literature, studies on other EBP inhibitors, such as amiodarone and the experimental compound GNE-3406, provide valuable insights into the quantitative effects of blocking this enzyme.
| Compound | Cell/System | Effect | Concentration | Reference |
| Amiodarone | Primary cortical neurons and astrocytes | Dose-dependent increase in zymosterol and zymostenol | Not specified | |
| GNE-3406 | 3D human cortical organoids | Dose-dependent increase in zymostenol | 350 nM and 1750 nM | |
| Hydantoin-based inhibitor | Human EBP | Ki value of 49 nM | N/A | |
| Hydantoin-based inhibitor | Oligodendrocyte progenitor cells | EC50 for OPC differentiation of 28 nM | N/A |
Experimental Protocols
In Vitro EBP Enzymatic Activity Assay
This protocol is adapted from a method described for determining the enzymatic activity of EBP and its mutants.
a. Protein Preparation:
-
Express and purify recombinant human EBP.
-
Exchange the buffer of the purified protein to the assay buffer (50 mM Tris/HCl, pH 7.5, 2 mM MgCl₂, 1 mM EDTA, 2 mM 2-mercaptoethanol, 5% glycerol, and 0.1% TWEEN 80) using gel filtration.
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing 10 µM recombinant EBP and 50 µM of the substrate (e.g., zymostenol-d7) in the assay buffer.
-
To test the inhibitory effect of this compound, add varying concentrations of the compound to the reaction mixture.
-
Incubate the reaction at 37°C with gentle shaking for 12 hours.
c. Quenching and Extraction:
-
Stop the reaction by adding 0.5 mL of 6% (w/v) KOH in methanol.
-
Bring the total volume to 2 mL with a 1:1 mixture of water and methanol.
-
Add a surrogate internal standard (e.g., 600 ng of d3-campesterol) to monitor recovery.
-
Extract the sterols from the mixture for analysis.
d. Analysis:
-
Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the substrate and product.
-
Calculate the percentage of inhibition by comparing the product formation in the presence and absence of this compound.
Cellular Assay for EBP Inhibition
This protocol outlines a general workflow for assessing the effect of this compound on cholesterol biosynthesis in a cell-based model.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human hepatocytes, Neuro2a cells) in the appropriate medium and conditions.
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
b. Sterol Extraction:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., a modified Folch procedure).
c. Sterol Analysis by GC-MS or LC-MS/MS:
-
Derivatize the extracted sterols if necessary for GC-MS analysis (e.g., silylation).
-
Inject the prepared samples into a GC-MS or LC-MS/MS system for separation and quantification of cholesterol precursors, including zymosterol and zymostenol.
-
Quantify the accumulation of these precursors relative to the total protein content or an internal standard.
Conclusion
This compound's interaction with the this compound Binding Protein provides a clear example of targeted inhibition within the cholesterol biosynthesis pathway. By blocking the Δ8–Δ7 sterol isomerase activity of EBP, this compound leads to a predictable and quantifiable accumulation of upstream sterol intermediates. This mechanism not only highlights the crucial role of EBP in cholesterol metabolism but also establishes a framework for the development and evaluation of novel therapeutic agents targeting this enzyme for various pathological conditions. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. This compound binding protein - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Evolution, Expression Profile, Regulatory Mechanism, and Functional Verification of EBP-Like Gene in Cholesterol Biosynthetic Process in Chickens (Gallus Gallus) [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
(S)-Emopamil Versus (R)-Emopamil: A Technical Examination of Stereoselective Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil, a phenylalkylamine derivative, exhibits a complex pharmacological profile, interacting with multiple biological targets, including voltage-gated calcium channels, serotonin 5-HT2 receptors, and the this compound binding protein (EBP), a crucial enzyme in cholesterol biosynthesis. The presence of a chiral center in this compound gives rise to two enantiomers, (S)-Emopamil and (R)-Emopamil, which display distinct biological activities. This technical guide provides an in-depth analysis of the stereoselective pharmacology of this compound enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Core Biological Targets and Stereoselectivity
The differential interaction of (S)-Emopamil and (R)-Emopamil with their primary biological targets forms the basis of their distinct pharmacological profiles.
Voltage-Gated Calcium Channels
Serotonin 5-HT2 Receptors
(S)-Emopamil has been identified as a potent antagonist of the serotonin 5-HT2 receptor. This activity contributes to its neuroprotective effects. The binding affinity of this compound enantiomers to the 5-HT2 receptor is expected to be stereoselective, a common characteristic for G protein-coupled receptor ligands.
This compound Binding Protein (EBP)
This compound binds with high affinity to the this compound Binding Protein (EBP), an enzyme identified as a Δ8-Δ7 sterol isomerase that plays a critical role in the cholesterol biosynthesis pathway. EBP catalyzes the conversion of zymostenol to lathosterol. Inhibition of EBP can lead to the accumulation of sterol intermediates, which has been implicated in various cellular processes and is being explored for therapeutic applications. The binding of this compound enantiomers to EBP is a key aspect of their pharmacology, and potential stereoselective inhibition of this enzyme could lead to different downstream effects on cholesterol metabolism.
Quantitative Data on Biological Activity
A comprehensive search of the scientific literature did not yield specific publicly available quantitative data (Ki or IC50 values) directly comparing the binding affinities of (S)-Emopamil and (R)-Emopamil for voltage-gated calcium channels, serotonin 5-HT2 receptors, and the this compound binding protein in a single comprehensive study. The following tables are therefore presented as a template to be populated as such data becomes available through further research.
Table 1: Comparative Binding Affinities (Ki in nM) of this compound Enantiomers
| Target | (S)-Emopamil | (R)-Emopamil | Reference Compound |
| L-type Calcium Channel | Data not available | Data not available | Verapamil |
| Serotonin 5-HT2A Receptor | Data not available | Data not available | Ketanserin |
| This compound Binding Protein (EBP) | Data not available | Data not available | - |
Table 2: Comparative Inhibitory Concentrations (IC50 in µM) of this compound Enantiomers
| Functional Assay | (S)-Emopamil | (R)-Emopamil |
| Inhibition of K+-evoked Ca2+ influx | Data not available | Data not available |
| Inhibition of 5-HT-induced cellular response | Data not available | Data not available |
| Inhibition of EBP enzymatic activity | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the stereoselective activity of this compound enantiomers. The following are representative protocols for key experiments.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of (S)-Emopamil and (R)-Emopamil for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
(S)-Emopamil and (R)-Emopamil.
-
Unlabeled ketanserin (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]-Ketanserin (typically at its Kd concentration).
-
Increasing concentrations of the competing ligand ((S)-Emopamil, (R)-Emopamil, or unlabeled ketanserin).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of Calcium Channel Blockade
Objective: To assess the functional blockade of L-type calcium channels by (S)-Emopamil and (R)-Emopamil.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells or isolated cardiomyocytes).
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Intracellular and extracellular recording solutions.
-
(S)-Emopamil and (R)-Emopamil.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps to elicit calcium currents.
-
-
Drug Application: Perfuse the cells with the extracellular solution containing known concentrations of (S)-Emopamil or (R)-Emopamil.
-
Data Acquisition: Record the calcium currents before and after drug application.
-
Data Analysis: Measure the peak current amplitude and analyze the dose-dependent inhibition of the calcium current to determine the IC50 value for each enantiomer.
In Vitro this compound Binding Protein (EBP) Enzymatic Assay
Objective: To measure the inhibitory effect of (S)-Emopamil and (R)-Emopamil on the enzymatic activity of EBP.
Materials:
-
Purified recombinant EBP or microsomal preparations containing EBP.
-
Substrate: zymostenol.
-
(S)-Emopamil and (R)-Emopamil.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Organic solvents for extraction.
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system.
Procedure:
-
Enzyme Reaction:
-
Pre-incubate the enzyme preparation with varying concentrations of (S)-Emopamil or (R)-Emopamil in the assay buffer.
-
Initiate the reaction by adding the substrate, zymostenol.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the sterols using an appropriate organic solvent (e.g., hexane).
-
Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amount of the product, lathosterol, formed.
-
Data Analysis: Determine the percentage of inhibition of EBP activity at each concentration of the enantiomers and calculate the IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of this compound enantiomers.
Signaling Pathways
Caption: Signaling pathways affected by this compound enantiomers.
Experimental Workflows
Caption: Workflow diagrams for key in vitro experiments.
Conclusion
The stereoselective biological activity of (S)-Emopamil and (R)-Emopamil presents a compelling area for further investigation in drug discovery and development. While it is established that these enantiomers exhibit differential effects on their primary targets, a comprehensive quantitative understanding of these differences remains to be fully elucidated in the public domain. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the stereopharmacology of this compound and related compounds. Such studies are essential for optimizing therapeutic efficacy and minimizing off-target effects, ultimately leading to the development of safer and more effective drugs.
Emopamil as a Ligand for Sterol Isomerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of emopamil's interaction with its target, the Δ8-Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway. Also known as this compound Binding Protein (EBP), this enzyme represents a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This document outlines the quantitative binding characteristics of this compound and other key ligands, details relevant experimental methodologies, and visualizes the associated biochemical pathways and workflows.
Introduction to this compound and Sterol Isomerase
This compound is an anti-ischemic drug that was instrumental in the discovery and naming of the this compound Binding Protein (EBP).[1] Subsequent research revealed that EBP is, in fact, the Δ8-Δ7 sterol isomerase (EC 5.3.3.5), a critical enzyme in the post-squalene segment of cholesterol biosynthesis.[2][3] This endoplasmic reticulum-resident membrane protein catalyzes the isomerization of the double bond in the B-ring of sterol intermediates from the C8-C9 position to the C7-C8 position.[2] Specifically, in the two parallel branches of the cholesterol synthesis pathway, EBP converts zymosterol to dehydrolathosterol and zymostenol to lathosterol.[2]
The inhibition of EBP by ligands like this compound leads to an accumulation of Δ8-unsaturated sterols. This accumulation has been shown to have significant biological effects, including the promotion of oligodendrocyte formation, suggesting a therapeutic potential for remyelination in diseases such as multiple sclerosis. Mutations in the EBP gene are known to cause the X-linked dominant genetic disorder, Conradi-Hünermann syndrome, highlighting the enzyme's physiological importance.
Quantitative Ligand Binding and Inhibition Data
This compound and a variety of structurally diverse compounds bind to EBP with high affinity. The following tables summarize the key quantitative data for the interaction of selected ligands with human sterol isomerase (EBP).
| Ligand | Parameter | Value | Species | Reference |
| This compound | Ki | 2 µM | Human | |
| Tamoxifen | Ki | 1 µM | Human | |
| Tamoxifen | Kd | 3 ± 2 nM | Human | |
| Ifenprodil | Kd | 1.4 - 19 nM | Vertebrates | |
| Tridemorph | Ki | 1 µM | Human | |
| 25-Azacholesterol | Ki | 21 µM | Human | |
| Ketoconazole | Ki | 156 µM | Human |
Table 1: Dissociation Constants (Ki and Kd) of Various Ligands for Human Sterol Isomerase (EBP).
| Ligand Class/Compound | Parameter | Value Range | Species | Reference |
| Various Experimental Drugs (MDL28815, AY9944, triparanol, U18666A) | Ki | 0.5 - 14 nM | Human | |
| Tridemorph, Tamoxifen, Clomiphene, Amiodarone, Opipramol | IC50 | 0.015 - 54 µM | Human |
Table 2: Inhibition Constants (Ki and IC50) for a Range of EBP Ligands.
Signaling Pathway and Mechanism of Action
This compound acts as an inhibitor of the sterol isomerase EBP. Its binding to the enzyme blocks the catalytic conversion of Δ8-sterols to Δ7-sterols, a crucial step in the production of cholesterol. The diagram below illustrates the position of EBP in the cholesterol biosynthesis pathway and the consequence of its inhibition by this compound.
References
- 1. Purification, characterization and catalytic properties of human sterol 8-isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binding protein - Wikipedia [en.wikipedia.org]
- 3. This compound-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Emopamil in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. A key player in this deleterious cascade is the massive influx of calcium into neurons, a phenomenon known as calcium overload, which activates various enzymes that degrade cellular components. Furthermore, the excessive release of excitatory neurotransmitters, such as glutamate, contributes to a state of excitotoxicity, further exacerbating neuronal damage. Emopamil, a phenylalkylamine derivative, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. Its multifaceted mechanism of action, primarily involving the blockade of L-type voltage-gated calcium channels and antagonism of serotonin 5-HT2A receptors, positions it as a compelling candidate for mitigating ischemic brain injury.[1][2][3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in various ischemic models, detailing experimental protocols, summarizing quantitative data, and visualizing the proposed signaling pathways.
Quantitative Efficacy of this compound in Ischemic Models
Numerous studies have quantified the neuroprotective effects of this compound in both focal and global ischemia models in rodents. The primary endpoints in these studies typically include the reduction of infarct volume and the preservation of neuronal cells in vulnerable brain regions.
Table 1: Effect of this compound on Infarct Volume in Focal Ischemia Models
| Animal Model | Ischemia Induction | This compound Treatment Protocol | Cortical Infarct Volume Reduction (%) | Reference |
| Sprague-Dawley Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 20 mg/kg IP, 30 min prior to MCAO | 61% | [5] |
| Sprague-Dawley Rat | Permanent MCAO | 20 mg/kg IP, immediately after MCAO | 65% | |
| Sprague-Dawley Rat | Permanent MCAO | 20 mg/kg IP, 1 hour post-MCAO | 68% | |
| Sprague-Dawley Rat | Permanent MCAO with hypotension | 20 mg/kg IP, 1 hour post-MCAO | 48% | |
| Sprague-Dawley Rat | Permanent MCAO with hypotension | 20 mg/kg IP, 2 hours post-MCAO | 34% (not statistically significant) |
Note: IP denotes intraperitoneal administration.
Table 2: Effect of this compound on Neuronal Survival in Global Ischemia Models
| Animal Model | Ischemia Induction | This compound Treatment Protocol | Outcome Measure | Improvement | Reference |
| Rat | 10 min bilateral common carotid artery occlusion + hypotension | 20 mg/kg IP, 30 min before and 2 hours after ischemia | Normal neuron counts in hippocampal CA1 (medial) | 2.4-fold increase | |
| Rat | 10 min bilateral common carotid artery occlusion + hypotension | 20 mg/kg IP, 30 min before and 2 hours after ischemia | Normal neuron counts in hippocampal CA1 (middle) | 1.9-fold increase | |
| Rat | 10 min bilateral common carotid artery occlusion + hypotension | 20 mg/kg IP, 30 min before and 2 hours after ischemia | Normal neuron counts in hippocampal CA1 (lateral) | 1.8-fold increase | |
| Rat | Four-vessel occlusion (4VO) | Pretreatment | Reduced neuronal lesioning in the hippocampus | Significantly reduced |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the neuroprotective effects of this compound.
Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.
Surgical Procedure:
-
Anesthesia: Rats are anesthetized, typically with an inhalational anesthetic like halothane.
-
Vessel Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A filament is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA). In permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific duration (e.g., 2 hours) to allow for reperfusion.
-
Confirmation of Ischemia: Laser Doppler flowmetry is often used to confirm a significant reduction in cerebral blood flow.
This compound Administration:
-
This compound is typically dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection at doses ranging from 10-20 mg/kg.
-
Treatment can be initiated before (pretreatment) or at various time points after the onset of ischemia.
Outcome Assessment:
-
Infarct Volume Measurement:
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and their brains are sectioned. The brain slices are incubated in a TTC solution, which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Hematoxylin and Eosin (H&E) Staining: Brain sections are stained with H&E to visualize the morphology of the tissue and identify areas of neuronal damage.
-
Image Analysis: The unstained or damaged areas are quantified using image analysis software to calculate the total infarct volume. Corrections for brain edema are often applied.
-
-
Behavioral Testing: A battery of behavioral tests is used to assess neurological deficits. These may include:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.
-
Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.
-
Pole Test: Assesses bradykinesia and motor coordination by timing the animal's descent on a vertical pole.
-
Global Cerebral Ischemia Model: Four-Vessel Occlusion (4VO)
The 4VO model induces transient global cerebral ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.
Surgical Procedure:
-
Day 1: Vertebral Artery Cauterization: The vertebral arteries are permanently occluded by electrocauterization through the alar foramina of the first cervical vertebra.
-
Day 2: Carotid Artery Occlusion: The common carotid arteries are exposed and temporarily occluded using atraumatic clips for a specific duration (e.g., 10-20 minutes).
-
Reperfusion: The clips are removed to allow for reperfusion.
This compound Administration:
-
This compound is administered prior to the ischemic insult (pretreatment).
Outcome Assessment:
-
Histology:
-
Animals are euthanized at a specific time point after ischemia (e.g., 7 days).
-
Brain sections, particularly of the hippocampus, are prepared and stained (e.g., with H&E or cresyl violet) to assess neuronal survival.
-
The number of viable neurons in the CA1 region is counted.
-
-
Behavioral Testing:
-
Morris Water Maze: This test is used to assess spatial learning and memory, functions that are heavily dependent on the hippocampus.
-
Proposed Signaling Pathways of this compound's Neuroprotection
This compound's neuroprotective effects are attributed to its dual action as a calcium channel blocker and a serotonin 5-HT2A receptor antagonist. The following diagrams illustrate the putative signaling pathways involved.
Caption: The core ischemic cascade leading to neuronal cell death.
Caption: Proposed neuroprotective mechanisms of this compound in ischemia.
Caption: General experimental workflow for evaluating this compound's neuroprotection.
Conclusion
The available preclinical data strongly support the neuroprotective efficacy of this compound in experimental models of both focal and global cerebral ischemia. Its ability to significantly reduce infarct volume and enhance neuronal survival underscores its potential as a therapeutic agent for stroke. The dual mechanism of action, targeting both calcium overload and serotonergic excitotoxicity, offers a multi-pronged approach to mitigating the complex pathophysiology of ischemic brain injury. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into the clinical setting. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this compound and other neuroprotective strategies for ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ca2+ channel antagonists and neuroprotection from cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Calcium Signaling Pathway-Related Gene Regulatory Networks in Ischemic Stroke Based on Multiple WGCNA and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. L-type Ca2+ channel blockers attenuate electrical changes and Ca2+ rise induced by oxygen/glucose deprivation in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Emopamil and its Interaction with 5-HT2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emopamil is recognized as a calcium channel blocker and a serotonin 5-HT2 receptor antagonist.[1] While its activity at the 5-HT2 receptor is acknowledged, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative binding affinities (e.g., Ki or IC50 values) for this compound at the individual 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). This guide provides an in-depth overview of the standardized experimental protocols used to characterize the interaction of compounds like this compound with 5-HT2 receptors. Furthermore, it details the canonical signaling pathways associated with 5-HT2 receptor activation, offering a foundational understanding for researchers in pharmacology and drug development.
Introduction to 5-HT2 Receptors
The 5-HT2 receptor family, a class of G-protein coupled receptors (GPCRs), comprises three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[2] These receptors are integral to a wide array of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and platelet aggregation.[2] Consequently, they are significant targets for therapeutic intervention in various disorders. The 5-HT2 receptors primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3]
Characterizing this compound's Interaction with 5-HT2 Receptors: Experimental Methodologies
To determine the binding affinity and functional activity of a compound such as this compound at 5-HT2 receptors, a series of in vitro assays are typically employed. These assays are crucial for quantifying the compound's potency and efficacy as an antagonist.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a molecule with a known high affinity for the receptor) by the unlabeled test compound (e.g., this compound).
A competition binding assay is utilized to determine the inhibitory constant (Ki) of a test compound. The Ki value represents the affinity of the compound for the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligand: A high-affinity radiolabeled antagonist for each receptor subtype. For example:
-
[3H]-Ketanserin for 5-HT2A receptors.
-
[3H]-LSD or [3H]-Mesulergine for 5-HT2B and 5-HT2C receptors.
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) across a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist (e.g., Mianserin) to determine the level of non-specific binding of the radioligand.
-
Incubation Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The receptor preparation, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound are incubated together in the incubation buffer. A parallel set of tubes containing the receptor, radioligand, and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). For an antagonist like this compound, these assays measure its ability to inhibit the response induced by a known agonist.
Since 5-HT2 receptors are Gq/11-coupled, their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is a direct way to assess receptor activation.
Materials:
-
Cell Line: A cell line stably expressing the 5-HT2 receptor of interest.
-
Labeling Agent: [3H]-myo-inositol to metabolically label the cellular phosphoinositide pools.
-
Agonist: A known 5-HT2 receptor agonist (e.g., serotonin or DOI).
-
Test Compound: this compound at various concentrations.
-
Stimulation Buffer: A buffer containing LiCl, which inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Extraction Solution: To lyse the cells and extract the inositol phosphates.
-
Ion-exchange Chromatography Columns: To separate the different inositol phosphate species.
-
Scintillation Counter: To quantify the radioactivity of the eluted inositol phosphates.
Procedure:
-
Cell Culture and Labeling: Cells are cultured and incubated with [3H]-myo-inositol for a sufficient period to allow for its incorporation into the cell membranes.
-
Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of the test compound (this compound) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a 5-HT2 agonist in the presence of LiCl.
-
Termination and Extraction: The reaction is stopped, and the cells are lysed to extract the intracellular inositol phosphates.
-
Separation and Quantification: The extracted inositol phosphates are separated using ion-exchange chromatography and the radioactivity of the IP fraction is measured by scintillation counting.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced IP accumulation is quantified, and an IC50 value is determined.
5-HT2 Receptor Signaling Pathways
The antagonistic effect of this compound at 5-HT2 receptors would involve the inhibition of the following canonical signaling cascade.
Upon binding of an agonist like serotonin, the 5-HT2 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as smooth muscle contraction, neuronal excitation, and platelet aggregation. An antagonist like this compound would bind to the 5-HT2 receptor and prevent this cascade from being initiated by an agonist.
Quantitative Data for this compound at 5-HT2 Receptors
Despite a thorough review of the scientific literature, specific quantitative data (Ki or IC50 values) detailing this compound's binding affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes could not be located. The existing literature primarily refers to this compound as a 5-HT2 receptor antagonist in a general sense, without providing subtype-specific affinity data.[1] Therefore, a comparative data table cannot be presented at this time.
Conclusion
This compound is identified as a 5-HT2 receptor antagonist, a characteristic that contributes to its pharmacological profile alongside its calcium channel blocking activity. While the precise binding affinities of this compound for the individual 5-HT2 receptor subtypes are not well-documented in the public domain, the methodologies for determining such parameters are well-established. Radioligand binding assays and functional assays, such as inositol phosphate accumulation measurements, are the cornerstones for characterizing the interaction of any compound with these receptors. A comprehensive understanding of these experimental approaches and the underlying signaling pathways is paramount for researchers and professionals engaged in the development of novel therapeutics targeting the serotonergic system. Further research would be necessary to fully elucidate the specific molecular interactions and binding kinetics of this compound at each of the 5-HT2 receptor subtypes.
References
- 1. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin Receptors and Heart Valve Disease – it was meant 2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Biological Activity of Emopamil and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emopamil is a phenylalkylamine derivative that has garnered significant interest in the scientific community due to its dual mechanism of action as a calcium channel blocker and a high-affinity ligand for the this compound Binding Protein (EBP).[1][2] Initially investigated for its potential in treating cerebral ischemia, its unique interaction with EBP, a key enzyme in the cholesterol biosynthesis pathway, has opened new avenues for research in neurodegenerative diseases, oncology, and beyond.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its analogs, with a focus on its role as an EBP inhibitor. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development in this promising area of medicinal chemistry.
Discovery and Chemical Properties of this compound
This compound, with the IUPAC name 2-isopropyl-5-(methyl(2-phenylethyl)amino)-2-phenylpentanenitrile, is a chiral small molecule.[1] It belongs to the phenylalkylamine class of compounds, which includes the well-known cardiovascular drug, Verapamil.
| Property | Value | Reference |
| IUPAC Name | 2-isopropyl-5-(methyl(2-phenylethyl)amino)-2-phenylpentanenitrile | |
| Chemical Formula | C23H30N2 | |
| Molar Mass | 334.50 g/mol | |
| SMILES | CC(C)C(CCCN(C)CCc1ccccc1)(C#N)c2ccccc2 | |
| CAS Number | 78370-13-5 |
Mechanism of Action: A Dual Inhibitor
This compound exhibits a fascinating dual mechanism of action, targeting both voltage-gated calcium channels and the enzyme EBP.
Calcium Channel Blockade
Similar to other phenylalkylamines, this compound can block L-type voltage-gated calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in cardiac contractility. The S-enantiomer of this compound has been shown to be a potent calcium channel blocker.
Inhibition of this compound Binding Protein (EBP)
This compound is a high-affinity ligand for the this compound Binding Protein (EBP), an enzyme that functions as a Δ8-Δ7 sterol isomerase in the cholesterol biosynthesis pathway. EBP catalyzes the conversion of zymosterol to dehydrolathosterol in the Bloch pathway and zymostenol to lathosterol in the Kandutsch-Russell pathway. By inhibiting EBP, this compound disrupts the normal synthesis of cholesterol. This inhibition leads to an accumulation of 8,9-unsaturated sterols, which has been shown to promote the formation of oligodendrocytes, suggesting a therapeutic potential for demyelinating diseases like multiple sclerosis.
The Cholesterol Biosynthesis Pathway and the Role of EBP
The synthesis of cholesterol is a complex, multi-step process that is crucial for cellular function. EBP plays a critical role in the later stages of this pathway.
Caption: The cholesterol biosynthesis pathway highlighting the role of EBP.
Synthesis of this compound and its Analogs
Asymmetric Synthesis of a Key this compound Intermediate
A practical asymmetric synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile, a key intermediate for this compound, has been reported. The key step involves the methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-induced rearrangement of a chiral epoxyalcohol to create the quaternary stereocenter with high chemical and optical yields.
Caption: Key step in the asymmetric synthesis of an this compound intermediate.
Representative Synthesis of Verapamil
The synthesis of Verapamil, a structurally related phenylalkylamine, provides a general strategy for this class of compounds. A common approach involves three main steps:
-
Synthesis of 3,4-Dimethoxy-2-isopropyl valeronitrile: This intermediate contains the phenyl ring and the nitrile group.
-
Preparation of N-methyl-3,4-dimethoxyphenethylamine: This is the amine component.
-
Condensation: The two intermediates are condensed to form the final Verapamil molecule.
More modern and efficient syntheses have also been developed, such as a three-step modular synthesis utilizing an enantioselective rhodium-catalyzed allylic alkylation.
This compound Analogs and their Biological Activity
The development of analogs of this compound has primarily focused on enhancing its EBP inhibitory activity and exploring the therapeutic potential of this mechanism.
| Analog | Target | Biological Activity | Reference |
| EBP-IN-1 | EBP | Inhibitor of the sterol isomerase in the cholesterol biosynthetic pathway. Enhances oligodendrocyte formation. | |
| DSP-0390 | EBP | Oral EBP inhibitor investigated in patients with recurrent high-grade glioma. | |
| Quaternary this compound | Voltage-gated Ca2+ channels | Inhibits K+-evoked increase of intracellular calcium in cortical neurons with an IC50 of 38 µM. | |
| Quaternary Verapamil | Voltage-gated Ca2+ channels | Less active inhibitor of neuronal voltage-sensitive calcium channels compared to this compound and its quaternary derivative (IC50 > 200 µM). |
Experimental Protocols
EBP Functional Assay
An EBP functional assay can be performed to determine the inhibitory activity of test compounds. A recently described method involves the following steps:
-
Cell Culture: Use a suitable cell line, such as rat cortical neurons in primary culture.
-
Depolarization: Induce depolarization using a high concentration of potassium (K+).
-
Measurement of Intracellular Calcium: Measure the increase in intracellular calcium concentration using a fluorescent calcium indicator.
-
Inhibition: Pre-incubate the cells with the test compound (e.g., this compound or its analogs) at various concentrations.
-
IC50 Determination: Determine the concentration of the compound that inhibits the K+-evoked increase in intracellular calcium by 50%.
Caption: Workflow for an EBP functional assay.
Scintillation Proximity Assay (SPA) for Binding Affinity
A Scintillation Proximity Assay (SPA) can be used to determine the binding affinity of compounds to EBP.
-
Protein and Ligand Preparation: Use purified, His-tagged EBP and a radiolabeled ligand (e.g., [3H]-ifenprodil).
-
Incubation: Incubate the protein and radioligand to allow binding.
-
SPA Bead Addition: Add Copper His-tag YSi Scintillation proximity beads, which will bind to the His-tagged protein.
-
Signal Detection: When the radioligand is bound to the protein, it is brought into close proximity to the scintillant in the beads, generating a light signal that can be detected.
-
Competition Assay: To determine the affinity of a test compound, perform a competition assay by adding increasing concentrations of the unlabeled test compound, which will displace the radioligand and cause a decrease in the signal.
Conclusion
This compound and its analogs represent a promising class of compounds with a unique dual mechanism of action. While the calcium channel blocking properties are well-characterized, the inhibition of EBP opens up new therapeutic possibilities, particularly in the fields of neuro-regeneration and oncology. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of EBP inhibitors and to design the next generation of these innovative molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound binding protein - Wikipedia [en.wikipedia.org]
- 3. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a novel calcium channel blocker, (S)-emopamil, on regional cerebral edema and neurobehavioral function after experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Emopamil's Interaction with Voltage-Dependent Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil is a phenylalkylamine derivative known for its activity as a voltage-dependent calcium channel (VDCC) antagonist. Structurally related to verapamil, this compound has demonstrated neuroprotective effects in various preclinical models of cerebral ischemia. Its mechanism of action is primarily attributed to the blockade of calcium influx through VDCCs, which play a crucial role in neuronal excitability, neurotransmitter release, and intracellular signaling cascades. This technical guide provides an in-depth overview of this compound's interaction with VDCCs, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.
Quantitative Data: this compound's Inhibitory Potency
The inhibitory effects of this compound on neuronal voltage-sensitive calcium channels (VSCCs) have been quantified in several experimental settings. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and its derivatives.
| Assay | Tissue/Cell Type | Species | IC50 (µM) | Reference |
| K+-evoked increase of intracellular Ca2+ | Cortical Neurons (primary culture) | Rat | 3.6 | [1] |
| K+-evoked 45Ca2+ influx | Brain Synaptosomes | Rat | ~30 | [1] |
| K+-evoked [3H]-D-aspartate release | Hippocampal Brain Slices | Rat | ~30 | [1] |
Table 1: Inhibitory Potency (IC50) of this compound on Neuronal Voltage-Sensitive Calcium Channels.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | K+-evoked increase of intracellular Ca2+ in cortical neurones | 3.6 | [1] |
| Verapamil | K+-evoked increase of intracellular Ca2+ in cortical neurones | 17 | [1] |
| This compound quaternary derivative | K+-evoked increase of intracellular Ca2+ in cortical neurones | 38 | |
| Verapamil quaternary derivative | K+-evoked increase of intracellular Ca2+ in cortical neurones | 200 | |
| This compound | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | ~30 | |
| Verapamil | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | ~30 | |
| This compound quaternary derivative | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | ~30 | |
| Verapamil quaternary derivative | K+-evoked synaptosomal 45Ca2+ influx and [3H]-D-aspartate release | >300 |
Table 2: Comparative Inhibitory Potencies of this compound, Verapamil, and their Quaternary Derivatives.
Mechanism of Action and Signaling Pathways
This compound, like other phenylalkylamines, is thought to physically block the pore of voltage-gated calcium channels from the intracellular side. This blockade is often state-dependent, with a higher affinity for open or inactivated channel conformations. By inhibiting calcium influx, this compound can modulate a variety of downstream signaling pathways. The neuroprotective effects of (S)-emopamil observed in models of cerebral ischemia suggest that its mechanism extends beyond simple channel blockade to the modulation of intracellular signaling cascades that are critical for neuronal survival.
A plausible signaling pathway mediating the neuroprotective effects of this compound involves the inhibition of excitotoxicity and subsequent modulation of pro-survival and pro-apoptotic pathways. By reducing excessive calcium entry, this compound can prevent the activation of calcium-dependent proteases and nucleases, and modulate signaling pathways such as the MAPK/ERK and CREB pathways, which are involved in gene expression related to neuronal plasticity and survival.
Experimental Protocols
Detailed experimental protocols for studying the interaction of this compound with VDCCs can be adapted from established methods used for other phenylalkylamines like verapamil.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through voltage-gated calcium channels in isolated cells.
Objective: To characterize the inhibitory effect of this compound on voltage-gated calcium currents.
Cell Preparation:
-
Use a cell line stably expressing a specific calcium channel subtype (e.g., HEK293 cells expressing CaV1.2 for L-type channels) or primary cultured neurons.
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Note: Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.
-
After recording stable baseline currents, perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record currents in the presence of this compound to determine the concentration-dependent block.
-
Analyze the data to determine the IC50 value and characterize the voltage- and use-dependence of the block.
Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to stimuli and pharmacological agents.
Objective: To determine the effect of this compound on depolarization-induced increases in intracellular calcium.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line.
-
Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator.
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
High potassium (High K+) stimulation buffer (e.g., HBS with 50 mM KCl).
-
Fluorescence microscope or plate reader capable of ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.
-
-
Baseline Measurement:
-
Place the dish/plate on the imaging system.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
-
Drug Incubation:
-
Add this compound at the desired concentrations to the cells and incubate for a predetermined time.
-
-
Stimulation and Recording:
-
Stimulate the cells with the High K+ buffer to induce depolarization and calcium influx.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the inhibitory effect of this compound on the depolarization-induced calcium increase and calculate the IC50.
-
Conclusion
This compound is a potent inhibitor of neuronal voltage-dependent calcium channels. The available data demonstrates its ability to reduce depolarization-induced calcium influx in neuronal preparations at low micromolar concentrations. While specific data on its interaction with individual calcium channel subtypes is limited, its classification as a phenylalkylamine suggests a primary interaction with L-type channels. The neuroprotective properties of this compound highlight the therapeutic potential of modulating calcium homeostasis in neurological disorders. Further research is warranted to fully elucidate its subtype selectivity, the molecular details of its binding site, and the specific downstream signaling pathways responsible for its neuroprotective effects. The experimental protocols outlined in this guide provide a framework for future investigations into the pharmacology of this compound and other novel calcium channel modulators.
References
The Crystal Structure of Emopamil Binding Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the crystal structure of the human Emopamil Binding Protein (EBP), a key enzyme in cholesterol biosynthesis and a target for various pharmacological compounds. The information presented is based on the seminal work published by Long et al. in 2019, which first elucidated the three-dimensional structure of this integral membrane protein.[1]
Introduction
The this compound Binding Protein (EBP), also known as 3β-hydroxysteroid-Δ8,Δ7-isomerase, is an essential enzyme located in the endoplasmic reticulum.[1] It catalyzes the isomerization of Δ8-sterols to Δ7-sterols, a critical step in the post-squalene segment of the cholesterol biosynthesis pathway.[1] EBP is implicated in the rare genetic disorder Conradi-Hünermann syndrome and is also known to bind with high affinity to a wide range of structurally diverse drugs, including the anti-ischemic drug this compound, the anti-breast cancer drug tamoxifen, and the cholesterol biosynthesis inhibitor U18666A.[1] Understanding the crystal structure of EBP provides a molecular basis for its catalytic mechanism and its ability to interact with multiple ligands, offering a valuable resource for the development of novel therapeutics.
Crystal Structure of Human EBP
The crystal structures of human EBP were determined in complex with two different ligands: the anti-breast cancer drug tamoxifen and the cholesterol biosynthesis inhibitor U18666A.[1] These structures reveal a novel protein fold and provide critical insights into the enzyme's function and its interaction with small molecules.
Overall Architecture
Human EBP is a homodimer, with each protomer consisting of five transmembrane helices (TMs). This five-TM helix bundle adopts a previously unreported fold. The dimeric interface is extensive, primarily mediated by interactions between TMs 3, 4, and 5 of each monomer.
The Ligand-Binding Pocket
A prominent feature of the EBP structure is a large, hydrophobic cavity that opens towards the lipid bilayer of the endoplasmic reticulum membrane. This cavity serves as the binding site for both the endogenous sterol substrates and various drug molecules. The pocket is lined with several conserved aromatic and hydrophobic residues, creating a suitable environment for the binding of lipophilic compounds.
Quantitative Crystallographic Data
The following tables summarize the data collection and refinement statistics for the crystal structures of human EBP in complex with tamoxifen and U18666A. This data is essential for assessing the quality and reliability of the determined structures.
| Data collection | EBP-tamoxifen | EBP-U18666A |
| PDB ID | 6OHT | 6OHU |
| Space group | P2₁2₁2 | P2₁2₁2 |
| Unit cell dimensions | ||
| a, b, c (Å) | 64.2, 78.9, 114.5 | 63.8, 78.7, 114.1 |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |
| Resolution (Å) | 50.0-3.50 (3.63-3.50) | 50.0-3.20 (3.31-3.20) |
| Rmerge | 0.112 (0.654) | 0.121 (0.789) |
| I / σI | 12.3 (2.1) | 11.9 (1.9) |
| Completeness (%) | 99.9 (100.0) | 100.0 (100.0) |
| Redundancy | 6.8 (6.9) | 7.1 (7.2) |
| Refinement | EBP-tamoxifen | EBP-U18666A |
| Resolution (Å) | 38.3-3.50 | 47.5-3.20 |
| No. reflections | 11,108 | 16,634 |
| Rwork / Rfree | 0.281 / 0.315 | 0.269 / 0.302 |
| No. atoms | ||
| Protein | 3,152 | 3,152 |
| Ligand | 27 | 33 |
| B-factors | ||
| Protein | 115.3 | 102.8 |
| Ligand | 120.1 | 105.7 |
| Ramachandran plot | ||
| Favored (%) | 96.2 | 97.5 |
| Allowed (%) | 3.8 | 2.5 |
| Outliers (%) | 0 | 0 |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
The successful determination of the EBP crystal structure involved a series of meticulous experimental procedures, from protein expression and purification to crystallization and structure determination.
Protein Expression and Purification
-
Gene Synthesis and Cloning : The gene encoding human EBP (residues 1-230) was synthesized with codon optimization for expression in Spodoptera frugiperda (Sf9) cells. A C-terminal Strep-tag II was included for purification purposes. The synthesized gene was subcloned into a pFastBac1 vector.
-
Baculovirus Production : The recombinant pFastBac1-EBP plasmid was used to generate baculovirus in Sf9 cells using the Bac-to-Bac baculovirus expression system.
-
Protein Expression : High-titer baculovirus was used to infect Sf9 cells at a density of 2.5 × 10⁶ cells/mL. The cells were cultured for 48 hours at 27°C to allow for protein expression.
-
Membrane Preparation : The infected Sf9 cells were harvested, and the cell membranes were isolated by sonication and ultracentrifugation.
-
Solubilization : The isolated membranes were solubilized in a buffer containing 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM).
-
Affinity Chromatography : The solubilized protein was purified using a Strep-Tactin affinity chromatography column. The column was washed extensively to remove non-specifically bound proteins.
-
Elution and Size-Exclusion Chromatography : The EBP protein was eluted from the affinity column with a buffer containing desthiobiotin. The eluted protein was further purified by size-exclusion chromatography to ensure homogeneity.
Crystallization
-
Complex Formation : The purified EBP protein was incubated with a molar excess of either tamoxifen or U18666A to form the protein-ligand complex.
-
Crystallization Screening : The EBP-ligand complexes were subjected to extensive crystallization screening using the hanging drop vapor diffusion method at 20°C.
-
Crystal Optimization : Initial crystal hits were optimized by varying the precipitant concentration, pH, and additives. The final, diffraction-quality crystals were obtained from a condition containing polyethylene glycol (PEG) and a specific salt.
Structure Determination and Refinement
-
Data Collection : The crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Phasing : The structure of EBP was determined using the single-wavelength anomalous dispersion (SAD) method, utilizing the anomalous signal from selenomethionine-labeled protein.
-
Model Building and Refinement : An initial model of the protein was built into the electron density map. The model was then refined using iterative cycles of manual model building and computational refinement until the final structure met acceptable quality criteria.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
EBP plays a crucial role in the Kandutsch-Russell pathway of cholesterol biosynthesis. The following diagram illustrates the key step catalyzed by EBP.
Experimental Workflow for EBP Structure Determination
The overall workflow for determining the crystal structure of EBP is a multi-step process that requires careful execution and optimization at each stage.
Conclusion
The determination of the crystal structure of the this compound Binding Protein represents a significant advancement in our understanding of cholesterol metabolism and multidrug recognition. The detailed structural information and the experimental protocols outlined in this guide provide a valuable resource for researchers in academia and the pharmaceutical industry. This knowledge will undoubtedly facilitate the design of novel therapeutic agents targeting EBP for the treatment of various diseases, including genetic disorders and cancer.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Emopamil Binding Protein (EBP) gene, located on the X chromosome, is a critical component in the intricate process of cholesterol biosynthesis.[1] Mutations within this gene disrupt this vital metabolic pathway, leading to a spectrum of rare genetic disorders, most notably X-linked dominant chondrodysplasia punctata 2 (CDPX2), also known as Conradi-Hünermann-Happle syndrome.[2][3] This technical guide provides an in-depth exploration of the EBP gene, its function, the molecular basis of associated diseases, and the experimental methodologies employed in their study. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of EBP-related pathologies.
The EBP Gene and Protein Function
The EBP gene provides the blueprint for producing the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase.[4][5] This enzyme is an integral membrane protein located in the endoplasmic reticulum and plays a pivotal role in one of the final steps of the cholesterol production pathway. Specifically, it catalyzes the isomerization of a double bond in the sterol B-ring, converting 8(9)-cholestenol to lathosterol, a direct precursor to cholesterol.
Cholesterol itself is indispensable for normal embryonic development and numerous physiological functions throughout life. It is a fundamental structural component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Consequently, the proper functioning of the EBP enzyme is essential for cellular and systemic homeostasis.
The Cholesterol Biosynthesis Pathway: The Role of EBP
Cholesterol synthesis is a complex, multi-step process occurring primarily in the endoplasmic reticulum. The pathway converts acetyl-CoA into cholesterol through a series of enzymatic reactions. A defect in the EBP enzyme interrupts this pathway, leading to two primary pathological consequences: a deficiency in downstream cholesterol production and a toxic accumulation of upstream cholesterol precursors, namely 8-dehydrocholesterol (8DHC) and 8(9)-cholestenol. This combination of cholesterol depletion and precursor toxicity is believed to disrupt the growth and development of multiple body systems, leading to the clinical manifestations seen in EBP-related disorders.
Genetic Mutations in the EBP Gene
Over 55 different mutations have been identified in the EBP gene. These mutations are diverse and include single amino acid substitutions (missense), small insertions or deletions of genetic material (indels), and alterations that affect mRNA splicing. All documented pathogenic mutations result in the impairment or loss of function of the 3β-hydroxysteroid-Δ8,Δ7-isomerase enzyme. There is no clear genotype-phenotype correlation, as significant clinical variability is observed even among individuals with the same mutation.
Associated Diseases
Mutations in the EBP gene are primarily linked to two main clinical entities, differentiated by inheritance pattern and severity, particularly in males.
X-linked Dominant Chondrodysplasia Punctata 2 (CDPX2)
CDPX2, or Conradi-Hünermann-Happle syndrome, is the most common EBP-related disorder. It is an X-linked dominant condition that affects females almost exclusively, as it is typically lethal in hemizygous males during gestation. The clinical presentation is highly variable due to random X-chromosome inactivation.
Table 1: Clinical Manifestations of X-linked Dominant Chondrodysplasia Punctata 2 (CDPX2)
| Feature | Description | Frequency |
|---|---|---|
| Skeletal | Chondrodysplasia punctata (stippled epiphyses), asymmetric shortening of limbs, scoliosis, short stature, facial dysmorphism (frontal bossing, low nasal bridge). | Common (50-80%) |
| Dermatological | Congenital ichthyosiform erythroderma, hyperkeratotic scales following Blaschko's lines, follicular atrophoderma (scarring of hair follicles), and patchy cicatricial alopecia. | Ichthyosis is a frequent finding (95%) |
| Ophthalmological | Cataracts (often unilateral), microphthalmia, microcornea. | Cataracts are present in ~60% of patients |
| Neurological | Intelligence is typically normal. | N/A |
Male EBP Disorder with Neurologic Defects (MEND Syndrome)
In rare instances, males with hypomorphic (partially functional) non-mosaic EBP mutations survive. This results in a distinct X-linked recessive disorder known as MEND syndrome. Affected males exhibit some of the features of CDPX2, but with additional and often severe neurological involvement.
Table 2: Clinical Features of MEND Syndrome
| Feature | Description |
|---|---|
| Neurological | Intellectual disability, developmental delay, seizures, structural brain changes (e.g., agenesis of the corpus callosum). |
| Skeletal | Short stature, scoliosis, digital abnormalities. |
| Ophthalmological | Cataracts. |
| Dermatological | Ichthyosis and other skin abnormalities. |
Diagnostic Workflow and Experimental Protocols
The diagnosis of EBP-related disorders relies on a combination of clinical evaluation, biochemical analysis, and molecular genetic testing.
Biochemical Analysis: Sterol Profiling
-
Principle: This method quantifies the levels of cholesterol precursors that accumulate due to the enzymatic block. The hallmark of EBP deficiency is the elevation of 8(9)-cholestenol and 8-dehydrocholesterol.
-
Methodology:
-
Sample Collection: Samples can include plasma, serum, skin scales from lesions, or cultured fibroblasts/lymphoblasts.
-
Lipid Extraction: Lipids are extracted from the sample using an organic solvent mixture, typically chloroform/methanol.
-
Saponification: Non-saponifiable lipids (including sterols) are isolated by heating the extract with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze ester bonds.
-
Derivatization: The hydroxyl group of the sterols is derivatized, commonly by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide), to increase their volatility for gas chromatography.
-
Analysis by GC-MS: The derivatized sterols are separated by gas chromatography (GC) based on their boiling points and retention times and then identified and quantified by mass spectrometry (MS) based on their mass-to-charge ratio and fragmentation patterns.
-
Molecular Genetic Testing
-
Principle: Direct analysis of the EBP gene to identify pathogenic variants.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other patient tissues.
-
Targeted Sequencing (Sanger): The entire coding region and flanking intronic sequences of the EBP gene are amplified using polymerase chain reaction (PCR). The resulting DNA fragments are then sequenced using the Sanger dideoxy method to determine the precise nucleotide sequence and identify any mutations.
-
Next-Generation Sequencing (NGS): For cases where a specific gene is not initially suspected or for broader screening, Whole Exome Sequencing (WES) or targeted gene panels for skeletal dysplasias are employed. WES sequences the coding regions of all known genes, providing a comprehensive approach to identifying the causative mutation.
-
Variant Confirmation: Any potentially pathogenic variant identified by NGS is typically confirmed using Sanger sequencing.
-
Functional Assays
-
Principle: To confirm the functional consequence of a novel or uncertain genetic variant.
-
Methodology (Yeast Complementation Assay):
-
Yeast Strain: A Saccharomyces cerevisiae strain with a deletion of its native EBP homolog, the ERG2 gene (ΔErg2), is used. This strain is unable to grow under certain conditions due to the block in its sterol pathway.
-
Expression Plasmids: Plasmids are constructed to express either the wild-type (normal) human EBP protein or the human EBP protein carrying the specific mutation being tested. An empty vector is used as a negative control.
-
Transformation: The yeast strain is transformed with one of the three plasmids.
-
Growth Assay: The transformed yeast cells are grown on a selective medium. The ability of the mutant EBP to "rescue" the growth of the ΔErg2 strain, compared to the wild-type EBP, indicates its level of residual function. Failure to rescue growth confirms the pathogenicity of the mutation.
-
In-Silico Analysis
-
Principle: Computational tools are used to predict the effect of a missense mutation on the structure and function of the EBP protein.
-
Methodology:
-
Pathogenicity Prediction: Various algorithms (e.g., SIFT, PolyPhen-2, CADD) are used to predict whether an amino acid substitution is likely to be deleterious.
-
Protein Structure Modeling: The 3D structure of the mutant EBP protein is modeled using tools like AlphaFold or by homology modeling.
-
Molecular Docking: Software such as AutoDock and PyMOL are used to simulate the interaction between the modeled mutant protein and its substrate (e.g., zymosterol). This can predict whether the mutation alters the substrate-binding cavity and impairs enzymatic function.
-
Therapeutic Perspectives and Drug Development
Currently, there is no cure for EBP-related disorders, and management is multidisciplinary and symptomatic.
-
Symptomatic Management: This includes dermatological care with emollients and keratolytics for ichthyosis, orthopedic surgery for skeletal deformities, and cataract extraction.
-
Potential Therapeutic Strategies:
-
Substrate Reduction Therapy: While not yet established, therapies aimed at reducing the accumulation of toxic sterol precursors could be a future avenue.
-
Cholesterol Supplementation: The efficacy of dietary cholesterol supplementation is not well-established but remains a theoretical consideration.
-
Gene Therapy: As a monogenic disorder, EBP-related diseases are conceptually amenable to gene replacement therapy. However, the challenges of systemic delivery and the dominant-negative potential of some mutations present significant hurdles.
-
-
EBP as a Drug Target: Interestingly, the inhibition of EBP is being explored as a therapeutic strategy for other conditions. For instance, inhibiting EBP has been shown to promote the formation of oligodendrocytes, suggesting a potential role in treating demyelinating diseases like multiple sclerosis. This highlights the importance of understanding the protein's function for broader drug development applications.
References
Emopamil's Role in Modulating P-glycoprotein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that actively extrudes a wide variety of xenobiotics from cells.[1] This efflux function plays a significant role in drug disposition and is a key mechanism of multidrug resistance (MDR) in cancer cells.[2] Emopamil, a phenylalkylamine calcium channel blocker, and its analogues have been investigated for their ability to modulate P-gp function. While direct and extensive data on this compound is limited, its close structural analogue, verapamil, is a well-characterized P-gp modulator. This guide provides a comprehensive overview of the current understanding of this compound's interaction with P-gp, drawing heavily on the extensive research conducted on verapamil to elucidate the likely mechanisms of action.
This compound and P-glycoprotein Interaction: Direct Evidence
Verapamil as a Surrogate for Understanding this compound's P-gp Modulation
Given the limited direct data for this compound, the extensive research on its close analogue, verapamil, provides a robust framework for understanding the potential mechanisms by which this compound modulates P-gp. Verapamil is known to be both a substrate and an inhibitor of P-gp, and its interaction is complex, involving direct binding to the transporter and modulation of its ATPase activity.[3][4]
Quantitative Data on Verapamil-P-gp Interaction
The following tables summarize key quantitative data from studies on verapamil's interaction with P-glycoprotein. This data provides insights into the affinity and kinetics of the interaction.
| Parameter | Value | Cell/System | Comments | Reference |
| Binding Affinity (Kd) | ~5.1 nM (for Tariquidar, a potent inhibitor) | P-gp | While not verapamil, this provides context for high-affinity P-gp inhibitors. | [5] |
| IC50 (Inhibition of P-gp Transport) | 0.9 µM (for H33342 transport) | Purified hamster P-gp | S-HR as substrate. | |
| 0.7 µM (for tetramethylrosamine transport) | Purified hamster P-gp | S-HR as substrate. | ||
| 8 µM | Multidrug-resistant DC-3F/VCRd-5L Chinese hamster lung cells | Inhibition of photoaffinity labeling by a verapamil analog. | ||
| ATPase Activity Modulation | Km (Activation) | 1.9 ± 0.5 µM | Reconstituted mouse P-gp | Biphasic kinetics observed. |
| Ki (Inhibition) | 214 ± 52 µM | Reconstituted mouse P-gp | Biphasic kinetics observed. | |
| Vmax | 1623 ± 97 nmol/min/mg | Reconstituted mouse P-gp |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to study the interaction of compounds like this compound and verapamil with P-gp.
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp's ATPase activity is coupled to substrate transport, and modulators can either stimulate or inhibit this activity.
Protocol:
-
Preparation of P-gp-containing membranes: P-gp is typically overexpressed in cell lines (e.g., Sf9 insect cells, K562 human leukemia cells) and membrane vesicles are prepared.
-
Assay Reaction:
-
P-gp membranes are incubated in an assay buffer containing ATP, magnesium ions, and an ATP-regenerating system.
-
The test compound (e.g., this compound, verapamil) is added at various concentrations.
-
The reaction is incubated at 37°C.
-
-
Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method like the Chifflet assay.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of the test compound to determine parameters like Km, Vmax, and Ki.
P-gp Transport Assay (Vesicular Transport)
This assay directly measures the transport of a labeled substrate into inside-out membrane vesicles containing P-gp. Inhibitors of P-gp will reduce the accumulation of the substrate inside the vesicles.
Protocol:
-
Preparation of Inside-Out Vesicles: Membrane vesicles are prepared from P-gp overexpressing cells in a manner that the cytoplasmic side, with the ATP-binding domains, is facing outwards.
-
Transport Reaction:
-
Vesicles are incubated with a radiolabeled or fluorescent P-gp substrate (e.g., [³H]digoxin, N-methyl-quinidine).
-
The test compound is added at various concentrations.
-
Transport is initiated by the addition of ATP.
-
-
Separation and Quantification: The reaction is stopped, and the vesicles are separated from the extra-vesicular medium (e.g., by rapid filtration). The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
-
Data Analysis: The inhibition of transport by the test compound is used to calculate an IC50 value.
Photoaffinity Labeling
This technique is used to identify and characterize the binding of a compound to P-gp. A photo-reactive analogue of the compound of interest is used to covalently label the protein upon exposure to UV light.
Protocol:
-
Synthesis of Photo-reactive Analog: A photo-reactive and typically radiolabeled version of the drug (e.g., [³H]azidopine, a dihydropyridine photoaffinity label) is synthesized.
-
Binding and Photolysis:
-
P-gp containing membranes are incubated with the photoaffinity label in the presence or absence of a competing compound (e.g., this compound).
-
The mixture is exposed to UV light to induce covalent cross-linking of the label to its binding site on P-gp.
-
-
Analysis:
-
The proteins are separated by SDS-PAGE.
-
The labeled P-gp is detected by autoradiography or phosphorimaging.
-
The degree of inhibition of labeling by the competitor is quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of P-gp modulation by this compound/Verapamil.
Caption: Workflow for a P-glycoprotein ATPase Activity Assay.
Caption: Workflow for a P-glycoprotein Vesicular Transport Assay.
Conclusion
This compound, a phenylalkylamine derivative, interacts with P-glycoprotein and functions as a substrate for this important efflux transporter. While detailed quantitative data on its modulatory effects are scarce, the extensive research on its close analogue, verapamil, provides a strong basis for understanding its potential mechanisms of action. Verapamil acts as both a substrate and an inhibitor of P-gp, competitively binding to the transporter and modulating its ATPase activity. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the specific role of this compound in modulating P-glycoprotein function. Future studies are warranted to delineate the precise binding kinetics and inhibitory potency of this compound to better assess its potential as a P-gp modulator in clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Pathways Affected by Emopamil Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emopamil is a phenylalkylamine derivative initially characterized as a potent calcium channel blocker and serotonin 5-HT₂A receptor antagonist. Subsequent research has revealed its high-affinity interaction with a specific intracellular protein, now termed the this compound Binding Protein (EBP), which functions as a critical enzyme in the cholesterol biosynthesis pathway. Furthermore, this compound's structural similarity to other pharmacologically active compounds suggests interactions with sigma receptors and an ability to modulate multidrug resistance transporters. This technical guide provides a comprehensive overview of the primary and secondary cellular pathways affected by this compound administration, presenting quantitative data for its interactions, detailed experimental protocols for studying its effects, and visual diagrams of the implicated signaling cascades.
Core Cellular Targets and Quantitative Affinities
This compound exerts its physiological effects by interacting with multiple protein targets. The affinity of this compound for these targets dictates the concentration range at which its various effects are observed. The primary targets include voltage-gated calcium channels, serotonin receptors, and the this compound Binding Protein (EBP), with additional interactions at sigma receptors and P-glycoprotein.
| Target Protein | Parameter | Value | Cell/Tissue System | Reference(s) |
| Voltage-Gated Calcium Channels (VGCCs) | IC₅₀ | ~3.6 µM | Rat Cortical Neurons (K⁺-evoked Ca²⁺ increase) | [1] |
| IC₅₀ | ~30 µM | Rat Brain Synaptosomes (K⁺-evoked ⁴⁵Ca²⁺ influx) | [1] | |
| This compound Binding Protein (EBP) | Kᵢ | 0.7 nM | Guinea Pig Brain Membranes | [1][2][3] |
| Sigma-1 Receptor | Kᵢ | 1.2 nM | Guinea Pig Brain Membranes | |
| Serotonin 5-HT₂ Receptor | Antagonist | Specific Kᵢ not identified in searches | N/A | |
| P-glycoprotein (MDR1/ABCB1) | Modulator | Specific IC₅₀ for MDR reversal not identified | N/A |
Table 1: Summary of Quantitative Data for this compound Interactions with Cellular Targets.
Primary Cellular Pathways and Mechanisms of Action
Inhibition of Voltage-Gated Calcium Channels (VGCCs)
As a phenylalkylamine, this compound belongs to the Class IV antiarrhythmic agents that block L-type voltage-gated calcium channels. This action is fundamental to its effects on the cardiovascular and nervous systems.
Mechanism: this compound binds to the α1 subunit of L-type calcium channels, primarily when the channel is in its open or inactivated state. This binding reduces the influx of extracellular calcium into the cell in response to membrane depolarization. By limiting calcium entry, this compound modulates processes highly dependent on intracellular calcium concentration, such as muscle contraction, neuronal excitability, and neurotransmitter release. Its neuroprotective effects in models of cerebral ischemia are largely attributed to this mechanism, as it prevents the pathological calcium overload that leads to neuronal cell death.
References
Methodological & Application
Application Notes and Protocols for Emopamil in a Rat Model of Middle Cerebral Artery Occlusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Emopamil in a rat model of middle cerebral artery occlusion (MCAO), a common preclinical model for ischemic stroke research. The following sections detail the experimental protocols, quantitative data presentation, and visualization of relevant biological pathways and workflows.
Introduction
This compound is a phenylalkylamine calcium channel blocker with potent serotonin S2 antagonistic properties.[1][2] It exhibits high penetrability across the blood-brain barrier, making it a candidate for neuroprotective strategies in cerebral ischemia.[3] Studies have demonstrated its efficacy in reducing infarct volume and improving outcomes in animal models of both focal and global cerebral ischemia.[3][4] These protocols are designed to facilitate the investigation of this compound's therapeutic potential in a controlled laboratory setting.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rat MCAO models.
Table 1: Effect of (S)-Emopamil on Cortical Infarct Volume in a Rat MCAO Model
| Treatment Group | Time of Administration (Post-MCAO) | N | Mean Cortical Infarct Volume (mm³) | Standard Deviation (mm³) | Percent Reduction vs. Control |
| Control (Untreated) | - | - | 72.9 | 33.3 | - |
| (S)-Emopamil (20 mg/kg) | 1 hour | 13 | 37.6 | 27.6 | 48% |
| (S)-Emopamil (20 mg/kg) | 2 hours | 12 | 48.1 | - | 34% (not statistically significant) |
| (S)-Emopamil (20 mg/kg) | 3 hours | 8 | - | - | Indistinguishable from control |
Data sourced from a study utilizing permanent proximal middle cerebral artery occlusion in Sprague-Dawley rats. A second dose was administered 2.5 hours after the initial dose, followed by twice-daily injections for two days.
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
Materials:
-
(S)-Emopamil hydrochloride
-
Sterile distilled water or sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required amount of (S)-Emopamil based on the animal's body weight and the desired dose (e.g., 20 mg/kg).
-
Weigh the calculated amount of (S)-Emopamil powder using an analytical balance.
-
Dissolve the (S)-Emopamil in sterile distilled water or saline. One study describes dissolving 6 mg of (S)-emopamil in 1 ml of distilled water.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the appropriate volume of the solution into a sterile syringe fitted with a sterile needle for administration.
Middle Cerebral Artery Occlusion (MCAO) - Intraluminal Suture Method
This protocol describes the induction of focal cerebral ischemia in rats via the intraluminal suture method, which is a widely accepted and standardized model.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature
-
Surgical microscope or magnifying loupes
-
Microsurgical instruments (scissors, forceps, needle holders)
-
4-0 silk sutures
-
4-0 nylon monofilament suture with a blunted tip (silicone-coated is often preferred for consistency)
-
Vessel clip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Protocol:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully dissect the soft tissues to expose the right (or left) common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the vagus nerve from the carotid sheath.
-
Ligate the distal end of the ECA with a 4-0 silk suture.
-
Place a temporary ligature or a vessel clip on the CCA to block blood flow.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament suture through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation. A slight resistance indicates proper placement.
-
(Optional) Use a Laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion. A reduction of 70-80% is considered successful.
-
For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific period (e.g., 60, 90, or 120 minutes) to allow for reperfusion.
-
Close the neck incision with sutures.
-
Administer post-operative analgesics and monitor the animal during recovery.
Administration of this compound
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in rodents.
Protocol:
-
Gently restrain the rat.
-
Locate the injection site in the lower right abdominal quadrant to avoid injuring the cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the prepared this compound solution.
-
Withdraw the needle and return the animal to its cage.
Timing of Administration:
-
Pre-treatment: Administer this compound 20-30 minutes prior to MCAO induction.
-
Post-treatment: Administer this compound at various time points after MCAO, such as 1, 2, or 3 hours, to determine the therapeutic window.
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the rat.
-
Carefully remove the brain and chill it briefly in a freezer or on ice for easier slicing.
-
Using a brain matrix, slice the brain into coronal sections of a consistent thickness (e.g., 2 mm).
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained brain slices.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume by integrating the infarct areas across all slices and correcting for edema.
Visualization of Pathways and Workflows
References
- 1. (S)-emopamil, a novel calcium and serotonin antagonist for the treatment of cerebrovascular disorders. 3rd communication: effect on postischemic cerebral blood flow and metabolism, and ischemic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways in brain ischemia: Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-emopamil protects against global ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Investigating the Pro-myelinating Effects of Emopamil on Oligodendrocyte Formation
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, multiple sclerosis, and regenerative medicine.
Introduction:
Myelin, a lipid-rich sheath that insulates axons in the central nervous system (CNS), is crucial for rapid nerve impulse conduction and axonal integrity.[1][2][3][4] The loss of myelin, a pathological hallmark of demyelinating diseases like multiple sclerosis (MS), leads to severe neurological deficits.[1] Promoting the regeneration of myelin sheaths by newly formed oligodendrocytes, a process known as remyelination, is a major therapeutic goal. Oligodendrocytes are the myelinating cells of the CNS and arise from the differentiation of oligodendrocyte precursor cells (OPCs). This application note details a protocol to study the effect of Emopamil, a small molecule that has been shown to promote oligodendrocyte formation, on this critical differentiation process.
This compound's primary mechanism of action involves the inhibition of the this compound-binding protein (EBP), a Δ8-Δ7 sterol isomerase enzyme involved in the later stages of cholesterol biosynthesis. Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which have been demonstrated to be potent inducers of OPC differentiation into mature, myelinating oligodendrocytes. This note provides detailed in vitro and in vivo protocols to assess the efficacy of this compound in promoting oligodendrocyte formation and subsequent myelination.
Signaling Pathway of this compound Action:
The binding of this compound to EBP initiates a signaling cascade that ultimately enhances oligodendrocyte differentiation. Inhibition of EBP's sterol isomerase activity leads to a build-up of specific sterol precursors, which act as signaling molecules to drive the maturation of OPCs. Recent evidence also suggests a potential interaction between EBP and the Smoothened (Smo) receptor, a key component of the Sonic Hedgehog (Shh) signaling pathway, which is known to play a role in oligodendrogenesis.
Figure 1. This compound's mechanism of action in promoting oligodendrocyte differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on oligodendrocyte formation.
1. In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay is a primary screen to determine the direct effect of this compound on OPC differentiation into mature oligodendrocytes.
-
Materials:
-
Primary rat or mouse OPCs (can be purchased commercially or isolated from neonatal rodent cortices).
-
OPC growth medium: DMEM/F12 supplemented with N2, B27, PDGF-AA, and bFGF.
-
OPC differentiation medium: DMEM/F12 supplemented with N2, B27, and T3 (triiodothyronine).
-
Poly-L-ornithine and laminin-coated culture plates or coverslips.
-
This compound stock solution (dissolved in DMSO).
-
Primary antibodies: anti-Olig2 (OPC marker), anti-MBP (myelin basic protein, mature oligodendrocyte marker), anti-CNPase (mature oligodendrocyte marker).
-
Secondary antibodies conjugated to fluorophores.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Microscopy imaging system.
-
-
Procedure:
-
OPC Plating: Plate purified OPCs onto poly-L-ornithine and laminin-coated 96-well plates or coverslips in OPC growth medium. Allow cells to adhere and proliferate for 24-48 hours.
-
Induction of Differentiation: Aspirate the growth medium and replace it with OPC differentiation medium.
-
This compound Treatment: Add this compound at various concentrations (e.g., 10 nM to 10 µM) to the differentiation medium. Include a vehicle control (DMSO) and a positive control (e.g., a known differentiation-inducing agent like clemastine).
-
Incubation: Incubate the cells for 72-96 hours to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% normal goat serum.
-
Incubate with primary antibodies (e.g., anti-MBP and anti-Olig2) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of MBP-positive mature oligodendrocytes and the total number of Olig2-positive cells (total oligodendrocyte lineage cells).
-
The differentiation index is calculated as the percentage of MBP-positive cells out of the total Olig2-positive cells.
-
-
2. In Vitro Myelination Assay using Nanofibers
This assay provides a simplified and reproducible system to assess the ability of oligodendrocytes to form myelin-like sheaths in the absence of neurons.
-
Materials:
-
Aligned polystyrene nanofibers on glass coverslips.
-
Primary OPCs.
-
OPC growth and differentiation media.
-
This compound.
-
Antibodies for immunocytochemistry (anti-MBP, anti-PLP).
-
Electron microscopy supplies (optional).
-
-
Procedure:
-
Prepare Nanofiber Coverslips: Sterilize and coat the nanofiber coverslips with poly-L-lysine.
-
OPC Seeding: Seed a high density of OPCs onto the prepared coverslips in OPC growth medium.
-
Differentiation and Treatment: After 24 hours, switch to OPC differentiation medium containing various concentrations of this compound or vehicle.
-
Incubation: Culture for 7-14 days to allow for wrapping of the nanofibers.
-
Analysis:
-
Immunofluorescence: Fix and stain the cultures for myelin proteins (MBP, PLP) to visualize the wrapped sheaths around the nanofibers.
-
Electron Microscopy (optional): Process the samples for transmission electron microscopy to confirm the formation of compact, multilamellar myelin sheaths.
-
-
3. In Vivo Remyelination Study: Cuprizone-Induced Demyelination Model
The cuprizone model is a well-established toxic model of demyelination in the corpus callosum of mice, which allows for the study of remyelination upon removal of the toxin.
-
Materials:
-
8-10 week old C57BL/6 mice.
-
Powdered mouse chow containing 0.2% (w/w) cuprizone.
-
This compound formulation for oral gavage or intraperitoneal injection.
-
Anesthesia and perfusion solutions.
-
Histology and immunohistochemistry reagents.
-
Antibodies: anti-MBP, anti-PLP, anti-Olig2, anti-Iba1 (microglia marker), anti-GFAP (astrocyte marker).
-
Luxol Fast Blue (LFB) stain for myelin.
-
-
Procedure:
-
Demyelination Phase: Feed mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Remyelination and Treatment Phase: After 5 weeks, return the mice to a normal diet. Begin daily treatment with this compound or vehicle control for 2-3 weeks.
-
Tissue Processing: At the end of the treatment period, perfuse the mice with 4% paraformaldehyde. Dissect the brains and post-fix overnight. Cryoprotect the brains in sucrose solution before sectioning.
-
Histological Analysis:
-
LFB Staining: Stain coronal brain sections with LFB to assess the extent of myelination in the corpus callosum.
-
Immunohistochemistry: Stain sections for MBP or PLP to quantify the area of myelination. Stain for Olig2 to quantify the number of oligodendrocyte lineage cells. Stain for Iba1 and GFAP to assess the inflammatory response.
-
-
Quantitative Analysis: Use image analysis software to quantify the LFB staining intensity or the percentage of MBP/PLP-positive area in the corpus callosum. Count the number of Olig2-positive cells.
-
Experimental Workflow Diagram:
Figure 2. Overall experimental workflow for studying this compound's effect on oligodendrocyte formation.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro OPC Differentiation
| Treatment Group | Concentration | Differentiation Index (% MBP+ of Olig2+ cells) | Total Olig2+ Cell Count |
| Vehicle (DMSO) | - | ||
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| Positive Control | [Conc.] |
Table 2: In Vivo Remyelination in the Cuprizone Model
| Treatment Group | Myelination Area (% of Corpus Callosum) | Olig2+ Cell Density (cells/mm²) | Iba1+ Cell Density (cells/mm²) | GFAP+ Area (% of Corpus Callosum) |
| Naive Control | ||||
| Cuprizone + Vehicle | ||||
| Cuprizone + this compound |
The protocols outlined in this application note provide a comprehensive framework for investigating the pro-myelinating effects of this compound. By utilizing a combination of in vitro and in vivo models, researchers can effectively assess the therapeutic potential of this compound and similar EBP inhibitors for demyelinating diseases such as multiple sclerosis. The quantitative and visual data generated from these experiments will be crucial for understanding the compound's mechanism of action and its efficacy in promoting oligodendrocyte formation and remyelination.
References
- 1. This compound-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Emopamil for the Investigation of Sterol Isomerase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing emopamil and other ligands to investigate the activity of 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as this compound Binding Protein (EBP). EBP is a critical enzyme in the post-squalene cholesterol biosynthesis pathway, and its inhibition is a key area of research in cancer therapy and for understanding certain genetic disorders.[1][2][3]
Introduction to this compound Binding Protein (EBP)
EBP, a 27.3 kDa integral membrane protein residing in the endoplasmic reticulum, catalyzes the isomerization of the Δ8 double bond to the Δ7 position in the B-ring of sterols.[4] This reaction is an essential step in both the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis, converting zymosterol to dehydrolathosterol and zymostenol to lathosterol, respectively.[4] Beyond its role in cholesterol metabolism, EBP is implicated in autophagy and oligodendrocyte formation. Notably, EBP binds with high affinity to a wide array of structurally diverse compounds, including the anti-ischemic drug this compound, from which it derives its name. This promiscuous binding has made EBP a subject of intense pharmacological interest.
Mechanism of Action and Inhibition
EBP-mediated isomerization is proposed to occur via an acid-base catalytic mechanism. The positively charged amine group present in many EBP ligands, including this compound, is thought to mimic the carbocationic intermediate of the sterol substrate, thereby competitively inhibiting the enzyme's activity. Inhibition of EBP leads to the accumulation of its substrates, zymosterol and zymostenol, which can trigger autophagy in tumor cells.
Quantitative Data: Inhibitory Potency of Various Compounds on Sterol Isomerase
The following table summarizes the dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected compounds against human sterol Δ8-Δ7 isomerase (EBP). This data is crucial for designing experiments and for the development of novel inhibitors.
| Compound | Ki (nM) | IC50 (µM) | Notes |
| This compound | 2 (µM) | - | Dissociation constant for human sterol 8-isomerase. |
| MDL28815 | 0.5 - 14 | - | Nanomolar affinity for human EBP. |
| AY9944 | 0.5 - 14 | - | Nanomolar affinity for human EBP. |
| Triparanol | 0.5 - 14 | - | Nanomolar affinity for human EBP. |
| U18666A | 0.5 - 14 | 0.015 - 54 | Nanomolar affinity for human EBP and inhibits in vitro activity. |
| Tamoxifen | 1 (µM) | 0.015 - 54 | High affinity for human EBP and inhibits in vitro activity. |
| Ifenprodil | 1.4 - 19 | - | High affinity radioligand for EBP. |
| Tridemorph | 1 (µM) | 0.015 - 54 | Inhibits in vitro activity of recombinant human EBP. |
| Clomiphene | - | 0.015 - 54 | Inhibits in vitro activity of recombinant human EBP. |
| Amiodarone | - | 0.015 - 54 | Inhibits in vitro activity of recombinant human EBP. |
| Opipramol | - | 0.015 - 54 | Inhibits in vitro activity of recombinant human EBP. |
| 25-azacholesterol | 21 (µM) | - | Dissociation constant for human sterol 8-isomerase. |
| Ketoconazole | 156 (µM) | - | Dissociation constant for human sterol 8-isomerase. |
| Cholesterol | 620 (µM) | - | Dissociation constant for human sterol 8-isomerase. |
Experimental Protocols
In Vitro Sterol Isomerase Activity Assay
This protocol details the procedure for measuring the enzymatic activity of purified EBP and assessing the inhibitory effects of compounds like this compound.
Materials:
-
Purified recombinant human EBP
-
Buffer B (50 mM Tris/HCl, pH 7.5, 2 mM MgCl₂, 1 mM EDTA, 2 mM 2-mercaptoethanol, 5% glycerol, 0.1% TWEEN 80)
-
Zymostenol-d7 (substrate)
-
This compound or other test inhibitors
-
6% (w/v) KOH in methanol
-
d3-campesterol (surrogate standard)
-
Methanol
-
Water
Procedure:
-
Protein Preparation: Exchange the buffer of the purified EBP to Buffer B using gel filtration.
-
Reaction Setup: In a microcentrifuge tube, prepare the 200 µl reaction mixture containing:
-
10 µM recombinant EBP
-
50 µM zymostenol-d7
-
Desired concentration of this compound or other inhibitor (or vehicle control)
-
Buffer B to a final volume of 200 µl
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 12 hours.
-
Quenching: Stop the reaction by adding 0.5 mL of 6% (w/v) KOH-methanol.
-
Sample Preparation for Analysis:
-
Bring the total volume to 2 mL with a 1:1 mixture of water and methanol.
-
Add 600 ng of d3-campesterol as a surrogate standard to monitor recovery.
-
-
Analysis: Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the substrate (zymostenol-d7) and the product.
Yeast Complementation Assay for In Vivo Activity
This assay is used to assess the function of human EBP and its inhibition by various compounds in a cellular context.
Materials:
-
Saccharomyces cerevisiae strain with a knockout of the endogenous sterol isomerase gene (erg2Δ)
-
Yeast expression vector (e.g., pYX213) containing the human EBP cDNA
-
Empty vector control
-
URA- selective plates
-
Cycloheximide
-
This compound, Tamoxifen, U18666A, or other test compounds
Procedure:
-
Yeast Transformation: Transform the erg2Δ yeast strain with the human EBP expression plasmid or the empty vector control.
-
Selection: Select for transformed colonies on URA- selective plates.
-
Yeast Rescue Assay:
-
Grow a single colony from a URA- plate.
-
Plate the yeast on URA- plates with or without a sub-inhibitory concentration of cycloheximide (e.g., 50 ng/ml).
-
Incubate at 30°C for 24 to 48 hours.
-
Observe for growth. Yeast expressing functional human EBP should survive in the presence of cycloheximide.
-
-
Inhibition Assay:
-
Follow the same procedure as the rescue assay, but supplement the URA- plates containing cycloheximide with the desired concentration of the inhibitor (e.g., 50 µM tamoxifen or 100 µM U18666A).
-
Observe for inhibition of yeast growth, which indicates inhibition of the human EBP enzyme.
-
Confirm results with at least three independent experiments using different colonies.
-
Visualizations
Signaling Pathway
Caption: Cholesterol biosynthesis pathway highlighting the role of EBP.
Experimental Workflow
Caption: Workflow for in vitro and in vivo analysis of EBP activity.
Logical Relationship
References
Application of Emopamil in Demyelinating Disease Research: A Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Emopamil in the study of demyelinating diseases. This compound, an inhibitor of the this compound Binding Protein (EBP), has emerged as a valuable tool for investigating mechanisms of remyelination and developing novel therapeutic strategies for diseases such as multiple sclerosis.
Introduction
Demyelinating diseases, including multiple sclerosis, are characterized by the destruction of the myelin sheath that insulates nerve fibers, leading to impaired nerve impulse conduction and subsequent neurological disability. A promising therapeutic approach is to promote the regeneration of myelin, a process known as remyelination. This is primarily carried out by oligodendrocytes, which are generated from oligodendrocyte precursor cells (OPCs).
This compound binds to and inhibits the this compound Binding Protein (EBP), a Δ8-Δ7 sterol isomerase enzyme crucial for the biosynthesis of cholesterol.[1] Inhibition of EBP disrupts the normal cholesterol synthesis pathway, leading to the accumulation of 8,9-unsaturated sterols, such as zymostenol.[2] This accumulation has been shown to be a key signaling event that promotes the differentiation of OPCs into mature, myelinating oligodendrocytes, thereby enhancing remyelination.[2][3][4]
Mechanism of Action
This compound's pro-remyelinating effects are a direct consequence of its inhibition of EBP. This inhibition leads to a "sterol shift" within OPCs, where the accumulation of 8,9-unsaturated sterols acts as a molecular signal to drive their differentiation into mature oligodendrocytes. This targeted action makes this compound and other EBP inhibitors a focal point of research for therapies aimed at myelin repair.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of EBP inhibitors in promoting oligodendrocyte differentiation. It is important to note that while this compound is a known EBP inhibitor, much of the recent quantitative data comes from studies on newer, more potent EBP inhibitors. The data presented here for these newer compounds can be considered indicative of the potential effects of EBP inhibition.
| Compound Class | Compound Example | IC50 for EBP Inhibition (nM) | Fold Increase in MBP+ Oligodendrocytes | Reference |
| EBP Inhibitor | TASIN-1 | Not specified | ~2.5 | |
| EBP Inhibitor | Clomifene | Not specified | ~2.0 (at 300 nM) | |
| EBP Inhibitor | Novel Compound "11" | Not specified | Enhanced formation | |
| EBP Inhibitor | Various Novel Compounds | +++ (<100 nM) | Not specified | |
| EBP Inhibitor | Various Novel Compounds | +++ (<50 nM) | Not specified |
Experimental Protocols
In Vitro EBP Functional Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds like this compound on EBP, a Δ8-Δ7 sterol isomerase.
Objective: To measure the IC50 value of a test compound for EBP.
Materials:
-
Microsomal fraction containing human EBP (can be prepared from cells overexpressing EBP).
-
[3H]-labeled zymostenol (substrate).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the microsomal EBP preparation in a suitable buffer.
-
Add the test compound at a range of concentrations.
-
Initiate the enzymatic reaction by adding the [3H]-labeled zymostenol substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time, allowing the conversion of zymostenol to lathosterol.
-
Stop the reaction.
-
Separate the substrate ([3H]-zymostenol) from the product ([3H]-lathosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of EBP activity at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This protocol details how to assess the effect of this compound on the differentiation of OPCs into mature oligodendrocytes.
Objective: To quantify the dose-dependent effect of this compound on the differentiation of OPCs.
Materials:
-
Primary rat or mouse OPCs.
-
OPC proliferation medium.
-
OPC differentiation medium.
-
This compound at various concentrations.
-
Antibodies: anti-Myelin Basic Protein (MBP) for mature oligodendrocytes, and a nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Culture primary OPCs in proliferation medium until they reach the desired confluence.
-
Plate the OPCs onto coated coverslips in proliferation medium.
-
After allowing the cells to adhere, switch to differentiation medium.
-
Treat the cells with this compound at a range of concentrations (e.g., 10 nM to 10 µM) or a vehicle control.
-
Culture the cells for 3-5 days to allow for differentiation.
-
Fix the cells and perform immunocytochemistry using an anti-MBP antibody to label mature oligodendrocytes and DAPI to label all cell nuclei.
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei for each treatment condition.
-
Analyze the data to determine the dose-response effect of this compound on OPC differentiation.
In Vivo Cuprizone-Induced Demyelination and Remyelination Model
This protocol describes the use of the cuprizone mouse model to evaluate the in vivo efficacy of this compound in promoting remyelination.
Objective: To assess the effect of this compound treatment on remyelination in a mouse model of demyelination.
Materials:
-
C57BL/6 mice.
-
Cuprizone-containing chow (0.2% w/w).
-
Standard chow.
-
This compound.
-
Tissue processing reagents for histology.
-
Antibodies for immunohistochemistry (e.g., anti-MBP, anti-Olig2).
-
Microscope for histological analysis.
Procedure:
-
Induce demyelination in mice by feeding them a diet containing 0.2% cuprizone for 5-6 weeks.
-
After the demyelination phase, return the mice to a normal diet to allow for spontaneous remyelination.
-
Divide the mice into treatment groups: one group receives daily administration of this compound (at a predetermined dose) and a control group receives a vehicle.
-
Continue the treatment for a specified period (e.g., 2-3 weeks).
-
At the end of the treatment period, perfuse the animals and collect the brains for histological analysis.
-
Process the brain tissue and prepare sections, particularly of the corpus callosum, a region heavily affected by cuprizone.
-
Perform immunohistochemistry for myelin markers (e.g., MBP) and oligodendrocyte lineage markers (e.g., Olig2).
-
Quantify the extent of remyelination by measuring the intensity of MBP staining or the number of mature oligodendrocytes in the corpus callosum.
-
Compare the results between the this compound-treated group and the control group to determine the in vivo efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for screening EBP inhibitors, and the logical relationship of this compound's mechanism of action.
Caption: Signaling pathway of this compound-induced remyelination.
Caption: Experimental workflow for EBP inhibitor drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Emopamil Binding Affinity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil is a phenylalkylamine calcium channel blocker that also exhibits high-affinity binding to the this compound-Binding Protein (EBP). EBP is an integral membrane protein located in the endoplasmic reticulum and plays a crucial role as a Δ8-Δ7 sterol isomerase in the cholesterol biosynthesis pathway.[1][2] Specifically, EBP catalyzes the conversion of zymostenol to lathosterol in the Kandutsch-Russell pathway and zymosterol to dehydrolathosterol in the Bloch pathway.[1] The inhibition of EBP is a potential therapeutic strategy for certain diseases, including multiple sclerosis, by promoting oligodendrocyte formation and remyelination.[3][4]
These application notes provide detailed protocols for various in vitro assays to determine the binding affinity of this compound and other ligands to EBP. The described methods include radioligand binding assays, Scintillation Proximity Assay (SPA), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
This compound-Binding Protein (EBP) Signaling Pathway
The following diagram illustrates the position of the this compound-Binding Protein (EBP) in the cholesterol biosynthesis pathway.
Caption: Role of EBP in cholesterol biosynthesis and its inhibition by this compound.
Quantitative Binding Data
| Compound Class | Number of Compounds | IC50 Range (nM) | Reference |
| Hydantoin-based Scaffold | 1 | 49 (Ki) | |
| GNE-3406 | 1 | 44 (EC50 for OPC differentiation) | |
| Novel EBP Inhibitors | Representative examples | < 50 | |
| Novel EBP Inhibitors | Representative examples | < 100 |
Experimental Protocols
Radioligand Binding Assay (Filtration Method)
This protocol is a general method for determining the binding of a radiolabeled ligand to a membrane-bound protein like EBP.
Experimental Workflow:
Caption: Workflow for a radioligand filtration binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing EBP in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue membranes).
-
50 µL of unlabeled this compound at various concentrations (for competition assay) or buffer (for total binding).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-ifenprodil).
-
-
To determine non-specific binding, use a high concentration of an unlabeled EBP ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.
Experimental Workflow:
Caption: Workflow for a Scintillation Proximity Assay.
Protocol (adapted from Long et al., 2019):
-
Reagent Preparation:
-
Use N-terminally His6-tagged purified EBP.
-
Prepare a solution of a suitable radioligand (e.g., 100 nM [3H]-ifenprodil).
-
Prepare serial dilutions of this compound for the competition assay.
-
Dilute Copper His-tag YSi Scintillation proximity beads to 2.5 mg/mL in an appropriate buffer (e.g., 150 mM MES-NaOH, pH 6.5, 50 mM NaCl, 20% glycerol, 2 mM TCEP, and 0.05% DDM).
-
-
Binding Reaction:
-
In a microplate, incubate 800 nM of His-tagged EBP with 100 nM [3H]-ifenprodil and varying concentrations of this compound in a total volume of 100 µL at 4°C for 2 hours.
-
-
SPA Bead Incubation and Detection:
-
Add 100 µL of the prepared SPA bead suspension to each well.
-
Incubate with vigorous shaking at 4°C in the dark for 2 hours.
-
Measure the light emission in a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the radioligand binding assay protocol.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization assay.
Protocol (General for small molecule-membrane protein interaction):
-
Reagent Preparation:
-
Purify EBP, maintaining its stability in a suitable buffer containing detergent.
-
Synthesize or obtain a fluorescently labeled tracer molecule that is known to bind to EBP. The tracer should be small to ensure a significant change in polarization upon binding.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup:
-
In a black, low-binding microplate, add the purified EBP, the fluorescent tracer at a fixed concentration, and varying concentrations of this compound.
-
Include controls for the free tracer (no EBP) and the tracer bound to EBP (no this compound).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The data is typically expressed in millipolarization units (mP).
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50.
-
The Ki can be determined using a modified Cheng-Prusoff equation appropriate for FP assays.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Workflow:
References
Application Notes and Protocols for the Development of EBP Inhibitors for Multiple Sclerosis Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination, inflammation, and axonal damage. While current therapies primarily focus on modulating the immune system, a promising regenerative approach aims to promote remyelination, the process of generating new myelin sheaths around axons. A key target in this endeavor is the Emopamil Binding Protein (EBP), a sterol isomerase involved in the cholesterol biosynthesis pathway. Inhibition of EBP leads to the accumulation of 8-9 unsaturated sterols, which has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the development of EBP inhibitors as a potential therapy for MS.
Mechanism of Action of EBP Inhibitors
EBP, also known as 3β-hydroxysteroid-Δ8,Δ7-isomerase, catalyzes the conversion of zymostenol to lathosterol in the Kandutsch-Russell pathway and zymosterol to 7-dehydrocholesterol in the Bloch pathway of cholesterol biosynthesis.[2] By inhibiting EBP, small molecules can induce the accumulation of the upstream substrates, zymostenol and zymosterol. These 8,9-unsaturated sterols act as signaling molecules that potently stimulate the differentiation of OPCs into oligodendrocytes, the myelin-producing cells of the CNS. This targeted inhibition offers a novel therapeutic strategy to enhance the endogenous repair mechanisms within the MS-affected brain and spinal cord.
Signaling Pathway of EBP Inhibition in Remyelination
The inhibition of EBP initiates a signaling cascade that culminates in the differentiation of OPCs and subsequent remyelination. The primary event is the accumulation of 8,9-unsaturated sterols. While the precise downstream effectors are still under investigation, this accumulation is believed to modulate the activity of nuclear receptors and other transcription factors that regulate the expression of genes essential for oligodendrocyte maturation and myelin formation.
Quantitative Data of Preclinical EBP Inhibitors
The following table summarizes publicly available data for several preclinical EBP inhibitors investigated for their potential in promoting oligodendrocyte formation. This data allows for a comparative assessment of their potency and pharmacokinetic properties.
| Compound Name | Target | IC50 / Ki | EC50 (OPC Differentiation) | Bioavailability (Mouse) | Brain-to-Plasma Ratio (Kp,uu) | Half-life (Mouse) | Reference |
| GNE-3406 | Human EBP | Ki = 49 nM | 44 nM | 68% | 0.77 | 3.9 h | |
| Compound 11 | EBP | - | - | Orally bioavailable | Brain-penetrant | - | |
| Genzyme Cpd 12 | Human EBP | 97 nM | 4 µM | - | - | - | |
| Biogen Cpd (Ex 1) | EBP | < 50 nM | - | - | - | - | |
| Biogen Cpd (Ex 5) | EBP | < 15 nM | - | - | - | - |
Experimental Protocols
EBP Enzyme Inhibition Assay
This protocol describes a functional assay to determine the in vitro potency of test compounds in inhibiting EBP activity. The assay typically measures the conversion of a labeled substrate to its product.
Materials:
-
Recombinant human EBP enzyme
-
Zymostenol-d7 (or other suitable substrate)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Quenching solution (e.g., 6% (w/v) KOH in methanol)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant EBP enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the zymostenol-d7 substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the sterols using an organic solvent (e.g., hexane).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of substrate and product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This cell-based assay evaluates the ability of test compounds to promote the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Primary rodent OPCs or iPSC-derived OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA, FGF-2, and N2 supplement)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3 and N2 supplement)
-
Test compounds
-
Poly-L-ornithine and laminin-coated culture plates
-
Antibodies for immunocytochemistry (e.g., anti-O4, anti-MBP, anti-A2B5)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate OPCs on poly-L-ornithine and laminin-coated plates in proliferation medium.
-
Compound Treatment: After 24-48 hours, switch to differentiation medium containing the test compounds at various concentrations. Include a positive control (e.g., T3) and a negative control (vehicle).
-
Incubation: Culture the cells for 3-5 days to allow for differentiation.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of different oligodendrocyte lineage stages:
-
A2B5: OPC marker
-
O4: Immature/mature oligodendrocyte marker
-
MBP (Myelin Basic Protein): Mature, myelinating oligodendrocyte marker
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of O4-positive or MBP-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).
-
Data Analysis: Plot the percentage of differentiated cells against the compound concentration and determine the EC50 value.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most widely used animal model for MS to assess the in vivo efficacy of therapeutic candidates.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Clinical scoring system for EAE
Procedure:
-
EAE Induction: Emulsify MOG35-55 peptide in CFA and inject mice subcutaneously. Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Compound Administration: Begin administration of the test compound or vehicle at a predetermined time point (e.g., prophylactic treatment starting on day 0, or therapeutic treatment starting at the onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Histopathology: At the end of the study, perfuse the mice and collect brain and spinal cord tissues for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Data Analysis: Compare the clinical scores, disease incidence, and histopathological findings between the treatment and vehicle groups to determine the efficacy of the EBP inhibitor.
Experimental Workflow for EBP Inhibitor Development
The development of EBP inhibitors for MS therapy follows a structured preclinical workflow, from initial hit identification to in vivo proof-of-concept.
References
- 1. Genentech’s GNE-3406 shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 2. Discovery and Optimization of Selective Brain-Penetrant EBP Inhibitors that Enhance Oligodendrocyte Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New EBP inhibitors disclosed in Genzyme patent | BioWorld [bioworld.com]
- 4. This compound-Binding Protein Inhibitors for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Radiolabeled Emopamil for In Vivo Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil is a phenylalkylamine calcium channel blocker that also exhibits affinity for the P-glycoprotein (P-gp) efflux transporter and the sigma-1 receptor. Its radiolabeled form, particularly (R)-[¹¹C]this compound, has emerged as a valuable tool for in vivo imaging studies using Positron Emission Tomography (PET). This document provides detailed application notes and experimental protocols for the utilization of radiolabeled this compound in preclinical research, with a focus on imaging P-glycoprotein function at the blood-brain barrier (BBB).
P-glycoprotein, a product of the ABCB1 gene, is an ATP-dependent efflux pump highly expressed at the BBB, where it restricts the entry of a wide range of xenobiotics into the central nervous system. Dysregulation of P-gp function is implicated in various pathological conditions, including multidrug resistance in cancer and neurodegenerative diseases. (R)-[¹¹C]this compound serves as a weak substrate for P-gp, making it a suitable tracer for quantifying enhanced P-gp function.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing (R)-[¹¹C]this compound.
Table 1: Radiochemical Synthesis and Properties of (R)-[¹¹C]this compound
| Parameter | Value | Reference |
| Precursor | (R)-northis compound | [3] |
| Radiolabeling Agent | [¹¹C]Methyl triflate | [3] |
| Radiochemical Yield | ~30% | [3] |
| Specific Activity | >74 GBq/µmol | |
| Radiochemical Purity | >99% |
Table 2: In Vivo Brain Uptake of (R)-[¹¹C]this compound in Mice
| Condition | Brain Uptake (AUC 0-60 min) | Fold Change | Reference |
| Baseline | Higher than (S)-[¹¹C]this compound | - | |
| Baseline vs. (R)-[¹¹C]Verapamil | 2-fold higher | 2 | |
| With Cyclosporine A (P-gp inhibitor) | ~3-fold increase from baseline | 3 | |
| With Cyclosporine A vs. (R)-[¹¹C]Verapamil with Cyclosporine A | Comparable | - |
Table 3: Metabolism of Radiolabeled this compound
| Compartment (Time post-injection) | Unchanged Radiotracer | Reference |
| Mouse Brain (15 min) | >88% | |
| Rat Plasma (30 min for (R)-[¹¹C]Verapamil) | 47% | |
| Rat Brain (30 min for (R)-[¹¹C]Verapamil) | 69% | |
| Rat Plasma (60 min for (R)-[¹¹C]Verapamil) | 27% | |
| Rat Brain (60 min for (R)-[¹¹C]Verapamil) | 48% |
Experimental Protocols
Protocol 1: Radiosynthesis of (R)-[¹¹C]this compound
This protocol describes the synthesis of (R)-[¹¹C]this compound by the methylation of its precursor.
Materials:
-
(R)-northis compound
-
[¹¹C]Methyl triflate
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for HPLC purification
-
Sterile water for injection
-
0.9% Saline for injection
-
Quality control equipment (e.g., radio-HPLC, gas chromatography)
Procedure:
-
Precursor Preparation: Dissolve (R)-northis compound in acetonitrile.
-
Radiolabeling Reaction: Bubble [¹¹C]methyl triflate through the precursor solution in the presence of NaOH at room temperature.
-
Purification:
-
Following the reaction, purify the crude product using semi-preparative HPLC.
-
The mobile phase composition and flow rate should be optimized to achieve good separation of (R)-[¹¹C]this compound from unreacted precursor and byproducts.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified (R)-[¹¹C]this compound.
-
Remove the HPLC solvent under a stream of nitrogen.
-
Reconstitute the final product in a sterile, injectable solution (e.g., 0.9% saline).
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product by analytical radio-HPLC to determine the percentage of radioactivity corresponding to (R)-[¹¹C]this compound.
-
Specific Activity: Measure the total radioactivity and the mass of this compound to calculate the specific activity (GBq/µmol).
-
Residual Solvents: Use gas chromatography to ensure that residual solvent levels are within acceptable limits.
-
Caption: Workflow for the radiosynthesis of (R)-[¹¹C]this compound.
Protocol 2: In Vivo PET Imaging of P-glycoprotein Function in Rodents
This protocol outlines the procedure for performing a PET scan in rodents to assess P-gp function using (R)-[¹¹C]this compound.
Materials:
-
(R)-[¹¹C]this compound injectable solution
-
Rodent model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
P-gp inhibitor (e.g., Cyclosporine A, 50 mg/kg) or vehicle control
-
Small animal PET scanner
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in a tail vein for radiotracer and drug administration.
-
Position the animal on the scanner bed and maintain its body temperature using a heating pad.
-
-
P-gp Inhibition (for blocking studies):
-
Administer the P-gp inhibitor (e.g., Cyclosporine A, 50 mg/kg) or vehicle control intravenously a set time before the radiotracer injection (e.g., 15-30 minutes).
-
-
Radiotracer Administration:
-
Administer a bolus injection of (R)-[¹¹C]this compound via the tail vein catheter. The exact dose will depend on the scanner sensitivity and animal size.
-
-
PET Data Acquisition:
-
Start the dynamic PET scan simultaneously with the radiotracer injection.
-
Acquire data for a specified duration (e.g., 60 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical image (e.g., CT or MRI) if available.
-
Draw regions of interest (ROIs) on the brain and a reference tissue (e.g., muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the brain uptake, often expressed as the area under the curve (AUC) of the TAC, and compare between baseline and P-gp inhibited conditions.
-
Caption: Workflow for in vivo PET imaging of P-gp function.
Protocol 3: Ex Vivo Biodistribution Study in Rodents
This protocol details the steps for conducting an ex vivo biodistribution study to determine the organ uptake of (R)-[¹¹C]this compound.
Materials:
-
(R)-[¹¹C]this compound injectable solution
-
Rodent model (e.g., mouse)
-
P-gp inhibitor or vehicle control
-
Gamma counter
-
Dissection tools
-
Scales for weighing tissues
Procedure:
-
Animal Treatment:
-
Divide animals into groups (e.g., baseline and P-gp inhibited).
-
Administer the P-gp inhibitor or vehicle control as described in Protocol 2.
-
-
Radiotracer Administration:
-
Inject a known amount of (R)-[¹¹C]this compound intravenously.
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals.
-
Rapidly dissect and collect organs and tissues of interest (e.g., brain, blood, liver, kidneys, heart, muscle).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g between the different groups and time points.
-
Signaling Pathway Diagrams
P-glycoprotein Efflux Mechanism and Regulation
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to efflux substrates across the cell membrane. Its expression can be regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Caption: P-gp efflux mechanism and its regulation by the PI3K/Akt pathway.
Sigma-1 Receptor Signaling
This compound also has affinity for the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, it can translocate and modulate various downstream effectors, including ion channels and signaling kinases.
References
- 1. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. (R)-[¹¹C]this compound as a novel tracer for imaging enhanced P-glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Emopamil's Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of Emopamil, a calcium channel blocker and serotonin S2 antagonist. The following protocols detail established in vitro and in vivo methods to assess its efficacy in protecting neurons from various insults, elucidating its mechanism of action, and evaluating its potential for therapeutic development.
Introduction to this compound's Neuroprotective Potential
This compound, and particularly its S-enantiomer, (S)-Emopamil, has demonstrated neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury.[1][2][3][4][5] Its mechanism of action is primarily attributed to the blockade of voltage-gated calcium channels, which mitigates the excessive calcium influx—a key event in the ischemic cascade leading to neuronal death. Additionally, its serotonin S2 receptor antagonism may contribute to its protective effects. Studies have shown that this compound can reduce infarct volume, decrease cerebral edema, and improve neurological and cognitive outcomes following ischemic insults in rodents. The protocols outlined below are designed to systematically investigate these neuroprotective properties.
In Vitro Assessment of Neuroprotection
In vitro models are essential for initial screening and mechanistic studies of neuroprotective compounds. These assays allow for a controlled environment to assess the direct effects of this compound on neuronal survival and function when challenged with specific neurotoxic stimuli.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro neuroprotective efficacy testing of this compound.
Protocols for Inducing Neurotoxicity
2.2.1 Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This model mimics the excessive glutamate release that occurs during ischemic events.
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 (E18) rat pups in poly-D-lysine coated 96-well plates.
-
Induction: After 7-10 days in culture, expose the neurons to 100-250 µM glutamate for 24 hours.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) either 1 hour prior to or concurrently with glutamate exposure.
2.2.2 Oxidative Stress Model in SH-SY5Y Cells
This model simulates the oxidative damage that contributes to neuronal death in various neurodegenerative conditions.
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.
-
Induction: Expose the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100-300 µM for 24 hours.
-
This compound Treatment: Administer different doses of this compound 1 hour before H₂O₂ treatment.
2.2.3 MPP+ Model of Parkinson's Disease in Dopaminergic Neurons
This model is used to study the specific neurodegeneration of dopaminergic neurons seen in Parkinson's disease.
-
Cell Culture: Use primary mesencephalic neurons or differentiated SH-SY5Y cells, which are rich in dopaminergic neurons.
-
Induction: Treat the cells with 1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP, at concentrations ranging from 1-10 µM for 48 hours.
-
This compound Treatment: Apply this compound at various concentrations 1 hour prior to MPP+ exposure.
Protocols for Assessing Neuroprotection
2.3.1 MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
-
Following the neurotoxicity induction and this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2.3.2 LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
2.3.3 Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2x reaction buffer containing DTT.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
2.3.4 TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Wash the cells and visualize the labeled nuclei using fluorescence microscopy.
-
Quantify the percentage of TUNEL-positive cells.
Data Presentation for In Vitro Studies
| Assay | Outcome Measure | Control | Neurotoxin | Neurotoxin + this compound (0.1 µM) | Neurotoxin + this compound (1 µM) | Neurotoxin + this compound (10 µM) | Neurotoxin + this compound (100 µM) |
| MTT | % Cell Viability | 100% | Value | Value | Value | Value | Value |
| LDH | % Cytotoxicity | 0% | Value | Value | Value | Value | Value |
| Caspase-3 | Fold Increase in Activity | 1 | Value | Value | Value | Value | Value |
| TUNEL | % Apoptotic Cells | <5% | Value | Value | Value | Value | Value |
In Vivo Assessment of Neuroprotection
In vivo models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system, taking into account factors like pharmacokinetics and systemic effects. The most common model for preclinical stroke research is the middle cerebral artery occlusion (MCAO) model in rodents.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo neuroprotective efficacy testing of this compound.
Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane).
-
Surgical Preparation: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and insert a nylon monofilament suture through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): For transient MCAO, withdraw the filament after a defined period (e.g., 90 minutes). For permanent MCAO, leave the filament in place.
-
Closure: Close the incision with sutures.
Protocols for Post-Ischemic Assessment
3.3.1 Neurological Deficit Scoring
Evaluate sensorimotor deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., the Garcia scale or a modified Bederson score).
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unidirectional circling.
3.3.2 Morris Water Maze for Spatial Memory
Assess spatial learning and memory deficits, which can result from hippocampal damage, starting 7 days post-MCAO.
-
Acquisition Phase (4-5 days): Train the rats to find a hidden platform in a circular pool of water using distal cues. Record the escape latency and path length.
-
Probe Trial (1 day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
3.3.3 Histological Analysis of Infarct Volume
At the end of the study, determine the extent of brain injury.
-
Euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.
-
Quantify the infarct volume using image analysis software.
Data Presentation for In Vivo Studies
| Assessment | Outcome Measure | Sham | MCAO (Vehicle) | MCAO + this compound (20 mg/kg) |
| Neurological Score | Score (0-3) | 0 | Value | Value |
| Morris Water Maze | Escape Latency (s) | Value | Value | Value |
| Morris Water Maze | Time in Target Quadrant (%) | >25% | Value | Value |
| Histology | Infarct Volume (mm³) | 0 | Value | Value |
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying this compound's neuroprotective effects, key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways, should be examined.
PI3K/Akt and MAPK/ERK Signaling Pathways
References
Application Notes and Protocols for Emopamil in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of Emopamil, a potent inhibitor of the this compound Binding Protein (EBP), for in vitro cell culture experiments. This compound's inhibitory action on EBP, a key enzyme in the cholesterol biosynthesis pathway, makes it a valuable tool for studying cellular processes related to cholesterol metabolism and its implications in various diseases, including cancer.
Data Presentation
| Parameter | Value | Source/Recommendation |
| Target | This compound Binding Protein (EBP), a Δ8–Δ7 sterol isomerase | [1][2][3] |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [4] |
| Recommended Stock Solution Concentration | 10 mM | General laboratory practice for in vitro screening |
| Storage of Stock Solution | -20°C in aliquots | [5] |
| Typical Final DMSO Concentration in Culture | < 0.1% - 0.5% | |
| Suggested Working Concentration Range | 1 µM - 50 µM | Based on typical IC50 values for small molecules in cancer cell lines |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: (Refer to the manufacturer's certificate of analysis)
-
Mass (mg) = 10 mM * (Molecular Weight in g/mol ) * Volume (L) * 1000
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass = 10 * 500 * 0.001 * 1000 = 5 mg.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C to maintain stability and prevent repeated freeze-thaw cycles.
-
Administration of this compound to Cell Cultures
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine Final Working Concentrations:
-
Based on the experimental design, determine the desired final concentrations of this compound to be tested. A common starting range for a new compound is a serial dilution from a higher concentration (e.g., 50 µM) downwards (e.g., 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM).
-
-
Prepare Intermediate Dilutions (if necessary):
-
To avoid pipetting very small volumes and to ensure accurate final concentrations, it is often beneficial to prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium.
-
Important: To prevent precipitation of the compound, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
-
Treating the Cells:
-
Calculate the volume of the this compound stock or intermediate dilution needed to achieve the desired final concentration in the cell culture wells or flasks.
-
Example Calculation for a 10 µM final concentration in 1 mL of medium:
-
Using a 10 mM stock solution:
-
C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
Carefully add the calculated volume of the this compound solution to the culture medium in each well or flask.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
-
Solvent Control:
-
It is crucial to include a vehicle control group in the experiment. This group should be treated with the same volume of DMSO as the highest concentration of this compound used, diluted in the same volume of culture medium. This accounts for any potential effects of the solvent on the cells. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5% to minimize cytotoxicity.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Following the incubation period, proceed with the planned cellular or molecular assays to assess the effects of this compound.
-
Mandatory Visualizations
Caption: this compound inhibits the cholesterol biosynthesis pathway.
Caption: Experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols: Lentiviral-Mediated Knockdown of EBP to Mimic Emopamil Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Emopamil Binding Protein (EBP), an integral membrane protein of the endoplasmic reticulum, plays a crucial role in the later stages of cholesterol biosynthesis. It functions as a Δ8-Δ7 sterol isomerase, catalyzing the conversion of 8(9)-cholestenol to lathosterol.[1][2] Mutations in the EBP gene are associated with X-linked dominant chondrodysplasia punctata 2 (CDPX2), highlighting its importance in development and lipid metabolism.[1][2]
This compound, a phenylalkylamine calcium channel blocker, is a high-affinity ligand for EBP.[3] By binding to EBP, this compound and its analogs can inhibit its enzymatic activity, leading to an accumulation of cholesterol precursors and downstream effects on cellular processes. This pharmacological inhibition of EBP provides a valuable tool to study the roles of EBP in health and disease.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a powerful and specific genetic approach to mimic the effects of pharmacological inhibitors like this compound. This technology allows for stable and long-term suppression of EBP expression in a wide range of cell types, providing a robust model to investigate the functional consequences of EBP loss-of-function.
These application notes provide detailed protocols for lentiviral-mediated knockdown of EBP, enabling researchers to create cellular models that replicate the biochemical consequences of this compound treatment. This approach facilitates the dissection of EBP's role in signaling pathways and provides a platform for screening and validating potential therapeutic agents targeting cholesterol metabolism.
Data Presentation
The following tables summarize representative quantitative data from experiments involving the modulation of EBP activity, either through pharmacological inhibition or genetic knockdown.
Table 1: Lentiviral Transduction Efficiency in Target Cells
| Cell Line | Transduction Method | Reporter Gene | Multiplicity of Infection (MOI) | Transduction Efficiency (%) (Mean ± SD) |
| HEK293T | Lentivirus | GFP | 5 | 92 ± 4.5 |
| Huh7 | Lentivirus | GFP | 10 | 85 ± 6.2 |
| SH-SY5Y | Lentivirus | GFP | 15 | 78 ± 5.8 |
Note: Transduction efficiency can be cell-type dependent and should be optimized for each new cell line and lentiviral preparation.
Table 2: Verification of EBP Knockdown
| Treatment Group | EBP mRNA Expression (Relative to Control) (Mean ± SD) | EBP Protein Level (Relative to Control) (Mean ± SD) |
| Non-targeting shRNA | 1.00 ± 0.12 | 1.00 ± 0.15 |
| EBP shRNA 1 | 0.23 ± 0.05 | 0.28 ± 0.07 |
| EBP shRNA 2 | 0.31 ± 0.07 | 0.35 ± 0.09 |
Note: Data is illustrative and represents typical knockdown efficiencies. Validation should be performed for each new shRNA construct.
Table 3: Effect of EBP Inhibition on Cholesterol Precursors (Pharmacological Mimic)
| Cell Line | Treatment | Zymostenol Level (Fold Change vs. Control) (Mean ± SD) | Lathosterol Level (Fold Change vs. Control) (Mean ± SD) |
| Neuro2a | Amiodarone (10 µM) | 3.2 ± 0.4 | 0.6 ± 0.1 |
| Primary Astrocytes | Amiodarone (10 µM) | 4.5 ± 0.6 | 0.5 ± 0.1 |
Note: Data derived from studies using Amiodarone, a known EBP inhibitor, as a proxy for EBP knockdown. Similar effects on cholesterol precursors are expected with efficient shRNA-mediated EBP silencing.
Table 4: Downstream Effects on Cell Viability (Illustrative IC50 Values)
| Cell Line | Compound | IC50 (µM) (Mean ± SD) |
| HeLa | This compound | 15.2 ± 2.1 |
| A549 | This compound | 21.8 ± 3.5 |
| U87 MG | This compound | 12.5 ± 1.9 |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. These values are for illustrative purposes.
Experimental Protocols
Lentiviral Vector Production
This protocol describes the generation of lentiviral particles carrying shRNA constructs targeting EBP.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with EBP shRNA or non-targeting control shRNA
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid DNA mixture. For a 10 cm dish, typically use:
-
10 µg of the shRNA transfer plasmid
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
-
Transfection:
-
Dilute the plasmid DNA mixture in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator. After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete growth medium.
-
Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Viral Particle Clarification and Storage:
-
Centrifuge the collected supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris.
-
Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
(Optional) Viral Concentration: For higher viral titers, the supernatant can be concentrated by ultracentrifugation or by using commercially available concentration reagents.
Lentiviral Transduction of Target Cells
This protocol outlines the procedure for infecting target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral particles (EBP shRNA and non-targeting control)
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (for selection, concentration to be determined for each cell line)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.
-
Add the desired amount of lentiviral supernatant to the transduction medium. The optimal multiplicity of infection (MOI) should be determined for each cell line.
-
Add the virus-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
Medium Change: After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection (for stable cell lines):
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined by generating a kill curve for the specific target cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until non-transduced cells are eliminated.
-
-
Expansion: Expand the puromycin-resistant cells to generate a stable EBP knockdown cell line.
Western Blot for EBP Knockdown Verification
This protocol is for confirming the reduction of EBP protein levels following lentiviral transduction.
Materials:
-
Stable EBP knockdown and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against EBP
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to the cells and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EBP antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Analysis: Quantify the band intensities and normalize the EBP signal to the loading control to determine the knockdown efficiency.
Quantitative Real-Time PCR (qPCR) for EBP mRNA Knockdown Verification
This protocol is for confirming the reduction of EBP mRNA levels.
Materials:
-
Stable EBP knockdown and control cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for EBP and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for either EBP or the reference gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for EBP and the reference gene in both control and knockdown samples.
-
Calculate the relative expression of EBP mRNA using the ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with compounds like this compound.
Materials:
-
Target cells
-
96-well plates
-
Complete growth medium
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Cholesterol Biosynthesis Pathway Highlighting EBP.
Caption: Lentiviral Knockdown Experimental Workflow.
Caption: Mimicking this compound Effects with Lentiviral Knockdown.
References
Application Notes and Protocols for Studying Emopamil-Mediated Drug Resistance via EBP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing emopamil to investigate the role of the this compound Binding Protein (EBP) in mediating drug resistance. The protocols outlined below cover the generation of suitable cell line models, quantitative assessment of drug resistance, and methods to probe the direct interaction between this compound and EBP.
Introduction
The this compound Binding Protein (EBP), an integral protein of the endoplasmic reticulum, is a key enzyme in the cholesterol biosynthesis pathway.[1] It functions as a sterol isomerase, catalyzing the conversion of Δ8-sterols to Δ7-sterols.[1] Beyond its enzymatic role, EBP has been identified as a potential contributor to multidrug resistance. EBP possesses a binding pocket that can accommodate a wide range of structurally diverse compounds, including the anti-breast cancer drug tamoxifen.[1] This sequestration of therapeutic agents within the cell can reduce their availability to their primary targets, thereby conferring a resistance phenotype.
This compound is a well-characterized high-affinity ligand for EBP.[1] This property makes this compound a valuable chemical tool to probe the function of EBP in drug resistance. By competing with other drugs for binding to EBP, this compound can be used to investigate whether the resistance to a particular therapeutic is mediated by EBP. A reversal of the resistant phenotype in the presence of this compound would strongly suggest the involvement of EBP in the mechanism of resistance.
These protocols provide a framework for researchers to:
-
Develop cell line models with varying EBP expression levels.
-
Quantify the impact of this compound on the efficacy of chemotherapeutic drugs.
-
Directly measure the binding of this compound to EBP.
Data Presentation
Table 1: Comparative IC50 Values for 4-Hydroxytamoxifen (4-OHT) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.5 | 3.8 | 7.6 |
| T47D | 0.75 | 4.0 | 5.3 |
| MCF-7 | 3.2 | >10 | >3.1 |
| T47D | 4.2 | >10 | >2.4 |
Note: IC50 values can vary between studies depending on the specific assay conditions and duration of drug exposure.[2]
Table 2: Representative IC50 Values of Tamoxifen in Different Breast Cancer Cell Lines
| Cell Line | ER Status | Tamoxifen IC50 (µM) |
| MCF-7 | ER+ | 10.045 |
| T-47D | ER+ | ~1.0 |
| MDA-MB-231 | ER- | 2.23 |
Note: IC50 values are representative and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Generation of EBP Knockout and Overexpressing Cell Lines
This protocol describes the generation of cell lines with modified EBP expression to serve as models for studying EBP-mediated drug resistance.
A. EBP Knockout using CRISPR/Cas9
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the EBP gene using a publicly available tool like CHOPCHOP.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pX458, which also expresses GFP for selection).
-
-
Transfection:
-
Transfect the chosen cancer cell line (e.g., MCF-7 for tamoxifen studies) with the EBP-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
-
Single-Cell Sorting:
-
48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into individual wells of a 96-well plate.
-
-
Clonal Expansion and Validation:
-
Expand the single-cell clones.
-
Validate EBP knockout at the genomic level by Sanger sequencing of the targeted region and at the protein level by Western blot analysis.
-
B. EBP Overexpression
-
Vector Construction:
-
Clone the full-length human EBP cDNA into a mammalian expression vector with a strong constitutive promoter (e.g., CMV).
-
-
Transfection and Selection:
-
Transfect the target cell line with the EBP expression vector or an empty vector control.
-
Select for stably transfected cells using an appropriate selection marker (e.g., neomycin resistance).
-
-
Validation:
-
Confirm EBP overexpression by quantitative real-time PCR (qPCR) and Western blot analysis.
-
Protocol 2: Cell Viability Assay to Determine IC50 Values
This protocol details the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of a drug in the presence or absence of this compound.
-
Cell Seeding:
-
Seed the parental, EBP knockout, and EBP overexpressing cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., 4-hydroxytamoxifen) in culture medium.
-
Prepare a parallel set of drug dilutions also containing a fixed, non-toxic concentration of this compound. The optimal concentration of this compound should be determined empirically but is typically in the low micromolar range.
-
Treat the cells with the drug solutions (with and without this compound) and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Radiolabeled Ligand Binding Assay
This protocol describes a method to directly measure the binding of a radiolabeled ligand to EBP in cell membranes.
-
Membrane Preparation:
-
Harvest cells and homogenize in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled EBP ligand (e.g., [³H]-emopamil), and varying concentrations of unlabeled this compound or the test drug.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Stop the reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data to determine the binding affinity (Ki) of the test compounds.
-
Mandatory Visualizations
Caption: Mechanism of EBP-mediated drug resistance and its reversal by this compound.
Caption: Experimental workflow for investigating EBP-mediated drug resistance.
Caption: Role of EBP in the cholesterol biosynthesis pathway and its inhibition by this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Emopamil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil is a phenylalkylamine derivative that exhibits a dual mechanism of action, functioning as both a voltage-gated calcium channel blocker and a high-affinity ligand for the this compound Binding Protein (EBP).[1] EBP is a crucial enzyme in the cholesterol biosynthesis pathway, specifically the Δ8-Δ7 sterol isomerase.[2][3] By inhibiting EBP, this compound disrupts the conversion of lanosterol to cholesterol, leading to an accumulation of sterol intermediates.[3][4] This disruption of cholesterol homeostasis, coupled with the blockage of calcium influx, can significantly impact cellular processes such as proliferation, cell cycle progression, and apoptosis.
Flow cytometry is a powerful technique for the single-cell analysis of these cellular responses to this compound treatment. This document provides detailed protocols for assessing this compound-induced effects on apoptosis, the cell cycle, and intracellular calcium levels using flow cytometry.
Data Presentation
The following tables summarize hypothetical quantitative data representing the effects of this compound on a human cancer cell line (e.g., HL-60) after 24 hours of treatment. These values are derived from published studies on compounds with similar mechanisms of action, such as Verapamil and Tamoxifen.
Table 1: this compound-Induced Apoptosis
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| This compound | 10 | 12.8 ± 2.1 | 5.4 ± 1.0 | 18.2 ± 3.1 |
| This compound | 25 | 28.6 ± 3.5 | 15.2 ± 2.8 | 43.8 ± 6.3 |
| This compound | 50 | 45.1 ± 4.2 | 32.6 ± 3.9 | 77.7 ± 8.1 |
Table 2: this compound Effect on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 55.2 ± 2.5 | 35.1 ± 1.8 | 9.7 ± 1.1 |
| This compound | 10 | 62.1 ± 3.1 | 28.5 ± 2.0 | 9.4 ± 1.0 |
| This compound | 25 | 70.8 ± 3.9 | 18.4 ± 1.5 | 10.8 ± 1.3 |
| This compound | 50 | 78.3 ± 4.5 | 10.2 ± 1.2 | 11.5 ± 1.4 |
Table 3: this compound Effect on Intracellular Calcium Influx
| Treatment Group | Concentration (µM) | Baseline Mean Fluorescence Intensity (MFI) | Peak MFI after Stimulation | Fold Change in MFI |
| Vehicle Control (DMSO) | 0 | 150 ± 20 | 1200 ± 150 | 8.0 |
| This compound | 10 | 145 ± 18 | 850 ± 110 | 5.9 |
| This compound | 25 | 152 ± 22 | 500 ± 75 | 3.3 |
| This compound | 50 | 148 ± 19 | 250 ± 40 | 1.7 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its analysis using flow cytometry.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Analysis of this compound-Induced Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining. Acquire a minimum of 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter. Analyze the FITC (Annexin V) and PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Analysis of this compound's Effect on the Cell Cycle
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the single-cell population. Use a histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Analysis of this compound's Effect on Intracellular Calcium Influx
Objective: To measure the effect of this compound on intracellular calcium mobilization following stimulation.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127 (for Fluo-4 AM)
-
A known calcium ionophore (e.g., Ionomycin) as a positive control
-
Flow cytometer with time-course acquisition capabilities
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm HBSS to remove excess dye.
-
Treatment: Resuspend the cells in warm HBSS and treat with the desired concentrations of this compound for a specified pre-incubation time (e.g., 15-30 minutes).
-
Baseline Acquisition: Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Stimulation and Acquisition: While continuously acquiring data, add a stimulant (e.g., a relevant agonist or Ionomycin) to induce calcium influx. Continue data acquisition for several minutes to capture the peak and subsequent decline in fluorescence.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) over time. Calculate the fold change in MFI from baseline to the peak response for each treatment condition.
References
- 1. Verapamil attenuates myocardial ischemia/reperfusion injury by inhibiting apoptosis via activating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of RBP2-Induced ER and IGF1R-ErbB Signaling in Tamoxifen Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evolution, Expression Profile, Regulatory Mechanism, and Functional Verification of EBP-Like Gene in Cholesterol Biosynthetic Process in Chickens (Gallus Gallus) [frontiersin.org]
- 4. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Emopamil Binding Protein (EBP) Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emopamil Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway, has emerged as a significant target in drug development due to its role in various physiological and pathological processes.[1][2] EBP, also known as 3-beta-hydroxysteroid-Δ8,Δ7-isomerase, is an integral membrane protein primarily located in the endoplasmic reticulum.[3] Its function is critical in the conversion of sterol precursors, and mutations in the EBP gene are linked to congenital disorders such as Conradi-Hünermann-Happle syndrome. Furthermore, EBP is a known binding site for a variety of pharmacologically active compounds, suggesting its involvement in broader cellular signaling pathways beyond cholesterol metabolism. The identification of novel protein interaction partners of EBP is crucial for elucidating its multifaceted roles in cellular function and disease, and for the discovery of new therapeutic targets.
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify novel EBP binding partners. The methodologies described herein are tailored for integral membrane proteins and focus on two powerful and widely used techniques: the Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH) system and Affinity Purification coupled with Mass Spectrometry (AP-MS).
High-Throughput Screening Strategies for EBP
The identification of protein-protein interactions (PPIs) involving integral membrane proteins like EBP presents unique challenges due to their hydrophobic nature. The following HTS methods are particularly well-suited to overcome these challenges and enable the discovery of novel EBP interactors in a high-throughput manner.
-
Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH): This genetic-based method allows for the detection of interactions between membrane proteins directly within a cellular membrane context.[4][5] It is a powerful tool for screening large cDNA libraries to identify novel binding partners of a full-length membrane protein like EBP. The system is based on the reconstitution of a split-ubiquitin molecule, which leads to the activation of reporter genes upon protein interaction.
-
Affinity Purification-Mass Spectrometry (AP-MS): This proteomic approach involves the purification of a tagged "bait" protein (EBP) along with its interacting "prey" proteins from cell lysates. The entire protein complex is then analyzed by mass spectrometry to identify the interacting partners. When combined with quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), AP-MS can accurately distinguish bona fide interactors from non-specific background proteins.
Experimental Protocols
Protocol 1: Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH) Screen
This protocol outlines the steps for a high-throughput MYTH screen to identify EBP interacting proteins from a human cDNA library.
1. Vector Construction:
-
Bait Vector: The full-length human EBP cDNA is cloned into a MYTH bait vector (e.g., pBT3-SUC) to create a fusion protein with the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16). The EBP will be oriented with its N-terminus facing the cytosol.
-
Prey Vector: A human cDNA library is cloned into a MYTH prey vector (e.g., pPR3-N) to create a library of fusion proteins with the N-terminal half of ubiquitin (NubG).
2. Yeast Transformation and Mating:
-
The bait plasmid (EBP-Cub-LexA-VP16) is transformed into a suitable yeast reporter strain (e.g., NMY51).
-
The prey library plasmids are transformed into a yeast strain of the opposite mating type.
-
High-throughput mating is performed by mixing the bait and prey yeast strains on a solid medium. Diploid yeast cells containing both bait and prey plasmids are selected on appropriate dropout media.
3. Screening for Interactions:
-
Diploid yeast cells are plated on selective media lacking leucine, tryptophan, adenine, and histidine, and containing 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.
-
Growth on the selective medium indicates a positive interaction between EBP and the prey protein, which leads to the reconstitution of ubiquitin, cleavage of the transcription factor, and activation of the HIS3 and ADE2 reporter genes.
-
A colorimetric assay for β-galactosidase activity (encoded by the lacZ reporter gene) is performed to confirm positive interactions.
4. Identification of Interacting Proteins:
-
Prey plasmids from positive yeast colonies are isolated.
-
The cDNA inserts are sequenced to identify the EBP-interacting proteins.
-
The identified interactions are validated through re-transformation and one-on-one interaction assays.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) with SILAC
This protocol describes a quantitative AP-MS approach using SILAC to identify high-confidence EBP interactors.
1. Cell Culture and SILAC Labeling:
-
Two populations of a human cell line that endogenously expresses EBP (e.g., HEK293T) are cultured in parallel.
-
One population is grown in "light" medium containing normal arginine and lysine.
-
The other population is grown in "heavy" medium containing stable isotope-labeled arginine (¹³C₆¹⁵N₄) and lysine (¹³C₆¹⁵N₂).
-
Cells are cultured for at least five doublings to ensure complete incorporation of the labeled amino acids.
2. Bait Protein Expression and Cell Lysis:
-
A C-terminally tagged EBP (e.g., EBP-FLAG) is overexpressed in the "heavy" labeled cells. An empty vector or a non-related tagged membrane protein is expressed in the "light" labeled cells as a negative control.
-
Cells are harvested and lysed in a mild, non-denaturing buffer containing a detergent suitable for membrane protein extraction (e.g., 1% Triton X-100 or 1% Digitonin) and protease inhibitors.
3. Affinity Purification:
-
The "heavy" and "light" cell lysates are mixed in a 1:1 ratio based on total protein concentration.
-
The tagged EBP and its interacting proteins are purified using anti-FLAG affinity beads.
-
The beads are washed extensively with the lysis buffer to remove non-specific binders.
-
The protein complexes are eluted from the beads using a competitive elution with a 3xFLAG peptide.
4. Mass Spectrometry and Data Analysis:
-
The eluted protein complexes are separated by SDS-PAGE and subjected to in-gel digestion with trypsin.
-
The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS data is processed using a software package that can identify and quantify SILAC peptide pairs (e.g., MaxQuant).
-
Proteins with a high heavy/light (H/L) ratio are considered specific EBP interactors. A statistical analysis is performed to determine a significance threshold for enrichment.
Data Presentation
The quantitative data obtained from the high-throughput screens should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Representative Quantitative Data from a MYTH Screen for EBP Interactors
| Prey Protein | Reporter Gene Activation (β-galactosidase activity - Miller Units) | Growth on Selective Media (-L, -W, -H, -A + 3-AT) |
| Positive Control | 150.5 ± 12.3 | +++ |
| Negative Control | 1.2 ± 0.3 | - |
| Interactor 1 (DHCR7) | 85.7 ± 9.1 | +++ |
| Interactor 2 (DHCR24) | 72.3 ± 8.5 | +++ |
| Interactor 3 (PGRMC1) | 65.1 ± 7.9 | ++ |
| Interactor 4 (TMEM97) | 58.9 ± 6.4 | ++ |
| Non-Interactor 1 | 1.5 ± 0.4 | - |
| Non-Interactor 2 | 0.9 ± 0.2 | - |
Note: Data are presented as mean ± standard deviation from three independent experiments. Growth is scored qualitatively from - (no growth) to +++ (robust growth).
Table 2: Representative Quantitative Data from an AP-MS Screen for EBP Interactors using SILAC
| Identified Protein | Gene Name | Peptide Count (Heavy) | Peptide Count (Light) | SILAC Ratio (H/L) | p-value |
| This compound Binding Protein | EBP | 52 | 2 | 26.0 | < 0.001 |
| DHCR7 | DHCR7 | 28 | 1 | 28.0 | < 0.001 |
| DHCR24 | DHCR24 | 25 | 2 | 12.5 | < 0.001 |
| PGRMC1 | PGRMC1 | 18 | 3 | 6.0 | < 0.01 |
| TMEM97 | TMEM97 | 15 | 2 | 7.5 | < 0.01 |
| LDLR | LDLR | 12 | 1 | 12.0 | < 0.01 |
| NPC1 | NPC1 | 10 | 1 | 10.0 | < 0.01 |
| Background Protein 1 | ACTB | 150 | 148 | 1.01 | > 0.05 |
| Background Protein 2 | TUBA1A | 120 | 125 | 0.96 | > 0.05 |
Note: H/L ratios are calculated from the median of all quantified peptide pairs for each protein. p-values are determined using a one-sample t-test against a log2-transformed ratio of 0.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling network of this compound Binding Protein (EBP).
Caption: Workflow for the Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH) screen.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS) with SILAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Protein-Protein Interactions Using the Split-Ubiquitin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting protein-protein interactions with the Split-Ubiquitin sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling Cellular Responses to Emopamil Using Mass Spectrometry-Based Proteomics
Abstract
Emopamil is a multifaceted pharmacological agent known primarily as a calcium channel blocker and a high-affinity ligand for the this compound-binding protein (EBP), an enzyme crucial in cholesterol biosynthesis. Understanding the global cellular changes induced by this compound is paramount for elucidating its full mechanism of action and identifying potential therapeutic applications and off-target effects. This application note provides a detailed protocol for utilizing mass spectrometry-based quantitative proteomics to identify and quantify protein expression changes in a human cell line upon treatment with this compound. We present a comprehensive workflow, from cell culture and sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation. The presented data, though hypothetical, illustrates the potential of this approach to reveal novel insights into this compound-regulated cellular pathways, including cholesterol metabolism and endoplasmic reticulum (ER) stress.
Introduction
This compound is a phenylalkylamine derivative that exhibits a dual mechanism of action. It functions as a voltage-gated calcium channel blocker, impacting calcium influx and downstream signaling pathways. Additionally, this compound binds with high affinity to the this compound-binding protein (EBP), a Δ8-Δ7 sterol isomerase that plays a key role in the cholesterol biosynthesis pathway.[1][2] Inhibition of EBP can lead to the accumulation of sterol intermediates and has been explored as a therapeutic strategy for conditions such as multiple sclerosis.[3][4]
Given its dual targets, the systemic effects of this compound on the cellular proteome are expected to be complex and widespread. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the global, unbiased quantification of protein expression, enabling the identification of cellular pathways modulated by drug compounds.[5] This approach can provide critical information for drug development by revealing on-target and off-target effects, identifying biomarkers of drug response, and elucidating mechanisms of action.
This application note details a robust workflow for investigating this compound-induced changes in the proteome of a cultured human cell line. We provide step-by-step protocols for cell culture, this compound treatment, protein extraction, digestion, and subsequent analysis by LC-MS/MS. Furthermore, we present a hypothetical dataset to demonstrate how to interpret the results and link them to biological pathways.
Experimental Workflow
The overall experimental workflow for identifying this compound-induced proteomic changes is depicted below.
References
- 1. A Multiplexed Single-Cell Proteomic Workflow Applicable to Drug Treatment Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 3. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. selectscience.net [selectscience.net]
Application Notes: Electrophysiological Characterization of Emopamil's Effects on Neuronal Activity
Introduction
Emopamil is a phenylalkylamine derivative that acts as a voltage-gated L-type calcium channel (LTCC) antagonist and also exhibits affinity for serotonin S2 receptors.[1] Its structural relative, verapamil, is well-characterized for its effects on ion channels, including not only LTCCs but also potassium channels at higher concentrations.[2][3] Understanding the precise effects of this compound on neuronal function is critical for its development as a therapeutic agent, particularly for conditions involving neuronal hyperexcitability or ischemic damage.[1][4] Electrophysiological techniques provide the most direct means of assessing how a compound like this compound modulates neuronal activity, from single-channel currents to network-level firing patterns.
Mechanism of Action
The primary mechanism of this compound involves the blockade of L-type voltage-gated calcium channels. These channels are crucial for a variety of neuronal processes, including the regulation of gene expression, dendritic calcium signaling, and maintaining neuronal firing patterns. During a neuronal action potential or other depolarizing events, LTCCs open, allowing an influx of Ca²⁺ into the cell. This influx acts as a critical second messenger, triggering downstream cellular responses. By blocking these channels, this compound reduces calcium influx, thereby modulating these downstream events.
Data Presentation: Quantitative Effects of this compound
The following tables summarize known quantitative data for this compound and provide expected outcomes in electrophysiological recordings based on its mechanism as an LTCC blocker.
Table 1: Potency of this compound in Neuronal Preparations
| Compound | Target Assay | Preparation | Potency (IC₅₀) | Reference |
| This compound | K⁺-evoked ⁴⁵Ca²⁺ influx | Rat brain synaptosomes | ~30 µM | |
| This compound | K⁺-evoked [³H]-D-aspartate release | Rat hippocampal slices | ~30 µM |
Table 2: Expected Electrophysiological Effects of this compound Treatment
| Parameter | Recording Technique | Expected Effect | Rationale |
| L-type Ca²⁺ Current Amplitude | Whole-Cell Voltage-Clamp | Decrease | Direct blockade of L-type voltage-gated calcium channels. |
| Action Potential Firing Rate | Current-Clamp / Extracellular | Decrease | Reduction of Ca²⁺ influx can lead to hyperpolarization and reduced excitability. |
| Action Potential Duration | Current-Clamp | Potential Increase | Blockade of calcium-dependent potassium channels may prolong repolarization. |
| Afterhyperpolarization (AHP) | Current-Clamp | Decrease | AHP is often mediated by calcium-activated potassium channels. |
| Spontaneous Firing Frequency | Extracellular Recording | Decrease | Reduced network excitability due to decreased synaptic transmission. |
| Paroxysmal Depolarization Shifts (PDS) | Current-Clamp | Reduced duration/amplitude | L-type channels contribute to maintaining the Ca²⁺ level during epileptiform discharges. |
Protocols: Electrophysiological Recording
The choice of electrophysiological method depends on the research question. Whole-cell patch-clamp is ideal for studying the effect of this compound on the intrinsic properties of a single neuron and its specific ion channels. Extracellular recordings, such as those using multielectrode arrays (MEAs), are suited for assessing effects on network activity, including firing rates and spike patterns.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the direct effects of this compound on voltage-gated calcium currents and the intrinsic firing properties of an individual neuron.
Objective: To quantify the change in L-type calcium current amplitude and action potential firing characteristics in a single neuron following this compound application.
Materials and Reagents:
-
Cell Preparation: Primary neuronal culture or acutely prepared brain slices.
-
Artificial Cerebrospinal Fluid (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubble with carbogen (95% O₂ / 5% CO₂) to maintain pH ~7.4.
-
Internal (Pipette) Solution: For Ca²⁺ current isolation: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust to pH 7.3 with CsOH. For current-clamp: 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM ATP-Mg, 0.3 mM GTP-NaCl. Adjust to pH 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in ACSF.
-
Recording Equipment: Patch-clamp amplifier, digitizer, microscope with manipulators, perfusion system, and data acquisition software.
Procedure:
-
Preparation: Place the coverslip with cultured neurons or brain slice into the recording chamber on the microscope stage. Begin continuous perfusion with carbogenated ACSF at a rate of 1.5-2 mL/min.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
Obtaining a Recording:
-
Using a manipulator, approach a healthy-looking neuron with the pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance "gigaohm" seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. This is indicated by a sudden change in capacitance.
-
-
Baseline Recording:
-
Voltage-Clamp: Hold the cell at a negative potential (e.g., -90 mV). Apply a voltage protocol to elicit calcium currents. A typical protocol involves depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments). Record stable baseline currents for 5-10 minutes.
-
Current-Clamp: Inject depolarizing current steps to elicit action potentials and determine the baseline firing rate and pattern.
-
-
This compound Application: Switch the perfusion system to ACSF containing the desired concentration of this compound (e.g., 10-50 µM).
-
Post-Treatment Recording: After 5-10 minutes of perfusion to allow for drug equilibration, repeat the voltage-clamp or current-clamp protocols to observe the steady-state effect of this compound.
-
Washout: Switch the perfusion back to standard ACSF to determine if the effects of this compound are reversible. Record for an additional 10-15 minutes.
-
Data Analysis: Measure the peak inward current at each voltage step before, during, and after this compound application. Analyze changes in action potential threshold, frequency, and afterhyperpolarization.
Protocol 2: Extracellular Spike Recording with Multielectrode Arrays (MEA)
This protocol is used to assess how this compound alters spontaneous network activity, including neuronal firing and bursting rates.
Objective: To measure changes in the mean firing rate and burst parameters of a neuronal network cultured on an MEA following treatment with this compound.
Materials and Reagents:
-
Cell Culture: Primary neurons plated on an MEA dish.
-
Recording Medium: Standard cell culture medium or ACSF.
-
This compound Stock Solution: As described in Protocol 1.
-
Recording Equipment: MEA recording system with integrated amplifier, heating stage to maintain 37°C, and data acquisition/analysis software.
Procedure:
-
Preparation: Place the MEA dish containing the mature neuronal culture into the recording system. Allow the culture to acclimatize for at least 15-20 minutes.
-
Baseline Recording: Record spontaneous extracellular electrical activity for 10-20 minutes to establish a stable baseline firing and bursting rate. The electrodes detect field potentials produced by spiking neurons adjacent to the electrode.
-
This compound Application: Carefully add a pre-calculated volume of this compound stock solution to the MEA well to achieve the final desired concentration. Mix gently by pipetting.
-
Post-Treatment Recording: Immediately begin recording the neuronal activity. Continue recording for 30-60 minutes to observe both the acute onset and steady-state effects of the drug.
-
Washout (Optional): Perform a medium exchange with fresh, drug-free medium to observe the reversibility of the effects.
-
Data Analysis:
-
Use spike detection software to identify individual action potentials (spikes) from the raw voltage traces.
-
Perform spike sorting to distinguish the activity of different neurons if multiple units are recorded on a single electrode.
-
Calculate key parameters before and after drug application:
-
Mean Firing Rate (spikes/second)
-
Burst Frequency (bursts/minute)
-
Spikes per Burst
-
Network Synchronicity
-
-
References
- 1. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of verapamil inhibition of action potential firing in rat intracardiac ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of Emopamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Emopamil in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-targets of this compound?
A1: this compound is a phenylalkylamine calcium channel blocker, with its primary intended therapeutic target being L-type calcium channels. However, it is also known to bind with high affinity to at least two other proteins, which are considered its primary off-targets:
-
Sigma-1 Receptor (σ1R): A chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates intracellular calcium signaling and interacts with various ion channels and other proteins.
-
This compound Binding Protein (EBP): A sterol isomerase enzyme involved in the cholesterol biosynthesis pathway. This compound was named for its high-affinity binding to this protein.[1]
Q2: Why are the off-target effects of this compound a concern in my experiments?
A2: Off-target binding can lead to misinterpretation of experimental data. The observed physiological or cellular effects may not be solely due to the inhibition of L-type calcium channels. For instance, modulation of the sigma-1 receptor can impact neuronal excitability, calcium homeostasis, and cell survival pathways.[2][3] Inhibition of EBP can disrupt cholesterol metabolism, which is crucial for membrane integrity, cell signaling, and steroid hormone production.[4][5]
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: A multi-pronged approach is essential. This includes:
-
Using specific antagonists for the off-targets: Co-administration of a selective sigma-1 receptor antagonist or an EBP inhibitor can help to block the off-target effects of this compound.
-
Employing structurally unrelated L-type calcium channel blockers: Comparing the effects of this compound with another L-type calcium channel blocker that has a different off-target profile can help to isolate the on-target effects.
-
Performing dose-response curves: A significant difference in the potency of this compound for the observed effect compared to its known potency for L-type calcium channel inhibition may suggest an off-target effect.
-
Utilizing genetic knockdown or knockout models: Using cells or animal models where the sigma-1 receptor or EBP has been genetically removed can definitively identify their role in the observed effects of this compound.
Troubleshooting Guide
Issue: An unexpected or inconsistent cellular phenotype is observed with this compound treatment.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effect via Sigma-1 Receptor | 1. Co-treat with a selective sigma-1 receptor antagonist (e.g., NE-100).2. Perform a binding assay to determine this compound's affinity for the sigma-1 receptor in your system.3. Use a cell line with sigma-1 receptor knockdown or knockout. | If the phenotype is reversed or diminished, it is likely mediated by the sigma-1 receptor. |
| Off-target effect via this compound Binding Protein (EBP) | 1. Co-treat with a selective EBP inhibitor.2. Measure the accumulation of EBP substrates (e.g., zymostenol) to confirm EBP inhibition.3. Use a cell line with EBP knockdown or knockout. | If the phenotype is reversed or diminished, it is likely mediated by EBP. |
| Indirect effect of L-type calcium channel blockade | 1. Use a structurally different L-type calcium channel blocker (e.g., a dihydropyridine like nifedipine).2. Analyze downstream signaling pathways known to be affected by intracellular calcium levels. | If a similar phenotype is observed with a different L-type blocker, the effect is more likely on-target. |
Quantitative Data: this compound Binding Profile
| Target | Target Class | Known Affinity/Potency | Reference |
| L-type Calcium Channels (On-Target) | Ion Channel | IC50 ≈ 30 µM (for K+-evoked synaptosomal 45Ca2+ influx) | |
| Sigma-1 Receptor (Off-Target) | Chaperone Protein | High Affinity (Specific Ki/IC50 for this compound not consistently reported) | |
| This compound Binding Protein (EBP) (Off-Target) | Enzyme (Sterol Isomerase) | High Affinity (Named for its binding to this protein) |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for Sigma-1 Receptor
Objective: To quantify the binding affinity (Ki) of this compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or exogenously expressing the sigma-1 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-pentazocine), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: EBP Functional Assay (Sterol Isomerase Activity)
Objective: To determine the functional inhibitory potency (IC50) of this compound on EBP.
Methodology:
-
Cell Culture and Treatment: Culture cells known to express EBP (e.g., HepG2 cells) and treat with a range of this compound concentrations.
-
Substrate Incubation: Provide the cells with a labeled substrate of EBP, such as a deuterium-labeled zymostenol.
-
Lipid Extraction: After a suitable incubation period, harvest the cells and perform a total lipid extraction.
-
LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the EBP substrate (zymostenol) and its product (lathosterol).
-
Data Analysis: Calculate the ratio of product to substrate at each this compound concentration. Plot the percentage of EBP activity (relative to the vehicle control) against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound's off-target effects.
Caption: this compound's off-target inhibition of EBP in cholesterol biosynthesis.
Caption: this compound's off-target interaction with the Sigma-1 Receptor signaling pathway.
References
- 1. This compound binding protein - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Emopamil concentration for neuroprotection studies.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Emopamil in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuroprotection?
A1: this compound is a phenylalkylamine derivative that acts as a calcium channel blocker and a serotonin 5-HT2 receptor antagonist.[1][2] Its neuroprotective effects are largely attributed to its ability to inhibit voltage-sensitive calcium channels (VSCCs), thereby reducing the excessive intracellular calcium influx that triggers neurotoxic cascades during events like ischemia.[1][3] Studies suggest this compound acts at both intracellular and extracellular sites on neuronal VSCCs, which may contribute to its greater neuroprotective efficacy compared to structurally related compounds like verapamil.[1] Additionally, this compound binds to the this compound-binding protein (EBP), an enzyme involved in cholesterol biosynthesis, although the direct role of this interaction in acute neuroprotection is still under investigation.
Q2: What are the recommended storage conditions for this compound?
A2: As with most pharmaceutical compounds, this compound should be stored in a cool, dark, and dry place to prevent degradation. It is crucial to follow the manufacturer's specific instructions on the product label. For solutions, it's recommended to protect them from light. Avoid storing stock solutions or diluted compounds in areas with high humidity or temperature fluctuations, such as a bathroom medicine cabinet, as this can accelerate degradation. Stability can be affected by temperature, air, light, and humidity.
Q3: In which experimental models has this compound been shown to be effective?
A3: this compound has demonstrated neuroprotective effects in a variety of in vitro and in vivo models.
-
In Vitro : Primary rat cortical neurons, rat brain synaptosomes, and hippocampal slices have been used to study its effects on calcium influx and neurotransmitter release. Differentiated neuroblastoma cell lines like SH-SY5Y are also common models for assessing neuroprotection against toxins.
-
In Vivo : Efficacy has been shown in rat models of focal and global cerebral ischemia, often induced by middle cerebral artery occlusion (MCAO). It has also been tested in models of traumatic brain injury (fluid percussion injury) and has been shown to improve regional cerebral blood flow.
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration varies significantly between in vitro and in vivo models.
-
In Vitro : IC50 values for inhibiting calcium influx and neurotransmitter release in rat neuronal preparations range from approximately 3.6 µM to 30 µM.
-
In Vivo : Dosages in rats are often around 20 mg/kg administered intraperitoneally (i.p.). In rabbits, a 1 mg/kg bolus followed by a 0.1 mg/kg/min infusion has been used.
Troubleshooting Guide
Q5: My cells show high mortality even in the control group treated only with this compound. What's wrong?
A5: This suggests that the concentration of this compound you are using may be cytotoxic to your specific cell type.
-
Problem: Every compound has a therapeutic window. Above a certain concentration, this compound itself can be toxic.
-
Solution: You must perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cells. Start with a wide range of concentrations and use an assay like MTT or LDH to measure cell viability after 24-48 hours of incubation. This will allow you to identify a concentration that is safe for the cells while still being potentially neuroprotective.
Q6: I am not observing a neuroprotective effect with this compound against my chosen insult (e.g., glutamate, H₂O₂, Aβ₁₋₄₂). What should I check?
A6: This is a common issue that can have multiple causes. A systematic check is recommended.
-
Check Compound Integrity: Has the this compound been stored correctly? Improper storage can lead to degradation and loss of potency. Prepare fresh dilutions from a trusted stock for each experiment.
-
Verify the Insult: Is your neurotoxic insult working as expected? Include a positive control (insult, no this compound) and a negative control (vehicle, no insult) in every experiment. The positive control should show a significant reduction in cell viability compared to the negative control.
-
Review Concentration and Timing:
-
The this compound concentration may be too low. Based on literature, effective in vitro concentrations are typically in the low micromolar range (e.g., 3-30 µM).
-
Consider the timing of administration. Most studies use a pre-treatment protocol, where this compound is added for a period (e.g., 2-4 hours) before the neurotoxic insult is introduced. This allows the compound to exert its mechanism before the damage occurs.
-
-
Re-evaluate the Model: The specific neurotoxic pathway you are inducing may not be primarily mediated by the voltage-sensitive calcium channels that this compound targets.
Q7: My experimental results have high variability between wells/plates. How can I improve consistency?
A7: High variability can obscure real effects. Focus on standardizing your technique.
-
Consistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inaccurate cell counts or cell clumping will lead to different numbers of cells per well, directly affecting viability readouts like the MTT assay.
-
Pipetting Technique: Be consistent with your pipetting. Forgetting to change tips, inaccurate volumes, or disturbing the cell monolayer can all introduce errors. When adding reagents, add them to the side of the well to avoid dislodging cells.
-
Incubation Conditions: Ensure uniform temperature and CO₂ distribution within your incubator. Avoid using the outer wells of a 96-well plate, as they are more prone to evaporation (the "edge effect"), which can concentrate media components and affect cell health. Fill the outer wells with sterile media or PBS instead.
-
Run Controls on Every Plate: Always include positive and negative controls on each plate to account for inter-plate variability.
Data Presentation: Summary of this compound Concentrations
Table 1: Effective this compound Concentrations in In Vitro Studies
| Assay Type | Cell/Tissue Type | Effective Concentration (IC50) | Reference |
| Inhibition of Intracellular Ca²⁺ Increase | Primary Rat Cortical Neurons | 3.6 µM | |
| Inhibition of ⁴⁵Ca²⁺ Influx | Rat Brain Synaptosomes | ~30 µM | |
| Inhibition of [³H]-D-Aspartate Release | Rat Hippocampal Slices | ~30 µM |
Table 2: Effective this compound Dosages in In Vivo Studies
| Animal Model | Ischemic/Injury Model | Dosage and Administration Route | Reference |
| Rat | Focal Ischemia (MCAO) | 20 mg/kg, i.p. | |
| Rat | Global Ischemia | 20 mg/kg, i.p. | |
| Rat | Traumatic Brain Injury | 20 mg/kg, i.p. | |
| Rat | Postischemic Blood Flow | 0.1 mg/(kg·min), i.v. infusion | |
| Rabbit | Global Cerebral Ischemia | 1 mg/kg bolus + 0.1 mg/kg·min infusion |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol helps identify the optimal, non-toxic concentration of this compound for your neuroprotection experiments.
-
Cell Seeding:
-
Culture neuronal cells (e.g., differentiated SH-SY5Y) under recommended conditions.
-
Trypsinize and count the cells. Prepare a cell suspension at a density of 2x10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (2x10⁴ cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium. A suggested range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution. Include a "vehicle-only" control.
-
Incubate for 24 hours (or your intended treatment duration).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing living cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-only control. Select the highest concentration that shows no significant decrease in viability for your neuroprotection studies.
-
Protocol 2: In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from a specific neurotoxic insult.
-
Cell Seeding: Follow Step 1 from the Cytotoxicity Protocol.
-
This compound Pre-treatment:
-
Based on your cytotoxicity results, prepare the optimal, non-toxic concentration of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound solution to the designated "treatment" wells.
-
Add 100 µL of medium-only to "control" and "insult-only" wells.
-
Incubate for 2-4 hours.
-
-
Induction of Neurotoxicity:
-
Prepare your neurotoxic agent (e.g., 1 µM Aβ₁₋₄₂, 50 µM glutamate) at 2x the final concentration in culture medium.
-
Add 100 µL of the neurotoxin solution to the "treatment" and "insult-only" wells.
-
Add 100 µL of medium-only to the "control" wells.
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Perform the MTT assay as described in Steps 3 and 4 of the Cytotoxicity Protocol.
-
Calculate cell viability. A significant increase in viability in the "treatment" group compared to the "insult-only" group indicates a neuroprotective effect.
-
Visualizations
Caption: this compound's neuroprotective action via blockage of calcium channels.
Caption: Workflow for an in vitro neuroprotection assay using this compound.
Caption: A logical flow for troubleshooting this compound neuroprotection experiments.
References
- 1. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Emopamil insolubility in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of Emopamil.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions in experimental settings.
Question 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
Answer:
This compound is known to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.
-
Ethanol: Can also be used, but may have a higher potential for cytotoxicity in some cell lines.
Experimental Protocol: Preparing an this compound Stock Solution
A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section below.
Question 2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
Answer:
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Reduce the DMSO concentration in the final solution: While DMSO is an excellent solvent for the stock solution, a high final concentration can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution. Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower.[1]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in the buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Warm the aqueous medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature sensitivity of your compound and other components in the medium.
-
Use sonication: After adding the stock solution to the aqueous medium, brief sonication in an ultrasonic bath can help to dissolve any small precipitates that may have formed.
-
Consider co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or cyclodextrins can be used to improve solubility.[1] However, their use in cell-based assays should be carefully evaluated for potential cytotoxicity.
Logical Workflow for Troubleshooting this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Table 1: Solubility of Verapamil Hydrochloride (a related compound)
| Solvent | Solubility (approx.) |
| Water | 25 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO | 10 mg/mL |
| Dimethyl formamide (DMF) | 16.7 mg/mL |
Data for Verapamil hydrochloride from supplier information.[2][3] This is for reference only and the solubility of this compound may differ.
Table 2: Properties of Common Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| Water | 18.02 | 1.00 | Universal solvent, but poor for hydrophobic compounds like this compound. |
| DMSO | 78.13 | 1.10 | Excellent solvent for many poorly soluble drugs for in vitro use. Can be toxic to cells at higher concentrations. |
| Ethanol | 46.07 | 0.79 | Good solvent, but can have biological effects and higher volatility. |
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic compound. As such, its solubility is expected to be pH-dependent, with higher solubility at a lower (acidic) pH where the molecule can be protonated. In neutral or basic aqueous solutions (like standard cell culture media at pH 7.4), its solubility will be significantly lower.
Q3: What are the target signaling pathways of this compound?
A3: this compound has two primary molecular targets:
-
L-type Calcium Channels: this compound is a phenylalkylamine calcium channel blocker that inhibits the influx of calcium ions into cells.[4] This is particularly relevant in cardiovascular and neuronal tissues.
-
This compound Binding Protein (EBP): this compound is a high-affinity ligand for EBP, an enzyme also known as sterol Δ8–Δ7 isomerase. This enzyme is involved in the later stages of cholesterol biosynthesis.
This compound's Role in the Cholesterol Biosynthesis Pathway
Caption: this compound inhibits the this compound Binding Protein (EBP), a key enzyme in the cholesterol biosynthesis pathway.
L-type Calcium Channel Signaling Pathway
Caption: this compound blocks the L-type calcium channel, preventing calcium influx and subsequent cellular responses.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 334.50 g/mol ) or this compound Hydrochloride (Molar Mass: 370.96 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
For a 1 mL stock solution of 10 mM this compound, you will need:
-
10 mmol/L * 1 L/1000 mL * 1 mL * 334.50 g/mol = 0.003345 g = 3.345 mg of this compound.
-
Or 10 mmol/L * 1 L/1000 mL * 1 mL * 370.96 g/mol = 0.0037096 g = 3.71 mg of this compound HCl.
-
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS) pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume.
-
Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V1 * C1 = V2 * C2
-
V1 * 10,000 µM = 1000 µL * 10 µM
-
V1 = (1000 * 10) / 10,000 = 1 µL
-
-
Perform a serial dilution (recommended):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed aqueous buffer. This results in a 100 µM intermediate solution.
-
Vortex gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed aqueous buffer to achieve the final 10 µM working concentration.
-
-
Final mixing: Gently mix the final working solution by inverting the tube or by gentle vortexing.
-
Final DMSO concentration check: In the example above, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.
-
Use immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation. If precipitation is observed, refer to the troubleshooting guide.
References
How to minimize the cardiotoxic effects of Emopamil in vivo?
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering potential cardiotoxic effects of Emopamil in in vivo experiments. Given the limited direct research on this compound-specific cardiotoxicity, this guide synthesizes information on its mechanism of action, the function of its target protein, and general principles of drug-induced cardiotoxicity to offer practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anti-ischemic drug that exhibits high-affinity binding to the this compound Binding Protein (EBP). EBP, also known as delta-8-delta-7 sterol isomerase, is an enzyme located in the endoplasmic reticulum that plays a crucial role in the cholesterol biosynthesis pathway.[1][2][3] Specifically, EBP catalyzes the conversion of sterol precursors, and its inhibition can lead to the accumulation of these precursors.[1][4]
Q2: What is the hypothesized basis for this compound's cardiotoxic effects?
While direct studies on this compound-induced cardiotoxicity are scarce, the primary hypothesis stems from its inhibition of EBP. Disruption of cholesterol biosynthesis and the accumulation of intermediate sterols can induce cellular stress, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which are known mechanisms of cardiotoxicity. Additionally, other pharmacologically active compounds that bind to EBP, such as amiodarone, are known to have cardiotoxic side effects, suggesting a potential class effect.
Q3: What are the potential signs of this compound-induced cardiotoxicity in in vivo models?
Researchers should be vigilant for a range of clinical and subclinical signs in animal models, including:
-
Functional Changes: Reduced left ventricular ejection fraction (LVEF), altered heart rate and rhythm (arrhythmias), and changes in blood pressure.
-
Biochemical Markers: Elevated levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP) in serum or plasma.
-
Histopathological Findings: Myocardial cell edema, vacuolization, fibrosis, and apoptosis.
-
General Observations: Lethargy, weight loss, and respiratory distress in experimental animals.
Q4: Are there known drug interactions that could potentiate this compound's cardiotoxicity?
Yes, co-administration of this compound with other drugs could increase the risk of cardiotoxicity. Particular attention should be paid to drugs that:
-
Also Inhibit Cholesterol Biosynthesis: Synergistic effects could exacerbate the disruption of this pathway.
-
Are Known Cardiotoxins: Co-administration with drugs like doxorubicin could have additive or synergistic cardiotoxic effects.
-
Inhibit P-glycoprotein (P-gp): Verapamil, a calcium channel blocker, is known to inhibit P-gp, which can lead to increased plasma concentrations of co-administered drugs and potential toxicity. Given that this compound is a phenylalkylamine derivative similar to verapamil, investigating its interaction with P-gp is warranted.
-
Prolong the QT Interval: Drugs known to affect cardiac ion channels could increase the risk of arrhythmias when combined with this compound.
Troubleshooting Guides
Issue 1: Unexpected cardiac dysfunction observed in an animal model treated with this compound.
Possible Cause 1: Dose-dependent toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-response study to determine the therapeutic window and the threshold for cardiotoxicity.
-
Start with a lower dose of this compound and titrate upwards while monitoring cardiac function closely.
-
Refer to any available pharmacokinetic and pharmacodynamic data to inform dosing regimens.
-
Possible Cause 2: Synergistic effects with other experimental agents or vehicle.
-
Troubleshooting Steps:
-
Review all components of the experimental protocol, including anesthetics, analgesics, and vehicle formulations, for any known cardiotoxic properties.
-
If possible, substitute agents with a lower risk of cardiac effects.
-
Run control groups with the vehicle and any other co-administered agents alone to isolate the effects of this compound.
-
Possible Cause 3: Pre-existing cardiovascular conditions in the animal model.
-
Troubleshooting Steps:
-
Ensure the use of healthy, age-matched animals from a reputable supplier.
-
Conduct baseline cardiac assessments (e.g., echocardiography) before initiating this compound treatment to exclude animals with pre-existing abnormalities.
-
Issue 2: Difficulty in detecting and quantifying this compound-induced cardiotoxicity.
Possible Cause 1: Insensitive detection methods.
-
Troubleshooting Steps:
-
Employ a multi-modal assessment strategy. Combine functional imaging (echocardiography) with serum biomarkers and terminal histopathology for a comprehensive evaluation.
-
For early detection, consider more sensitive markers of cardiac stress and injury, such as high-sensitivity troponins or novel miRNA biomarkers.
-
Possible Cause 2: Inappropriate timing of assessments.
-
Troubleshooting Steps:
-
Cardiotoxicity can be acute or chronic. Design longitudinal studies with multiple assessment time points to capture both immediate and delayed effects of this compound.
-
Correlate assessment time points with the pharmacokinetic profile of this compound to capture effects at peak plasma concentrations and after clearance.
-
Data Presentation: Tables for Quantitative Data
To facilitate clear and standardized data collection, use the following templates for your experimental results.
Table 1: Dose-Response of this compound on Cardiac Function
| This compound Dose (mg/kg) | LVEF (%) | Heart Rate (bpm) | QT Interval (ms) |
| Vehicle Control | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
Table 2: Serum Biomarkers of Cardiotoxicity
| Treatment Group | cTnI (ng/mL) | cTnT (pg/mL) | NT-proBNP (pg/mL) |
| Control | |||
| This compound | |||
| This compound + Cardioprotectant |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Cardiotoxicity in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Assessment: Perform baseline echocardiography and collect blood samples for biomarker analysis.
-
Grouping: Randomly assign animals to a vehicle control group and multiple this compound dose groups.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) daily for a specified duration (e.g., 14 days).
-
Monitoring:
-
Weekly: Monitor body weight, food and water intake, and clinical signs of distress.
-
Echocardiography: Perform echocardiography weekly to assess LVEF, fractional shortening, and other cardiac parameters.
-
Electrocardiography (ECG): Conduct ECG recordings to monitor for arrhythmias and changes in QT interval.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for comprehensive biomarker analysis.
-
Euthanize animals and harvest hearts.
-
Weigh the hearts and fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E and Masson's trichrome staining).
-
Snap-freeze a portion of the heart tissue for molecular analyses (e.g., gene expression of stress markers, protein analysis).
-
Protocol 2: Evaluation of a Potential Cardioprotective Agent Against this compound-Induced Cardiotoxicity
-
Animal Model and Baseline: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Cardioprotective agent alone
-
Group 4: this compound + Cardioprotective agent
-
-
Drug Administration:
-
Administer the cardioprotective agent at a predetermined time relative to this compound administration (e.g., 1 hour prior).
-
Administer this compound at a dose known to induce sub-clinical cardiotoxicity.
-
-
Monitoring and Terminal Procedures: As described in Protocol 1.
-
Data Analysis: Compare the cardiac function, biomarker levels, and histopathological changes between the this compound alone group and the co-treatment group to assess the efficacy of the cardioprotective agent.
Visualizations
Below are diagrams illustrating key concepts related to this compound's potential cardiotoxicity.
References
- 1. This compound binding protein - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Evolution, Expression Profile, Regulatory Mechanism, and Functional Verification of EBP-Like Gene in Cholesterol Biosynthetic Process in Chickens (Gallus Gallus) [frontiersin.org]
- 4. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Emopamil Specificity for EBP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Emopamil for its primary target, the this compound Binding Protein (EBP).
Frequently Asked Questions (FAQs)
Q1: What is this compound Binding Protein (EBP) and why is enhancing this compound's specificity for it important?
A1: this compound Binding Protein (EBP) is an integral membrane protein located in the endoplasmic reticulum. It functions as a Δ8-Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[1] EBP is a target for various drugs, and its inhibition is being explored for therapeutic applications, including in neurodegenerative diseases and cancer.[2][3] Enhancing the specificity of this compound, a high-affinity ligand for EBP, is crucial to minimize off-target effects and improve the therapeutic window of potential drug candidates. Off-target binding can lead to undesired side effects and reduce the overall efficacy of the compound.[4]
Q2: What are the known or potential off-targets of this compound?
A2: EBP shares pharmacological similarities with other proteins, notably the sigma-1 (σ1) and sigma-2 (σ2) receptors.[5] Many structurally diverse compounds that bind to EBP also show high affinity for sigma receptors. This cross-reactivity is a primary concern when developing specific EBP inhibitors. Therefore, sigma receptors should be considered the principal off-targets to screen against when assessing the specificity of this compound and its analogs.
Q3: What are the general strategies to improve the specificity of a compound like this compound for EBP?
A3: Several strategies can be employed to enhance the specificity of this compound for EBP:
-
Structure-Based Drug Design: Utilize the crystal structure of human EBP to design analogs of this compound that have a higher affinity for the EBP binding pocket and a lower affinity for the binding sites of off-target proteins like sigma receptors.
-
Computational Modeling: Employ pharmacophore modeling and virtual screening to identify novel chemical scaffolds with higher predicted specificity for EBP.
-
Targeting Allosteric Sites: Investigate the possibility of allosteric modulation of EBP. Allosteric modulators bind to a site distinct from the active site and can offer greater specificity compared to orthosteric ligands.
-
Analog Synthesis and Screening: Synthesize and screen a library of this compound analogs to identify compounds with improved selectivity profiles.
Troubleshooting Guides
Issue 1: High Off-Target Binding of this compound in Screening Assays
Potential Cause: this compound inherently possesses affinity for other proteins, particularly sigma receptors.
Troubleshooting Steps:
-
Confirm Off-Target Identity:
-
Run a counterscreening panel including sigma-1 and sigma-2 receptors to quantify the binding affinity of your this compound batch for these potential off-targets.
-
-
Competitive Binding Assays:
-
Perform competitive binding assays using known selective ligands for EBP and the identified off-targets to better characterize the binding profile of this compound.
-
-
Develop More Selective Analogs:
-
Initiate a medicinal chemistry effort to synthesize this compound analogs. Focus on modifications that increase interactions with specific residues in the EBP binding pocket while decreasing interactions with residues in the binding sites of off-targets.
-
-
Consider a Different Chemical Scaffold:
-
If improving the specificity of the this compound scaffold proves difficult, consider exploring entirely new chemical classes of EBP inhibitors identified through virtual or high-throughput screening.
-
Issue 2: Difficulty in Obtaining Reliable and Reproducible Binding Data for this compound and EBP
Potential Cause: EBP is a membrane protein, which can present challenges in in-vitro assays. Assay conditions may not be optimal.
Troubleshooting Steps:
-
Optimize Membrane Preparation:
-
Ensure a high-quality membrane preparation expressing EBP. The protocol below provides a general guideline for preparing membranes from cells or tissues.
-
-
Select the Appropriate Assay Format:
-
For membrane-bound targets like EBP, radioligand binding assays are a gold standard. A filtration-based assay is a common and robust method.
-
-
Validate Assay Conditions:
-
Systematically optimize parameters such as incubation time, temperature, pH, and protein concentration to ensure the assay has reached equilibrium and is conducted under conditions that favor specific binding.
-
-
Use a Validated Radioligand:
-
If available, use a commercially validated radioligand for EBP, such as [3H]ifenprodil, which is known to bind to EBP.
-
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of various ligands for EBP and potential off-targets, highlighting the promiscuous nature of some of these compounds. This data can serve as a reference for setting up selectivity assays and for interpreting your own experimental results.
| Ligand | EBP Ki (nM) | σ1 Receptor Ki (nM) | ERG2 Ki (nM) |
| Haloperidol | 3.4 | 3.2 | 1.8 |
| Ifenprodil | 14 | 120 | 2,100 |
| Tamoxifen | 0.8 | 2.5 | 1.3 |
| Verapamil | 2.1 | 1,100 | 1,200 |
| This compound | 0.3 | 1,000 | 1,500 |
Note: Data compiled from various sources. ERG2 is a fungal homolog of EBP.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for EBP
This protocol is a general guideline for a competitive radioligand binding assay using membrane preparations and can be adapted for this compound and EBP.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing EBP in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]ifenprodil).
-
Increasing concentrations of the unlabeled competitor (e.g., this compound or its analogs).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based Target Engagement Assay
A cell-based assay can confirm that this compound or its analogs are binding to EBP in a cellular context.
1. Cell Line Selection:
-
Use a cell line that endogenously expresses EBP at a reasonable level or a cell line engineered to overexpress EBP.
2. Assay Principle (Example using a fluorescent ligand):
-
Synthesize a fluorescently labeled version of this compound or a competitive EBP ligand.
-
Incubate the cells with the fluorescent ligand at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound or analog).
-
After an incubation period, wash the cells to remove unbound ligand.
-
Measure the cellular fluorescence using a high-content imager or a flow cytometer.
3. Data Analysis:
-
A decrease in cellular fluorescence with increasing concentrations of the unlabeled compound indicates competition for the same binding site.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway
Caption: Role of EBP in the cholesterol biosynthesis pathway and its inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of this compound for EBP.
Logical Relationship: Strategies for Enhancing Specificity
Caption: Key strategies to improve the binding specificity of this compound for EBP.
References
- 1. Study of Functional and Allosteric Sites in Protein Superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. Discovery of high-affinity ligands of sigma1 receptor, ERG2, and this compound binding protein by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Emopamil degradation in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emopamil in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functional groups?
This compound is a calcium channel blocker and a high-affinity ligand of the this compound Binding Protein (EBP), which is involved in cholesterol biosynthesis.[1][2] Its chemical structure consists of a tertiary amine, a nitrile group, and two phenyl rings.[3] These functional groups are important to consider for potential degradation pathways.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the two primary degradation pathways for this compound are:
-
Oxidation of the Tertiary Amine: The tertiary amine group in this compound is susceptible to oxidation, which can lead to the formation of N-oxide derivatives.[3][4] This process can be accelerated by the presence of oxidizing agents, peroxide impurities in excipients, and exposure to light and heat.
-
Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can undergo hydrolysis, especially under acidic or alkaline conditions, to form a carboxylic acid or an amide intermediate. The rate of hydrolysis is dependent on pH and temperature.
Q3: How should this compound be stored for long-term experiments?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q4: What are some common signs of this compound degradation?
Degradation of this compound may be indicated by:
-
A change in the physical appearance of the compound (e.g., color change).
-
The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC, LC-MS).
-
A shift in the pH of a solution containing this compound.
-
A loss of biological activity in your experimental system.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Analyze for N-oxide degradants using LC-MS. | Prepare fresh solutions daily. Degas solvents and store solutions under an inert atmosphere. Consider adding an antioxidant (e.g., BHT, Vitamin E) to the formulation, after confirming its compatibility. |
| Hydrolysis | Monitor the pH of the solution over time. Analyze for carboxylic acid or amide degradants. | Maintain the pH of the solution within a stable range (ideally near neutral, but should be experimentally determined). Use a buffered solution appropriate for your experimental system. |
| Photodegradation | Compare the stability of solutions stored in the dark versus those exposed to light. | Protect solutions from light at all times by using amber vials and minimizing exposure during handling. |
| Adsorption to plasticware | Test for loss of this compound in solution after incubation in different types of plastic and glass containers. | Use glass or polypropylene containers. Avoid using plastics that may leach impurities or adsorb the compound. |
Issue 2: Inconsistent results in long-term cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation in media | Perform a stability study of this compound in your specific cell culture medium at 37°C. | Replenish the this compound-containing medium at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. |
| Interaction with media components | Analyze for potential interactions with serum proteins or other media supplements. | Consider using a serum-free medium if appropriate for your cell line. If serum is required, establish a consistent lot and concentration. |
| Cellular metabolism | Investigate potential metabolism of this compound by the cell line being used. | Use a lower, non-toxic concentration of this compound. Monitor for the appearance of metabolites using LC-MS analysis of cell lysates or conditioned media. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a suitable stability-indicating method, such as the HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
2. Sample Preparation:
-
Dissolve samples in the mobile phase initial conditions (70:30, Mobile Phase A:Mobile Phase B).
-
Filter samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time from a standard injection.
-
Monitor for the appearance of new peaks in the stressed samples, which represent potential degradation products.
-
Calculate the percentage degradation of this compound in each stress condition.
Data Presentation
Table 1: Summary of Potential this compound Degradation Products
| Degradation Pathway | Potential Degradation Product | Expected Analytical Signature |
| Oxidation | This compound N-oxide | Increased polarity, shorter retention time in reverse-phase HPLC. Mass increase of 16 Da in MS. |
| Acid Hydrolysis | Carboxylic acid derivative | Increased polarity, shorter retention time. Mass increase of 17 Da in MS. |
| Base Hydrolysis | Amide derivative | Increased polarity, shorter retention time. Mass increase of 18 Da in MS. |
Table 2: Recommended Storage Conditions for this compound
| Condition | Long-Term Storage | Short-Term Storage (Working Solutions) |
| Temperature | -20°C | 2-8°C |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Tightly sealed |
| Form | Solid | In a suitable, degassed solvent |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound forced degradation studies.
Caption: this compound's role in the cholesterol biosynthesis pathway.
References
Technical Support Center: Interpreting Unexpected Results from Emopamil Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Emopamil.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Higher than Expected Cell Viability or Apparent Drug Resistance
Question: I'm treating a cancer cell line with this compound, and I'm not seeing the expected decrease in cell viability. In fact, the cells seem resistant. What could be happening?
Answer: This is a multifaceted issue. Here are several potential causes and troubleshooting steps:
-
Multi-Drug Resistance (MDR) Phenotype: this compound is structurally related to verapamil, a known modulator of P-glycoprotein (P-gp/MDR1), an ABC transporter that can efflux chemotherapeutic drugs from cells, causing resistance. It has been observed that this compound can partially reverse multi-drug resistance in some cancer cell lines, such as human KB cell lines.[1] This suggests that the cell line you are using may have an inherent or acquired MDR phenotype that this compound is partially mitigating, leading to a complex effect on viability when used in combination with other compounds.
-
Troubleshooting:
-
Assess MDR Marker Expression: Check for the expression of P-gp (ABCB1) and other MDR-associated proteins like MRP1 (ABCC1) or BCRP (ABCG2) in your cell line using Western blot or qPCR.
-
Use a Potent MDR Reverser: As a positive control, treat your cells with a well-characterized MDR inhibitor alongside your primary therapeutic to see if it sensitizes the cells to the drug.
-
Evaluate this compound's Effect on Drug Accumulation: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to determine if this compound treatment increases its intracellular accumulation, which would indicate MDR modulation.
-
-
-
Off-Target Effects: While this compound is known to target the this compound Binding Protein (EBP) in the cholesterol biosynthesis pathway, it also has activity as a calcium channel blocker and an inhibitor of 5-HT2 receptors. These off-target effects could influence cell viability pathways in unexpected ways, potentially promoting survival in certain contexts.
-
Troubleshooting:
-
Literature Review: Conduct a thorough literature search on the specific signaling pathways active in your cell line and how they might be affected by calcium channel modulation or serotonin receptor inhibition.
-
Use More Specific Inhibitors: Compare the effects of this compound with more specific inhibitors of the cholesterol biosynthesis pathway, calcium channels, or 5-HT2 receptors to dissect which of this compound's activities is responsible for the observed phenotype.
-
-
Issue 2: Unexpected, Cell-Type Specific Metabolic Changes
Question: I'm observing a significant accumulation of a specific metabolite in one cell line treated with this compound, but not in another. Why is the effect so different between cell types?
Answer: This is a critical observation and highlights the importance of cellular context in drug response. A likely explanation is a differential reliance on or regulation of the cholesterol biosynthesis pathway between your cell lines.
-
Illustrative Example with an EBP Inhibitor: While specific quantitative data for this compound is limited in the public domain, studies on other EBP inhibitors, such as amiodarone, provide a clear example of this phenomenon. Treatment with amiodarone leads to the accumulation of cholesterol precursors, but the specific precursors that build up differ between cell types. For instance, in liver (HepG2) and kidney (HEK293) cell lines, amiodarone treatment leads to an increase in desmosterol. In contrast, in primary cortical neurons and astrocytes, the same treatment results in an accumulation of zymosterol, zymostenol, and 8-dehydrocholesterol (8-DHC). This indicates that the metabolic flux and enzymatic landscape of the cholesterol biosynthesis pathway can vary significantly between different cell types.
-
Troubleshooting Workflow:
-
Metabolomic Analysis: Perform targeted or untargeted metabolomics (e.g., by LC-MS/MS) to identify and quantify the accumulating sterol precursors in your different cell lines following this compound treatment.
-
Gene Expression Analysis: Analyze the baseline expression levels of key enzymes in the cholesterol biosynthesis pathway (e.g., EBP, DHCR7, DHCR24, SC5D) in your different cell lines using qPCR or by consulting publicly available datasets. Differences in the expression of these enzymes could explain the differential accumulation of precursors.
-
Functional Assays: Consider using siRNA or CRISPR-Cas9 to knock down specific enzymes in the pathway to validate their role in the observed metabolic phenotype.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has multiple known mechanisms of action. It is a calcium channel blocker and an inhibitor of 5-hydroxytryptamine (5-HT2) receptors. Importantly, it is also a high-affinity ligand for the this compound Binding Protein (EBP), which is a sterol isomerase enzyme involved in the later stages of cholesterol biosynthesis.
Q2: What are the known off-target effects of this compound?
A2: Besides its primary targets (EBP, calcium channels, and 5-HT2 receptors), this compound's effects can be pleiotropic due to the central role of its targets in cellular physiology. For example, modulation of calcium signaling can impact a wide range of cellular processes, including proliferation, apoptosis, and signal transduction. Inhibition of EBP and the subsequent alteration of the sterol profile can also have broad effects on membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.
Q3: Could this compound be affecting autophagy in my cells?
A3: Yes, this is a strong possibility. The this compound Binding Protein (EBP) has been implicated in the regulation of autophagy. Inhibition of EBP can lead to the accumulation of its substrates, zymosterol and zymostenol, which has been shown to contribute to the induction of autophagy in tumor cells.[2] If you observe unexpected changes in cellular morphology, protein degradation rates, or the expression of autophagy markers like LC3, it would be prudent to investigate a potential role for this compound-induced autophagy.
Q4: How can I distinguish between on-target (EBP inhibition) and off-target effects of this compound?
A4: This is a common challenge in pharmacology. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype observed with this compound to that of other EBP inhibitors with different chemical scaffolds. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR-Cas9 to specifically knock down EBP. If the phenotype of EBP knockdown recapitulates the effects of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Rescue Experiments: If this compound treatment leads to the depletion of a specific metabolite, attempt to rescue the phenotype by supplementing the cells with that metabolite.
Data Presentation
Table 1: Illustrative Example of Cell-Type Specific Accumulation of Cholesterol Precursors with an EBP Inhibitor (Amiodarone)
| Cell Type | Treatment | Zymosterol (relative abundance) | Zymostenol (relative abundance) | 8-Dehydrocholesterol (relative abundance) | Desmosterol (relative abundance) |
| Primary Cortical Neurons | Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | Not significantly changed |
| Amiodarone (1 µM) | ~2.5 | ~3.0 | ~4.0 | Not significantly changed | |
| Amiodarone (5 µM) | ~4.0 | ~5.5 | ~8.0 | Not significantly changed | |
| Primary Cortical Astrocytes | Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | Not significantly changed |
| Amiodarone (1 µM) | ~3.0 | ~4.0 | ~6.0 | Not significantly changed | |
| Amiodarone (5 µM) | ~6.0 | ~8.0 | ~12.0 | Not significantly changed | |
| HepG2 (Liver) | Vehicle (DMSO) | Not significantly changed | Not significantly changed | Not significantly changed | 1.0 |
| Amiodarone (5 µM) | Not significantly changed | Not significantly changed | Not significantly changed | ~2.5 | |
| HEK293 (Kidney) | Vehicle (DMSO) | Not significantly changed | Not significantly changed | Not significantly changed | 1.0 |
| Amiodarone (5 µM) | Not significantly changed | Not significantly changed | Not significantly changed | ~3.0 |
Experimental Protocols
1. Quantitative Analysis of Sterol Precursors by LC-MS/MS
This protocol provides a general framework for the analysis of sterol precursors in cell lysates.
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation of the sterols.
-
Employ a gradient elution with a mobile phase consisting of solvents such as water/methanol with ammonium acetate and methanol/chloroform with ammonium acetate.
-
Use a mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific sterol precursors. Precursor and product ion pairs for each sterol of interest will need to be optimized.
-
2. Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
This protocol allows for the quantitative measurement of autophagy flux.
-
Cell Line Generation:
-
Transduce your cell line of interest with a lentiviral or retroviral vector expressing the tandem mCherry-GFP-LC3 reporter.
-
Select for stable expression of the reporter construct.
-
-
Experimental Procedure:
-
Plate the mCherry-GFP-LC3 expressing cells and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the desired time points. Include positive (e.g., starvation, rapamycin) and negative (e.g., vehicle) controls.
-
Fix the cells with paraformaldehyde.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Microscopy: Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched by the acidic pH of the lysosome). An increase in red puncta relative to yellow puncta indicates an increase in autophagy flux.
-
Flow Cytometry: Quantify the intensity of mCherry and GFP fluorescence. An increase in the mCherry/GFP fluorescence ratio is indicative of increased autophagy flux.
-
-
Mandatory Visualizations
References
Technical Support Center: Controlling for Emopamil's Chirality in Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information and protocols for managing the chirality of Emopamil in experimental settings. The significant differences in the pharmacological and pharmacokinetic profiles of this compound's enantiomers necessitate careful consideration and control to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is chirality and why is it important for this compound?
A1: Chirality refers to a molecule's "handedness," where two non-superimposable mirror images, called enantiomers, exist. For this compound, this means it is a racemic mixture of two enantiomers: (S)-Emopamil and (R)-Emopamil. These enantiomers can have distinct biological activities. For instance, (S)-Emopamil is the more potent enantiomer for neuroprotective effects, while the other may be less active or contribute to off-target effects. Therefore, studying the racemic mixture without separating the enantiomers can lead to misinterpretation of experimental results.
Q2: What are the known differences in the activity of this compound's enantiomers?
A2: Research indicates stereoselective activity for this compound's enantiomers. For example, in post-ischemic energy metabolism, (-)-Emopamil (the levorotatory enantiomer) is effective at enhancing the restoration of high-energy phosphate levels, whereas (+)-Emopamil (the dextrorotatory enantiomer) is ineffective at the same concentrations[1]. In studies on global ischemic brain injury in rats, pretreatment with (S)-Emopamil significantly reduced the loss of pyramidal neurons, highlighting its neuroprotective effects[2].
Q3: How can I obtain the individual enantiomers of this compound?
A3: The most common and effective method for separating the enantiomers of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. Alternatively, enantiomers can sometimes be obtained through stereoselective synthesis if you have access to medicinal chemistry resources.
Q4: Is it always necessary to use the pure enantiomers in my experiments?
A4: The necessity of using pure enantiomers depends on the research question. If you are investigating the overall effect of the drug as it is clinically available (as a racemate), then using the racemic mixture is appropriate. However, if you are studying the mechanism of action, target engagement, or off-target effects, it is crucial to use the individual enantiomers to understand the contribution of each to the overall pharmacological profile. Regulatory agencies often require data on the individual enantiomers for new drug applications.
Q5: What are the potential pitfalls of not controlling for chirality in my experiments?
A5: Failing to control for chirality can lead to several experimental issues:
-
Inaccurate Potency and Efficacy Data: The measured potency (e.g., IC50, EC50) of a racemic mixture represents the combined effect of both enantiomers, which can be misleading if one is significantly more active than the other.
-
Misinterpretation of Mechanism of Action: An observed biological effect might be attributed to the drug as a whole, when in reality, only one enantiomer is responsible, while the other might be inactive or acting on a different target.
-
Unforeseen Toxicity or Side Effects: One enantiomer may be responsible for the therapeutic effect, while the other could contribute to toxicity or undesirable side effects.
-
Poor Reproducibility: The exact ratio of enantiomers in a purchased batch of a racemic compound can sometimes vary slightly, leading to variability in experimental results over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between batches of racemic this compound. | The enantiomeric ratio may not be exactly 50:50 in all batches. | 1. Purchase this compound from a reputable supplier with a certificate of analysis specifying the enantiomeric ratio.2. Whenever possible, use the separated, pure enantiomers for your experiments.3. If using the racemate is unavoidable, consider analyzing the enantiomeric composition of each new batch using chiral HPLC. |
| Observed biological effect does not correlate with expected calcium channel blocking activity. | One enantiomer may have a different primary mechanism of action (e.g., P-glycoprotein inhibition) that is more pronounced than its calcium channel blocking activity. It is known that stereoisomers of phenylalkylamines that differ in their potency as calcium blockers can be equally effective in modulating P-glycoprotein. | 1. Test the individual enantiomers in your assay to determine which one is responsible for the observed effect.2. Conduct counter-screens to assess the activity of each enantiomer on other potential targets, such as P-glycoprotein. |
| Difficulty separating this compound enantiomers using chiral HPLC. | The chosen chiral stationary phase (CSP) and mobile phase are not optimal for this compound. | 1. Screen a variety of polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), as these are often effective for phenylalkylamines.2. Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like this compound, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.3. Adjust the flow rate and column temperature to fine-tune the separation. |
Quantitative Data Summary
Table 1: Potency of this compound and its Enantiomers
| Compound | Target/Assay | Parameter | Value | Reference |
| Racemic this compound | Neuronal Voltage-Sensitive Calcium Channels (VSCC) - Cell Body | IC50 | 3.6 µM | [3][4] |
| Racemic this compound | Neuronal VSCC - Nerve Terminal (Synaptosomal 45Ca2+ influx) | IC50 | ~30 µM | [3] |
| (-)-Emopamil | Post-ischemic Restoration of High-Energy Phosphates | Effective Concentration | 1 µmol/l | |
| (+)-Emopamil | Post-ischemic Restoration of High-Energy Phosphates | Effective Concentration | Ineffective at 1 and 10 µmol/l | |
| (S)-Verapamil | PR Interval Prolongation (in rabbits) | Potency vs. (R)-Verapamil | ~20 times more potent | |
| Racemic Verapamil | P-glycoprotein Inhibition (in vitro) | IC50 | Varies with cell line and substrate (typically in the low µM range) |
Note: The potency of phenylalkylamine enantiomers as calcium channel blockers can differ significantly, while their potency as P-glycoprotein inhibitors is often similar.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers (Adapted from Verapamil Protocols)
This protocol is an adapted method based on established procedures for the chiral separation of the structurally similar compound, Verapamil. Optimization may be required for your specific HPLC system and this compound sample.
Objective: To separate the (R)- and (S)-enantiomers of this compound.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA) or ethanol (EtOH)
-
HPLC-grade diethylamine (DEA)
-
This compound standard (racemic mixture)
-
Sample dissolved in mobile phase
Procedure:
-
Prepare the Mobile Phase: A common starting mobile phase for phenylalkylamines on a polysaccharide-based CSP is a mixture of n-hexane and an alcohol.
-
Initial mobile phase composition: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Degas the mobile phase before use.
-
-
Set Up the HPLC System:
-
Install the chiral column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to an appropriate wavelength for this compound (e.g., 278 nm, similar to Verapamil).
-
-
Sample Injection:
-
Prepare a standard solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Inject 10-20 µL of the standard solution.
-
-
Data Acquisition and Analysis:
-
Run the chromatogram and identify the two peaks corresponding to the enantiomers.
-
If the resolution is not satisfactory (baseline resolution is typically desired, Rs > 1.5), optimize the mobile phase composition. For example, you can adjust the percentage of isopropanol or try ethanol as the alcohol modifier. The concentration of the amine modifier can also be adjusted to improve peak shape.
-
Caption: Inhibition of calcium influx by (S)-Emopamil.
References
- 1. Effects of phenylalkylamine calcium entry blockers on postischemic energy metabolism in the isolated perfused rat brain: stereoselective action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-emopamil protects against global ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Validating the Efficacy of Emopamil in Different Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Emopamil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the efficacy of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It functions as a calcium channel blocker and as an inhibitor of the this compound Binding Protein (EBP). EBP is a key enzyme in the cholesterol biosynthesis pathway, specifically acting as a Δ8-Δ7 sterol isomerase. By inhibiting EBP, this compound disrupts cholesterol metabolism within the cell.
Q2: In which cellular compartment does this compound exert its effect on EBP?
A2: this compound Binding Protein (EBP) is primarily located in the endoplasmic reticulum (ER) membrane. Therefore, this compound exerts its inhibitory effect on EBP within this cellular compartment.
Q3: Are there known mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are not extensively documented, general mechanisms of drug resistance in cancer cells could apply. These may include increased drug efflux through transporters like P-glycoprotein, alterations in the drug target (EBP), or activation of compensatory signaling pathways to overcome the effects of disrupted cholesterol synthesis.
Q4: Can this compound induce apoptosis or autophagy?
A4: The induction of apoptosis and autophagy by this compound is an active area of research. As a calcium channel blocker, this compound can influence intracellular calcium levels, which are known to play a role in both apoptosis and autophagy. Furthermore, disruption of cholesterol biosynthesis and induction of ER stress by inhibiting EBP can also trigger these cellular processes. Further investigation into the specific signaling pathways activated by this compound in different cell lines is recommended.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Symptoms:
-
High variability in IC50 values for this compound between replicate experiments.
-
Dose-response curve does not follow a standard sigmoidal shape.
-
Observed cell viability is higher than expected, even at high concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure the use of a consistent and low-passage number for your cell line. Authenticate your cell line to rule out cross-contamination. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Ensure a single-cell suspension before plating to avoid clumping. |
| This compound Stock Solution Issues | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization of this compound in the chosen solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells. |
| Assay Interference | To confirm that this compound is not directly interfering with the MTT reagent, run a cell-free control with media, MTT, and this compound. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion). |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity and minimize evaporation. |
Issue 2: Weak or No Signal in Western Blot for EBP
Symptoms:
-
No visible band for this compound Binding Protein (EBP) in control or treated samples.
-
Faint EBP bands make it difficult to assess changes after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low EBP Expression | Confirm the expression level of EBP in your specific cell line through literature search or qPCR. You may need to load a higher amount of total protein onto the gel. |
| Poor Antibody Performance | Use an antibody validated for Western blotting and specific to the EBP of the species you are working with. Optimize the primary antibody concentration and incubation time. Include a positive control (e.g., a cell line known to express high levels of EBP). |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors and ensure complete cell lysis. Sonication may be required to shear DNA and reduce viscosity. |
| Suboptimal Transfer Conditions | Optimize the transfer time and voltage based on the molecular weight of EBP (~27 kDa). Use a PVDF membrane with a 0.2 µm pore size for better retention of smaller proteins. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST to reduce background noise. |
Quantitative Data Summary
The following table provides representative, albeit hypothetical, IC50 values for this compound in various cancer cell lines to illustrate the expected range of efficacy. Researchers should determine the precise IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 25 |
| HeLa | Cervical Cancer | 20 |
| HepG2 | Liver Cancer | 30 |
Note: These values are for illustrative purposes only and may vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of EBP Expression
This protocol describes the detection of EBP protein levels in cells treated with this compound.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against EBP
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-EBP antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression of EBP. Normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
Improving the signal-to-noise ratio in Emopamil binding assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in Emopamil Binding Protein (EBP) assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio for a successful this compound binding assay?
A1: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1.[1] A ratio of 5:1 or higher is considered excellent.[1] If your non-specific binding constitutes more than 50% of the total binding, obtaining reliable data can be challenging.[1]
Q2: How do I determine the optimal concentration of radioligand for my saturation binding experiment?
A2: For saturation binding experiments, it is recommended to use a range of radioligand concentrations that bracket the expected equilibrium dissociation constant (Kd). A typical range would be from 0.1 to 10 times the estimated Kd. This range allows for the accurate determination of both the Kd and the maximum number of binding sites (Bmax).[1]
Q3: What concentration of unlabeled ligand should be used to define non-specific binding?
A3: To determine non-specific binding, a concentration of unlabeled ligand that is 100- to 1000-fold higher than the Kd of the radioligand is typically used.[1] This high concentration ensures that the vast majority of specific binding sites are occupied by the unlabeled ligand, so any remaining bound radioactivity is considered non-specific.
Q4: Can I use whole cells instead of membrane preparations for my EBP binding assay?
A4: Yes, whole cells expressing EBP can be used. However, this approach may lead to higher non-specific binding due to the presence of other cellular components. Therefore, careful optimization of washing steps is crucial when using whole cells.
Troubleshooting Guide
High background and low specific binding are common challenges in this compound binding assays. This guide provides a systematic approach to identifying and resolving these issues.
High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific signal, leading to a poor signal-to-noise ratio. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate blocking of non-specific sites | Increase the concentration of Bovine Serum Albumin (BSA) in the binding buffer (e.g., from 0.1% to 1%). Consider using other blocking agents like casein. | A higher concentration of blocking agents will saturate non-specific binding sites on the filter and in the membrane preparation, thereby reducing background signal. |
| Hydrophobic interactions of the radioligand with assay components | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers. Use polypropylene or siliconized tubes and pipette tips. | Detergents can disrupt hydrophobic interactions, and using low-binding plastics will minimize the adherence of the radioligand to container surfaces, both of which can reduce NSB. |
| Insufficient washing to remove unbound radioligand | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer used for each wash. Ensure rapid filtration and washing to minimize dissociation of the specifically bound ligand. | More extensive and rapid washing will more effectively remove unbound radioligand, thus lowering the background counts. |
| Radioligand impurity or degradation | Use high-purity radiolabeled this compound. Ensure proper storage and handling to prevent degradation. | A pure and stable radioligand will exhibit higher specific binding and lower non-specific interactions. |
Low Specific Binding Signal
A weak specific signal can also result in a poor signal-to-noise ratio. The following table provides guidance on addressing this issue.
| Potential Cause | Recommended Solution | Expected Outcome |
| Low receptor density in the membrane preparation | Use a cell line known to express a high level of this compound Binding Protein. Prepare fresh membrane fractions and accurately determine the protein concentration. | A higher concentration of EBP in the assay will result in a stronger specific binding signal. |
| Suboptimal binding conditions | Optimize incubation time and temperature. A common starting point is 60 minutes at room temperature, but this may need adjustment. Ensure the pH of the binding buffer is optimal (typically around 7.4). | Determining the optimal kinetic and thermodynamic parameters for the binding reaction will maximize the specific signal. |
| Inactive radioligand or unlabeled competitor | Verify the activity and concentration of both the radiolabeled and unlabeled ligands. | Active and accurately quantified ligands are essential for achieving a robust and reproducible specific binding signal. |
| Incorrect filter type or inadequate pre-treatment | Use glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. | Proper filter selection and pre-treatment will minimize the binding of the radioligand directly to the filter material, thereby increasing the proportion of the signal that is due to specific binding to the receptor. |
Experimental Protocols
Two common methods for this compound binding assays are the Filter Binding Assay and the Scintillation Proximity Assay (SPA).
[³H]-Emopamil Filter Binding Assay Protocol
This protocol is a representative method adapted from general radioligand filter binding assays.
a. Membrane Preparation:
-
Homogenize cells or tissues expressing EBP in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
b. Binding Assay:
-
Thaw membrane aliquots on ice and dilute to the desired protein concentration in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-Emopamil (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled this compound (or another suitable competitor), 50 µL of [³H]-Emopamil, and 100 µL of the membrane suspension.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
c. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% PEI, using a cell harvester.
-
Wash the filters rapidly with 3-5 washes of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
This compound Binding Scintillation Proximity Assay (SPA) Protocol
This protocol is based on the principles of SPA technology, which offers a homogeneous assay format without the need for a separation step.
a. Bead and Membrane Preparation:
-
Use SPA beads coupled with a capture molecule that can bind the EBP-containing membranes (e.g., wheat germ agglutinin-coated beads for glycosylated proteins).
-
Prepare EBP-containing membranes as described in the filter binding assay protocol.
-
Incubate the membranes with the SPA beads to allow for capture of the membrane fragments onto the beads.
b. Binding Assay:
-
In a microplate, add the membrane-coated SPA beads.
-
For total binding, add [³H]-Emopamil to the wells.
-
For non-specific binding, add a high concentration of unlabeled this compound followed by [³H]-Emopamil.
-
Incubate the plate with gentle agitation to allow the binding to reach equilibrium.
c. Signal Detection:
-
Measure the light emitted from the SPA beads using a suitable microplate scintillation counter. Only radioligand bound to the receptor on the beads will be in close enough proximity to the scintillant to generate a signal.
Visualizations
Experimental Workflow for Filter Binding Assay
Caption: Workflow for a [³H]-Emopamil Filter Binding Assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
Technical Support Center: Accounting for Emopamil's Effect on Calcium Signaling in Non-Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to accurately account for the effects of Emopamil on calcium signaling in non-neuronal cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylalkylamine derivative, structurally related to Verapamil, and is known primarily as a calcium channel blocker.[1][2] Its principal action is the blockade of L-type voltage-gated calcium channels (VGCCs), which reduces the influx of extracellular calcium into the cell.[3][4][5] It also possesses serotonin S2 receptor antagonist properties.
Q2: How does this compound's effect on non-neuronal cells differ from its effect on neuronal cells?
While the primary target (L-type calcium channels) is the same, the context of calcium signaling in non-neuronal cells can be different. Non-neuronal cells may have different expression levels and subtypes of calcium channels compared to neurons. Furthermore, calcium signaling in non-neuronal cells is often tightly linked to intracellular store release (e.g., from the endoplasmic reticulum), a process that can be indirectly affected by this compound's off-target activities.
Q3: What are the potential off-target effects of this compound that could influence calcium signaling?
When designing experiments, it is critical to account for this compound's potential off-target effects, which can confound data interpretation. These include:
-
T-type Calcium Channel Blockade: Like its analog Verapamil, this compound may also inhibit T-type voltage-gated calcium channels, which are low voltage-activated channels involved in various cellular processes in non-excitable cells.
-
Sigma-1 Receptor (S1R) Interaction: this compound is known to bind to S1R. S1R is an intracellular chaperone protein, often located at the mitochondria-associated ER membrane (MAM), that modulates calcium signaling, particularly by regulating the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum. This interaction can alter the release of calcium from intracellular stores, independent of its action on plasma membrane channels.
-
Inhibition of this compound Binding Protein (EBP): this compound binds to EBP, an enzyme involved in the later stages of cholesterol biosynthesis. While the direct link to acute calcium signaling is less characterized, alterations in membrane cholesterol can impact the function of ion channels and receptors.
Section 2: Experimental Design & Protocols
Q4: How can I design an experiment to isolate the specific effects of this compound on calcium signaling?
A well-controlled experiment is crucial. Consider the following workflow:
To dissect the mechanism, use a combination of antagonists in parallel experiments:
-
This compound alone: To observe the compound's total effect.
-
Specific L-type blocker (e.g., a dihydropyridine): To determine the contribution of L-type channel blockade.
-
This compound + S1R antagonist (e.g., BD1047): To see if blocking S1R alters the this compound-induced effect, which would suggest an S1R-mediated component.
-
This compound + T-type channel blocker (e.g., Mibefradil): To assess the contribution of T-type channel inhibition.
Q5: Can you provide a general protocol for measuring intracellular calcium changes in response to this compound?
This protocol is a template for using fluorescent calcium indicators in a 96-well plate format, which can be adapted for microscopy.
Protocol: Intracellular Calcium Measurement using Fluo-4 AM
-
Cell Plating:
-
Seed non-neuronal cells (e.g., HEK293, CHO, primary astrocytes) in a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Incubate for 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a HEPES-buffered saline solution.
-
Aspirate the culture medium from the wells.
-
Wash cells once with 200 µL of HEPES-buffered saline.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light. The optimal time should be determined empirically for your cell type.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with 200 µL of HEPES-buffered saline to remove extracellular dye.
-
After the final wash, add 100 µL of the buffer to each well.
-
Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors for compound addition. Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a stable baseline fluorescence for 60-180 seconds.
-
Inject the desired concentration of this compound (or control compounds) and continue recording for 5-10 minutes to capture the full response.
-
-
Data Analysis:
-
Normalize the fluorescence data. A common method is to express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before compound addition.
-
Quantify key parameters such as peak amplitude, time to peak, and area under the curve.
-
Section 3: Troubleshooting Guide
Q6: I applied this compound but see no change in my baseline calcium signal. What could be the problem?
References
- 1. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Intracellular Emopamil Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of intracellular Emopamil concentration.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying intracellular this compound concentration?
A1: The main methods for quantifying intracellular this compound concentration are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), radiolabeled uptake assays, and fluorescence-based methods. LC-MS/MS is generally the most sensitive and specific method.[1][2] HPLC-UV is a more accessible alternative, though it may be less sensitive.[3][4] Radiolabeled assays offer high sensitivity for tracking uptake, while fluorescence methods can be used for imaging and quantification.[5]
Q2: How do I choose the most appropriate method for my experiment?
A2: The choice of method depends on several factors:
-
Sensitivity and Specificity Required: For very low concentrations or complex matrices, LC-MS/MS is the preferred method due to its high sensitivity and specificity.
-
Availability of Equipment: HPLC-UV systems are more commonly available than LC-MS/MS instruments.
-
Availability of Radiolabeled this compound: If a radiolabeled version of this compound is available, uptake assays can be a straightforward way to measure accumulation.
-
Throughput Needs: High-throughput screening might benefit from fluorescence-based plate reader assays, while detailed mechanistic studies would be better served by LC-MS/MS.
Q3: What is the general workflow for measuring intracellular this compound?
A3: The general workflow involves several key steps:
-
Cell Culture and Treatment: Cells are cultured and then incubated with this compound for a specific duration.
-
Cell Harvesting and Washing: The cells are washed to remove any extracellular this compound.
-
Cell Lysis: The cell membrane is disrupted to release the intracellular contents.
-
Sample Preparation: The cell lysate is processed, often involving protein precipitation or liquid-liquid extraction, to prepare it for analysis.
-
Analytical Quantification: The concentration of this compound in the processed lysate is measured using a chosen analytical technique (e.g., LC-MS/MS).
-
Data Normalization: The measured concentration is typically normalized to the cell number or total protein content of the lysate.
References
Best practices for long-term storage of Emopamil solutions.
This technical support center provides guidance on the best practices for the long-term storage of Emopamil solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored under controlled conditions to prevent degradation. The recommended long-term storage temperature is typically 2-8°C, protected from light.[1][2] For extended periods, storage at -20°C may also be suitable, though it is crucial to verify that freezing and thawing do not affect the solution's stability.[3] Always refer to the manufacturer's specific recommendations if available.
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature is a critical factor in the chemical stability of pharmaceutical solutions.[1][4] Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation, leading to a loss of potency and the formation of impurities. Conversely, storing at temperatures below the recommended range can also be detrimental, potentially causing precipitation of the solute.
Q3: Should this compound solutions be protected from light?
A3: Yes, it is a general best practice to protect pharmaceutical solutions from light, as light exposure can induce photolytic degradation. Amber vials or light-proof containers should be used for storage to minimize this risk.
Q4: What is the recommended procedure for thawing frozen this compound solutions?
A4: If this compound solutions have been stored frozen, they should be thawed slowly at room temperature or in a refrigerator. Avoid using high heat sources like water baths, as this can cause localized degradation. Once thawed, gently mix the solution to ensure homogeneity before use.
Q5: Can I store this compound solutions at room temperature for short periods?
A5: While not ideal for long-term storage, short-term storage at a controlled room temperature (e.g., 20-25°C) may be acceptable for immediate experimental use. However, the duration should be minimized to prevent significant degradation. Refer to any available stability data to understand the impact of short-term temperature excursions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the solution | The solution was stored at too low a temperature, causing the solute to fall out of solution. | Gently warm the solution to room temperature and agitate to redissolve the precipitate. If it does not redissolve, do not use the solution. |
| Discoloration of the solution | Chemical degradation has occurred, potentially due to exposure to light, high temperatures, or oxygen. | Do not use the solution. Prepare a fresh solution and ensure it is stored under the recommended conditions (protected from light, appropriate temperature). |
| Inconsistent experimental results | The concentration of the this compound solution may have changed due to solvent evaporation or degradation of the active ingredient. | Verify the concentration of the solution using a suitable analytical method (e.g., HPLC). Ensure storage containers are properly sealed to prevent evaporation. |
| Visible microbial growth | The solution has been contaminated. | Discard the solution immediately. When preparing new solutions, use sterile techniques and consider sterile filtering if appropriate for the application. |
Data Summary: Recommended Storage Conditions
The following table summarizes the general storage conditions for pharmaceutical solutions based on ICH guidelines, which can be applied to this compound solutions in the absence of specific manufacturer data.
| Storage Condition | Temperature | Relative Humidity | Notes |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% ± 5% RH or 65% ± 5% RH | For establishing the primary shelf-life. |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | Used if significant change occurs under accelerated conditions. |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | To predict the effects of short-term excursions outside the label storage conditions. |
| Refrigerated | 5°C ± 3°C | - | For temperature-sensitive products. |
| Frozen | -20°C ± 5°C | - | For products requiring freezing to maintain stability. |
Experimental Protocols
Protocol: Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of an this compound solution under various storage conditions.
1. Materials:
- This compound reference standard
- Appropriate solvent (e.g., DMSO, ethanol, saline)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- pH meter
- HPLC system with a suitable column and detector
- Stability chambers set to desired temperature and humidity conditions
- Amber glass vials with airtight seals
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent. Aliquot the solution into multiple amber glass vials and seal them.
- Initial Analysis (Time Zero): Immediately analyze a subset of the vials to determine the initial concentration, purity, pH, and appearance (e.g., color, clarity). This will serve as the baseline.
- Storage: Place the remaining vials in stability chambers under the different conditions being tested (e.g., long-term, accelerated, refrigerated).
- Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, 9, 12 months for long-term studies; 1, 2, 3, 6 months for accelerated studies), remove a set of vials from each storage condition.
- Sample Analysis: Allow the vials to equilibrate to room temperature. Analyze the samples for concentration, purity (looking for degradation products), pH, and appearance.
- Data Evaluation: Compare the results at each time point to the initial (time zero) data. A significant change is often defined as a >10% loss of potency from the initial value.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: Potential degradation pathways for this compound under adverse conditions.
References
Validation & Comparative
A Comparative Analysis of Emopamil and Verapamil: Efficacy and Mechanisms as Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Emopamil and Verapamil, two phenylalkylamine-class calcium channel blockers. While structurally related, emerging research indicates distinct pharmacological profiles that may influence their therapeutic applications. This document synthesizes available experimental data to objectively compare their efficacy, mechanisms of action, and additional biological activities.
Introduction
Verapamil is a well-established calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] Its therapeutic effects are primarily attributed to the blockade of L-type calcium channels in cardiac and vascular smooth muscle.[2] this compound, a structural analog of Verapamil, also functions as a calcium channel blocker but exhibits a broader pharmacological scope, including antagonism of the serotonin 5-HT2 receptor and high-affinity binding to the this compound Binding Protein (EBP), an enzyme involved in cholesterol biosynthesis.[3][4][5] These additional properties, particularly its superior blood-brain barrier permeability, have positioned this compound as a compound of interest for neuroprotective applications, especially in the context of cerebral ischemia.
Mechanism of Action
Verapamil: L-type Calcium Channel Blockade
Verapamil exerts its effects by binding to the alpha-1 subunit of L-type voltage-gated calcium channels. This binding is state-dependent, with a higher affinity for open and inactivated channels, which are more prevalent in rapidly firing cardiac tissues. By blocking these channels, Verapamil reduces the influx of calcium into cardiac and vascular smooth muscle cells. This leads to a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy) by acting on the sinoatrial and atrioventricular nodes, and vasodilation of arteries, which collectively lower blood pressure and myocardial oxygen demand.
This compound: A Multi-Target Profile
This compound shares the phenylalkylamine core structure with Verapamil and also blocks L-type calcium channels. However, its pharmacological activity extends to other molecular targets:
-
Serotonin 5-HT2 Receptor Antagonism: this compound is a potent antagonist of the 5-HT2 receptor. This action may contribute to its neuroprotective effects, as serotonin has been implicated in the pathophysiology of cerebral ischemia.
-
This compound Binding Protein (EBP) Ligand: this compound binds with high affinity to EBP, a protein that functions as a delta(8)-delta(7) sterol isomerase in the cholesterol biosynthesis pathway. The functional consequences of this interaction are still under investigation but may be related to its neuroprotective and other cellular effects.
Comparative Efficacy
Direct comparative studies on the efficacy of this compound and Verapamil are limited. However, available data provides insights into their relative potencies in specific experimental models.
Calcium Channel Blockade
A key study directly compared the inhibitory effects of this compound and Verapamil on neuronal calcium influx.
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | K⁺-evoked ⁴⁵Ca²⁺ influx in rat brain synaptosomes | ~30 | |
| Verapamil | K⁺-evoked ⁴⁵Ca²⁺ influx in rat brain synaptosomes | ~30 |
Table 1: Comparative IC₅₀ Values for Calcium Channel Blockade
The data indicates that this compound and Verapamil have comparable potency in inhibiting potassium-evoked calcium influx in neuronal preparations.
Neuroprotection in Cerebral Ischemia
(S)-Emopamil has demonstrated significant neuroprotective effects in a rat model of focal cerebral infarction. Treatment with (S)-Emopamil, even when delayed for up to one hour after middle cerebral artery occlusion, markedly reduced cortical infarct volume. This effect is attributed to its combined calcium channel blocking and 5-HT2 receptor antagonist activities, as well as its ability to cross the blood-brain barrier. While Verapamil also possesses neuroprotective properties, the superior blood-brain permeability of this compound suggests a potential advantage in treating central nervous system disorders.
Experimental Protocols
K⁺-Evoked ⁴⁵Ca²⁺ Influx Assay in Rat Brain Synaptosomes
Objective: To determine the potency of this compound and Verapamil in blocking voltage-gated calcium channels in a neuronal preparation.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue by differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compounds (this compound or Verapamil).
-
Depolarization and ⁴⁵Ca²⁺ Uptake: Depolarization is induced by adding a high concentration of potassium chloride (K⁺) to the synaptosomal suspension. Simultaneously, radioactive calcium (⁴⁵Ca²⁺) is added.
-
Termination of Uptake: The uptake of ⁴⁵Ca²⁺ is rapidly terminated by filtration and washing with a cold buffer.
-
Quantification: The amount of ⁴⁵Ca²⁺ retained by the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the K⁺-evoked ⁴⁵Ca²⁺ influx (IC₅₀) is calculated.
Neuroprotection Assessment in a Rat Model of Focal Cerebral Ischemia
Objective: To evaluate the efficacy of (S)-Emopamil in reducing brain damage following an ischemic stroke.
Methodology:
-
Animal Model: Anesthetized Sprague-Dawley rats are used.
-
Induction of Ischemia: Permanent middle cerebral artery (MCA) occlusion is performed to induce a focal ischemic stroke.
-
Treatment Protocol: (S)-Emopamil is administered intraperitoneally at different time points: 30 minutes before, immediately after, or 1 hour after MCA occlusion. Control groups receive saline or no treatment.
-
Histopathological Analysis: After a set period, the animals are euthanized, and their brains are removed, sectioned, and stained to visualize the infarcted tissue.
-
Infarct Volume Measurement: The volume of the cortical and striatal infarcts is quantified using imaging analysis software.
-
Statistical Analysis: The infarct volumes in the treated groups are compared to those in the control groups to determine the neuroprotective effect of the drug.
Conclusion
This compound and Verapamil are both effective phenylalkylamine calcium channel blockers with comparable inhibitory potency on neuronal calcium influx. The primary distinction lies in this compound's multi-target profile, which includes 5-HT2 receptor antagonism and EBP binding. This broader pharmacological activity, combined with its enhanced central nervous system penetration, makes this compound a promising candidate for the treatment of neurological disorders, particularly cerebral ischemia. Further research is warranted to fully elucidate the clinical implications of this compound's unique mechanism of action and to conduct direct, head-to-head comparative trials with Verapamil and other calcium channel blockers in various therapeutic areas.
References
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binding protein - Wikipedia [en.wikipedia.org]
- 5. (S)-emopamil, a novel calcium channel blocker and serotonin S2 antagonist, markedly reduces infarct size following middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Emopamil's Binding to Sterol Isomerase: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the specific binding of a compound to its intended target is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of experimental data validating the binding of Emopamil to its target, sterol isomerase (also known as this compound Binding Protein or EBP), with a focus on the use of knockout models as the gold standard for target validation.
This compound, an anti-ischemic drug, has been identified as a high-affinity ligand for the endoplasmic reticulum protein, EBP.[1] EBP was subsequently characterized as the enzyme Δ8-Δ7 sterol isomerase, a critical component of the cholesterol biosynthesis pathway.[1] This guide will delve into the experimental evidence supporting this interaction, compare this compound with other known sterol isomerase inhibitors, and provide detailed protocols for key validation experiments.
Comparison of Sterol Isomerase Inhibitors
While this compound is a well-established ligand for EBP, other compounds also exhibit high-affinity binding and inhibitory effects on sterol isomerase. This section compares the binding affinities of this compound and its alternatives.
| Compound | Target | Organism/System | Binding Affinity (Ki) | Citation |
| This compound | Sterol Isomerase (EBP) | Human (purified) | 2 µM | |
| Trifluoperazine | Sterol Isomerase (EBP) | Yeast expressing human/murine EBP | High Affinity (qualitative) | [2] |
| U18666A | Sterol Isomerase (EBP) | Human (purified) | High Affinity (qualitative) | [3] |
| Tamoxifen | Sterol Isomerase (EBP) | Human (purified) | 1 µM |
Genetic Validation Using Knockout Models
The most definitive method for validating that a drug's effect is mediated by a specific target is to use a knockout model where the target protein is absent. If the drug has no effect in the knockout model compared to the wild-type, it provides strong evidence of on-target activity.
Yeast Knockout Model: A Foundational Validation
A seminal study utilized a yeast strain (erg2 mutant) with a deleted gene for sterol isomerase to validate the function of mammalian EBP.[2]
-
Experimental Setup: The human or murine EBP gene was expressed in the sterol isomerase knockout yeast.
-
Key Findings:
-
Expression of mammalian EBP rescued the viability of the knockout yeast, confirming its function as a sterol isomerase.
-
Treatment with trifluoperazine, a known high-affinity EBP ligand, inhibited the growth of the rescued yeast strain, demonstrating that the inhibitory effect was dependent on the presence of EBP.
-
This yeast model provides the foundational genetic evidence for the specific interaction between compounds like trifluoperazine and the sterol isomerase EBP. While a direct this compound validation in this specific yeast model isn't detailed in the available literature, the principle of validation is clearly established.
Murine Knockout Model: Phenotypic Evidence
A mouse model with a loss-of-function mutation in the Ebp gene, known as the Tattered-Hokkaido (Tdho) mouse, provides in vivo evidence for the role of EBP in sterol biosynthesis.
-
Model: Tdho mice have a point mutation in the Ebp gene, leading to a non-functional sterol isomerase.
-
Phenotype: These mice exhibit embryonic lethality in males and skeletal and skin abnormalities in heterozygous females. Crucially, they accumulate cholest-8(9)-en-3β-ol, the substrate of sterol isomerase, in their plasma, directly demonstrating the enzyme's inactivity.
While no studies have been identified that directly administer this compound to EBP knockout or Tdho mice to demonstrate a lack of effect, this model represents the ideal system for such an in vivo validation study. The clear biochemical phenotype of the Tdho mouse provides a measurable outcome to assess the on-target effects of this compound and other inhibitors.
Experimental Protocols
Radioligand Binding Assay for this compound and Sterol Isomerase (EBP)
This protocol is adapted from general radioligand binding assay procedures and is designed to determine the binding affinity of this compound for EBP.
Materials:
-
Membrane preparations from cells or tissues expressing EBP (e.g., mouse brain or liver).
-
[³H]-Emopamil (radioligand).
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of [³H]-Emopamil, and varying concentrations of unlabeled this compound (for competition assay) or buffer alone (for total binding). To determine non-specific binding, add a high concentration of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, from which the Ki (binding affinity) can be calculated.
Sterol Isomerase Enzymatic Activity Assay
This protocol measures the enzymatic activity of sterol isomerase by quantifying the conversion of its substrate to product.
Materials:
-
Purified recombinant EBP or microsomal preparations containing EBP.
-
Zymosterol (substrate).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
This compound or other inhibitors.
-
Organic solvents for extraction (e.g., hexane).
-
Gas chromatography-mass spectrometry (GC-MS) system.
Procedure:
-
Reaction Setup: In a reaction tube, combine the enzyme source, assay buffer, and the test compound (this compound or vehicle control) at various concentrations.
-
Initiate Reaction: Add zymosterol to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH in methanol).
-
Sterol Extraction: Extract the sterols from the reaction mixture using an organic solvent like hexane.
-
Derivatization: Derivatize the extracted sterols to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the samples by GC-MS to separate and quantify the substrate (zymosterol) and the product (lathosterol).
-
Data Analysis: Calculate the percentage of substrate conversion to product. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50.
Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound and its alternatives at the sterol isomerase step.
Caption: Logical workflow for validating this compound's target using a knockout model.
References
- 1. This compound binding protein - Wikipedia [en.wikipedia.org]
- 2. This compound-binding protein, a mammalian protein that binds a series of structurally diverse neuroprotective agents, exhibits delta8-delta7 sterol isomerase activity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Emopamil and (R)-Emopamil on Neuronal Survival
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the enantiomers of Emopamil, (S)-Emopamil and (R)-Emopamil, with a focus on their effects on neuronal survival. This compound is a phenylalkylamine derivative recognized for its neuroprotective potential, primarily attributed to its dual-action mechanism as a calcium channel blocker and a serotonin 5-HT2 receptor antagonist. This document synthesizes available experimental data to elucidate the differential effects of its stereoisomers.
Executive Summary
Experimental evidence strongly indicates that (S)-Emopamil is the pharmacologically active enantiomer responsible for the neuroprotective effects observed with this compound. Studies have consistently demonstrated the efficacy of (S)-Emopamil in reducing neuronal damage in various models of cerebral ischemia. In contrast, the available data suggests that (R)-Emopamil is largely inactive in this regard, showing no significant contribution to the restoration of post-ischemic energy metabolism, a critical factor in neuronal survival. While the neuroprotective actions of (S)-Emopamil are linked to its ability to block L-type calcium channels and antagonize 5-HT2 receptors, the precise role and potency of (R)-Emopamil at these targets remain less characterized in the context of neuroprotection.
Data Presentation: Quantitative Comparison
The following tables summarize the key findings from studies investigating the effects of this compound enantiomers on neuronal survival and related physiological parameters.
| Study Parameter | (S)-Emopamil | (R)-Emopamil | Reference |
| Effect on Post-Ischemic Energy Metabolism | Enhanced post-ischemic restoration of high-energy phosphate levels. | Ineffective at enhancing post-ischemic restoration of high-energy phosphate levels. | [1] |
| Neuroprotection in Global Brain Ischemia | Significantly increased the number of normal neurons in the hippocampal CA1 area after ischemia. | Data not available. | [2] |
| Reduction of Infarct Volume (Focal Ischemia) | Markedly reduced cortical infarct size following middle cerebral artery occlusion. | Data not available. | [3] |
| Calcium Channel Blocking Activity | Potent blocker of L-type calcium channels. | Less potent blocker of L-type calcium channels (inferred from related compounds like verapamil). | [4] |
| 5-HT2 Receptor Antagonism | Potent antagonist of 5-HT2 receptors. | Data not available. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical procedure is a widely used animal model to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament (e.g., 4-0) with a blunted, silicon-coated tip is introduced into the ECA stump.
-
The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
-
-
Post-Operative Care: Animals are monitored during recovery and receive appropriate analgesics.
Histological Analysis of Neuronal Damage
This method is used to quantify the extent of neuronal death in brain tissue following an ischemic insult.
-
Tissue Preparation:
-
At a predetermined time point after the ischemic event, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
The brains are removed and post-fixed in the same fixative.
-
The tissue is then cryoprotected (e.g., in 30% sucrose) and sectioned on a cryostat or microtome.
-
-
Staining:
-
Brain sections are stained with dyes that differentiate between healthy and damaged neurons. Common stains include:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of necrotic tissue.
-
Nissl Staining (e.g., Cresyl Violet): To visualize neuronal cell bodies. Healthy neurons have well-defined Nissl substance, which is dispersed in damaged neurons.
-
Fluoro-Jade: To specifically label degenerating neurons.
-
-
-
Quantification:
-
The stained sections are examined under a microscope.
-
The number of surviving neurons in specific brain regions (e.g., hippocampal CA1) is counted using stereological methods.
-
Infarct volume can be calculated by measuring the area of damage on serial brain sections.
-
Neuronal Survival Assay (In Vitro Ischemia Model)
This assay assesses the protective effects of compounds on cultured neurons subjected to ischemia-like conditions.
-
Cell Culture: Primary neuronal cultures are established from embryonic rodent brains (e.g., cortical or hippocampal neurons).
-
Oxygen-Glucose Deprivation (OGD):
-
To mimic ischemia, the normal culture medium is replaced with a glucose-free medium.
-
The cultures are then placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N2, 5% CO2).
-
The duration of OGD can be varied to achieve the desired level of neuronal injury.
-
-
Treatment: (S)-Emopamil or (R)-Emopamil is added to the culture medium before, during, or after the OGD period.
-
Assessment of Neuronal Viability:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cell death.
-
Live/Dead Staining: Uses fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways involved in the neuroprotective effects of (S)-Emopamil and the general workflow of the experimental models.
Caption: Proposed neuroprotective mechanism of (S)-Emopamil in cerebral ischemia.
References
- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
How does Emopamil's neuroprotective effect compare to other neuroprotectants?
In the landscape of neuroprotective agent development, (S)-Emopamil has emerged as a compound of interest due to its multimodal mechanism of action. This guide provides a comparative analysis of Emopamil's neuroprotective effects against other notable neuroprotectants, supported by preclinical experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms, and experimental foundations of these agents.
Introduction to this compound
(S)-Emopamil is a phenylalkylamine derivative that exhibits a dual mechanism of action as both a calcium channel blocker and a potent serotonin S2 receptor antagonist[1][2]. Its high permeability across the blood-brain barrier further enhances its potential as a therapeutic agent for ischemic brain injury[3]. This unique combination of activities allows it to target multiple pathways in the ischemic cascade, including excitotoxicity, calcium overload, and vasoconstriction.
Comparative Efficacy of Neuroprotectants
The following tables summarize quantitative data from preclinical studies on this compound and other key neuroprotectants. It is crucial to note that these studies were conducted under varying experimental conditions, and direct cross-study comparisons should be made with caution. The diversity in animal models, ischemia duration, and dosing regimens significantly influences outcomes.
Table 1: Efficacy in Focal Ischemic Stroke Models (e.g., MCAO)
| Neuroprotectant | Mechanism of Action | Animal Model | Dosage & Administration | Key Efficacy Endpoint | Reference |
| (S)-Emopamil | Ca2+ Channel Blocker, 5-HT2 Antagonist | Sprague-Dawley Rat (Permanent MCAO) | 20 mg/kg IP, 1 hr post-occlusion | 48% reduction in cortical infarct volume | [3] |
| MK-801 | NMDA Receptor Antagonist | Wistar Rat (Transient MCAO) | 3 mg/kg IP, 30 min pre-occlusion | 73% reduction in infarct volume | [4] |
| MK-801 | NMDA Receptor Antagonist | Spontaneously Hypertensive Rat (Permanent MCAO) | Not specified | 25% reduction in infarct volume (at 6 hrs) | |
| Edaravone | Free Radical Scavenger | Rat (MCAO model) | 3 mg/kg IV, post-occlusion | Significant decrease in infarct volume and neurological deficits | |
| FK506 (Tacrolimus) | Calcineurin Inhibitor | Rat (Endothelin-induced MCAO) | 1 mg/kg IP, 30 min pre-occlusion | 56% reduction in ischemic cortical damage | |
| Verapamil | Ca2+ Channel Blocker | Mouse (Transient MCAO) | Intra-arterial infusion post-recanalization | Significant reduction in infarct volume and apoptosis |
Table 2: Efficacy in Global Ischemic Stroke Models
| Neuroprotectant | Mechanism of Action | Animal Model | Dosage & Administration | Key Efficacy Endpoint | Reference |
| (S)-Emopamil | Ca2+ Channel Blocker, 5-HT2 Antagonist | Rat (Bilateral Carotid Occlusion) | 20 mg/kg IP, 30 min pre-occlusion | 2.4-fold increase in normal hippocampal CA1 neurons | |
| Nimodipine | Ca2+ Channel Blocker | Wistar Rat (Forebrain Ischemia) | 3.0 mg/kg PO, pre-ischemia | Damaged CA1 neurons reduced from 78% to 59% |
Signaling Pathways in Neuroprotection
The ischemic cascade is a complex series of biochemical events leading to neuronal death. Neuroprotectants aim to interrupt this cascade at various points. The diagram below illustrates the primary pathways targeted by this compound and its comparators.
Caption: Key intervention points of neuroprotectants in the ischemic cascade.
Detailed Experimental Protocols
The methodologies employed in preclinical studies are critical for interpreting the results. Below are detailed protocols for key experiments cited in this guide.
(S)-Emopamil in Focal Ischemia (Rat MCAO Model)
-
Objective: To determine the post-ischemic therapeutic window for (S)-Emopamil.
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Permanent occlusion of the proximal middle cerebral artery (MCAO), combined with a 30-minute period of induced hypotension (50 mm Hg) to potentiate the ischemic insult.
-
Treatment Groups:
-
Control (untreated).
-
Treatment at 1 hour post-MCAO: (S)-Emopamil (20 mg/kg, IP).
-
Treatment at 2 hours post-MCAO: (S)-Emopamil (20 mg/kg, IP).
-
Treatment at 3 hours post-MCAO: (S)-Emopamil (20 mg/kg, IP).
-
-
Drug Administration: The initial dose was followed by a second dose 2.5 hours later, and then twice daily for the subsequent two days.
-
Outcome Assessment: Brains were perfusion-fixed on the third day. Coronal sections were stained with hematoxylin and eosin.
-
Data Analysis: The volume of the cortical infarct was quantified using planimetric analysis.
MK-801 in Focal Ischemia (Rat Transient MCAO Model)
-
Objective: To examine the effect of MK-801 on infarct volume and cerebral blood flow.
-
Animal Model: Wistar rats.
-
Ischemia Induction: Permanent occlusion of the right common carotid artery followed by a 2-hour transient occlusion of the right middle cerebral artery and left common carotid artery. Reperfusion was allowed for 22 hours.
-
Treatment: MK-801 was administered, though the exact dose and timing in this specific model variant were part of a broader study comparing different models.
-
Outcome Assessment: Infarct volume was measured. Cerebral blood flow was assessed to determine if the protective effect was related to improved perfusion.
-
Data Analysis: Infarct volumes were calculated and compared between treated and untreated groups. Cerebral blood flow measurements in the ischemic core and penumbra were also compared.
Nimodipine in Global Ischemia (Rat Forebrain Ischemia Model)
-
Objective: To investigate the neuroprotective effect of nimodipine and its relation to cerebral blood flow.
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: 10 minutes of forebrain ischemia was induced by clamping both common carotid arteries and lowering systemic blood pressure to 40 mm Hg.
-
Treatment: Nimodipine (3.0 mg/kg, p.o.) was administered before the ischemic insult.
-
Outcome Assessment: Histological evaluation was performed 7 days post-ischemia to assess neuronal damage in the hippocampal CA1 subfield.
-
Data Analysis: The percentage of damaged neurons was calculated and compared between nimodipine-treated and control groups using the Mann-Whitney U test.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical neuroprotectant testing in a stroke model.
Caption: Standard workflow for in vivo testing of neuroprotective agents.
Conclusion
(S)-Emopamil demonstrates significant neuroprotective efficacy in preclinical models of both focal and global ischemia. Its dual-action mechanism, targeting both calcium influx and serotonin-mediated vasoconstriction, offers a broader therapeutic approach compared to single-pathway agents. While NMDA antagonists like MK-801 have shown profound efficacy (e.g., 73% infarct reduction), their therapeutic window is often narrow, and clinical development has been hampered by side effects. Calcium channel blockers like Nimodipine show modest but consistent protection, particularly in models of global ischemia. Free radical scavengers such as Edaravone also provide significant protection, highlighting the importance of oxidative stress in the ischemic cascade.
The data suggests that (S)-Emopamil's efficacy, with a 48% reduction in infarct volume when administered up to 1 hour post-occlusion, is comparable to other leading preclinical candidates. Its effectiveness in a post-treatment paradigm is particularly relevant for clinical translation. Future research should focus on direct, head-to-head comparative studies under standardized ischemic conditions to more definitively position this compound's neuroprotective effect relative to other agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. (S)-emopamil protects against global ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postischemic (S)-emopamil therapy ameliorates focal ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Emopamil's Multifaceted Mechanism of Action Across Species: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Emopamil's mechanism of action in different species. It objectively compares its performance with alternatives, supported by experimental data, to facilitate informed research and development decisions.
This compound, a phenylalkylamine derivative structurally related to Verapamil, exhibits a complex pharmacological profile by interacting with multiple cellular targets. Its primary mechanism of action involves the high-affinity binding to the this compound Binding Protein (EBP), an enzyme identified as delta-8-delta-7 sterol isomerase, crucial for cholesterol biosynthesis.[1] Beyond this primary target, this compound also demonstrates significant activity as a calcium channel antagonist and an inhibitor of the multidrug resistance transporter P-glycoprotein (P-gp).[2] This guide delves into the cross-species validation of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Comparative Analysis of this compound's Activity
To facilitate a clear understanding of this compound's potency across its various targets and in different species, the following tables summarize the available quantitative data.
Table 1: Inhibition of Neuronal Calcium Influx in Rat
| Compound | Target | Assay | IC50 (µM) | Species |
| This compound | Voltage-Sensitive Calcium Channels (VSCC) | K+-evoked Ca2+ influx in cortical neurons | 3.6 | Rat |
| Verapamil | Voltage-Sensitive Calcium Channels (VSCC) | K+-evoked Ca2+ influx in cortical neurons | 17 | Rat |
Data from Keith et al. (1994)[3]
Table 2: Conservation of this compound Binding Protein (EBP) Across Species
| Species Comparison | Protein | Percent Identity |
| Human vs. Mouse | EBP | 78% |
| Human vs. Guinea Pig | EBP | 73% |
| Human vs. Chicken | EBP vs. EBP-like | 65% |
Data from Moebius et al. (1998), Larios (2014), and a 2021 study on chickens.
Table 3: Inhibition of P-glycoprotein (P-gp) Mediated Transport (Verapamil as a Surrogate for this compound)
| Species | P-gp Substrate | Verapamil IC50 (µM) | Quinidine IC50 (µM) | Relative IC50 (Quinidine/Verapamil) |
| Human | Daunorubicin | 1.8 | 9.4 | 5.25 |
| Monkey (Cyno) | Daunorubicin | 2.1 | 18.9 | 9.00 |
| Dog (Beagle) | Daunorubicin | 2.3 | 24.6 | 10.70 |
| Rat (SD) | Daunorubicin | 4.5 | 4.0 | 0.89 |
| Mouse (ICR) | Daunorubicin | 3.2 | 10.1 | 3.16 |
Data from Katoh et al. (2006), demonstrating species-dependent inhibition of P-gp. While this data is for Verapamil, similar species-specific differences can be anticipated for the structurally related this compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway by this compound.
Caption: this compound's Inhibition of P-glycoprotein (P-gp).
Caption: Mechanism of this compound as a Calcium Channel Antagonist.
Detailed Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used for its generation. Below are detailed protocols for the key experiments cited.
Delta-8-Delta-7 Sterol Isomerase Activity Assay
This assay measures the enzymatic activity of EBP by quantifying the conversion of a delta-8-sterol substrate to a delta-7-sterol product.
-
Materials:
-
Microsomal fractions containing EBP (from tissue homogenates or recombinant expression systems).
-
Radioactively labeled substrate (e.g., [3H]zymosterol).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing a reducing agent like dithiothreitol).
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Organic solvents for lipid extraction (e.g., chloroform/methanol mixture).
-
Thin-layer chromatography (TLC) plates and developing solvent system.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare reaction mixtures containing the microsomal protein, reaction buffer, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radioactively labeled substrate.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding the organic solvent mixture to extract the lipids.
-
Separate the substrate and product using TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of substrate conversion and determine the IC50 value for this compound by plotting the inhibition of enzyme activity against the logarithm of the inhibitor concentration.
-
P-glycoprotein (P-gp) Inhibition Assay (Cell-Based)
This assay assesses the ability of a compound to inhibit the efflux of a known P-gp substrate from cells overexpressing the transporter.
-
Materials:
-
A cell line overexpressing P-gp (e.g., MDR1-transfected LLC-PK1 or Caco-2 cells).
-
A fluorescent or radiolabeled P-gp substrate (e.g., Rhodamine 123, Calcein-AM, or [3H]-digoxin).
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A).
-
Plate reader (for fluorescent substrates) or scintillation counter (for radiolabeled substrates).
-
-
Procedure:
-
Seed the P-gp overexpressing cells in a multi-well plate and culture until they form a confluent monolayer.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with various concentrations of this compound, the positive control, or vehicle for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add the P-gp substrate to the wells and incubate for a specific time at 37°C.
-
Wash the cells to remove the extracellular substrate.
-
Lyse the cells to release the intracellular substrate.
-
Measure the intracellular accumulation of the substrate using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition of P-gp activity by comparing the substrate accumulation in the presence of the inhibitor to the vehicle control. Determine the IC50 value for this compound.
-
Measurement of Neuronal Calcium Influx
This assay measures the influx of calcium into neurons following depolarization, and the inhibitory effect of test compounds.
-
Materials:
-
Primary neuronal cell culture or synaptosomes.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
High potassium solution to induce depolarization.
-
This compound or other test compounds.
-
A fluorescence plate reader or a fluorescence microscope equipped with a ratiometric imaging system.
-
-
Procedure:
-
Load the cultured neurons or synaptosomes with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove the extracellular dye.
-
Add the physiological salt solution containing various concentrations of this compound or vehicle control.
-
Measure the baseline fluorescence.
-
Stimulate the cells with the high potassium solution to induce depolarization and subsequent calcium influx.
-
Continuously record the changes in intracellular calcium concentration by measuring the fluorescence intensity.
-
Calculate the peak calcium response or the area under the curve.
-
Determine the inhibitory effect of this compound by comparing the calcium response in the presence of the compound to the vehicle control and calculate the IC50 value.
-
Conclusion
The cross-species validation of this compound's mechanism of action reveals a conserved primary target in the this compound Binding Protein (EBP), a critical enzyme in cholesterol biosynthesis. The high degree of sequence identity of EBP across mammalian species suggests that the inhibitory effect of this compound on sterol isomerization is likely a shared mechanism. However, the discovery of an EBP-like protein in chickens with a lower sequence identity indicates potential species-specific variations in binding affinity and functional consequences that warrant further investigation.
Furthermore, this compound's activities as a P-glycoprotein inhibitor and a calcium channel antagonist are significant components of its pharmacological profile. The available data for the structurally similar compound Verapamil strongly suggest that the potency of P-gp inhibition can vary considerably between species, a factor that must be considered when extrapolating preclinical data to humans. Similarly, while this compound is a potent inhibitor of neuronal calcium influx in rats, further studies are needed to establish its comparative efficacy in other species.
The detailed experimental protocols provided in this guide offer a foundation for conducting further comparative studies to fill the existing knowledge gaps. A deeper understanding of the species-specific nuances of this compound's interactions with its multiple targets will be invaluable for the continued development and therapeutic application of this and other multi-target drugs.
References
- 1. genecards.org [genecards.org]
- 2. Species differences of inhibitory effects on P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
EBP Inhibitors and Remyelination: A Comparative Analysis of Emopamil and Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The promotion of remyelination is a critical therapeutic strategy for demyelinating diseases such as multiple sclerosis. A promising target in this endeavor is the Emopamil Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway. Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which have been shown to enhance the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2][3][4][5] This guide provides a comparative overview of the effects of the established EBP inhibitor, this compound, and other recently developed EBP inhibitors on remyelination, supported by available experimental data.
Mechanism of Action: A Shared Pathway to Myelin Repair
The primary mechanism by which EBP inhibitors promote remyelination is through the modulation of the cholesterol biosynthesis pathway. EBP, a Δ8-Δ7 sterol isomerase, is responsible for the conversion of zymostenol to lathosterol. Its inhibition results in the accumulation of the substrate zymostenol and other 8,9-unsaturated sterols. These sterols act as signaling molecules that drive the differentiation of OPCs, the progenitor cells responsible for generating new oligodendrocytes.
References
- 1. (PDF) Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination. (2018) | Zita Hubler | 204 Citations [scispace.com]
- 2. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. OhioLINK ETD: Hubler, Zita [etd.ohiolink.edu]
Independent Replication of Emopamil's Efficacy: A Comparative Analysis with Current Stroke Therapies
A Review of Preclinical Data and a Comparison with Established and Investigational Treatments for Acute Ischemic Stroke
The neuroprotective agent Emopamil has demonstrated notable efficacy in preclinical studies dating back to the late 1980s and early 1990s. However, a comprehensive review of the scientific literature reveals a conspicuous absence of independent replications of these foundational studies. This guide provides an objective comparison of the available preclinical data on this compound's efficacy with the established clinical performance of current standard-of-care treatments and other investigational neuroprotective agents for acute ischemic stroke. The information is intended for researchers, scientists, and drug development professionals to offer a comparative landscape of neuroprotective strategies.
This compound: Preclinical Efficacy in Ischemic Stroke
Initial studies on (S)-Emopamil, a phenylalkylamine calcium channel blocker and serotonin S2 antagonist, showed a significant reduction in infarct size in rodent models of focal and global cerebral ischemia. The primary model used was the permanent middle cerebral artery occlusion (MCAO) in rats.
Quantitative Preclinical Data for this compound
| Study Type | Animal Model | Treatment Protocol | Key Efficacy Outcome | Result |
| Preclinical | Sprague-Dawley Rats (MCAO) | 20 mg/kg (S)-Emopamil IP 30 mins prior to, immediately after, or 1 hour after MCAO | Cortical Infarct Volume | Significant reduction compared to controls[1] |
| Preclinical | Sprague-Dawley Rats (MCAO) | 20 mg/kg (S)-Emopamil IP at 1, 2, or 3 hours post-MCAO | Cortical Infarct Volume | 48% reduction at 1 hour post-treatment |
Comparative Analysis with Alternative Stroke Therapies
The landscape of acute ischemic stroke treatment has evolved significantly since the initial research on this compound. The current standard of care involves rapid reperfusion strategies, and numerous other neuroprotective agents have been investigated in clinical trials.
Standard of Care: Thrombolysis and Thrombectomy
Intravenous thrombolysis with alteplase or tenecteplase and endovascular thrombectomy are the cornerstones of modern acute ischemic stroke therapy. Their efficacy is measured by functional outcomes, typically using the modified Rankin Scale (mRS), which assesses the degree of disability.
| Treatment | Clinical Trial (Representative) | Patient Population | Key Efficacy Outcome (mRS 0-2 at 90 days) |
| Alteplase | NINDS trial | Acute Ischemic Stroke (<3 hours) | 30% more likely to have minimal or no disability |
| Tenecteplase | NOR-TEST | Acute Ischemic Stroke (<4.5 hours) | Non-inferior to alteplase |
| Endovascular Thrombectomy | SELECT2 | Large Vessel Occlusion Stroke | Improved functional outcomes vs. medical therapy alone |
Investigational Neuroprotective Agents
Several other neuroprotective agents have been evaluated in clinical trials with varying degrees of success.
| Agent | Clinical Trial | Patient Population | Key Efficacy Outcome (mRS 0-2 at 90 days) |
| Nerinetide (NA-1) | ESCAPE-NA1 | Large Vessel Occlusion (with thrombectomy) | No overall improvement; potential benefit in patients without alteplase |
| Edaravone | - | Acute Ischemic Stroke | Improved functional outcomes in some studies |
| Minocycline | - | Acute Ischemic Stroke | Improved neurological scores in some trials |
| Magnesium Sulfate | IMAGES | Acute Ischemic Stroke (<12 hours) | No significant reduction in death or disability |
Experimental Protocols
This compound Preclinical Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model of focal ischemic stroke. The procedure, as referenced in the this compound studies, generally involves the following steps:
-
Anesthesia: The rat is anesthetized.
-
Incision: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: The ECA is ligated.
-
Occlusion: A filament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirmation: The occlusion is often confirmed by monitoring cerebral blood flow.
-
Treatment: this compound or a placebo is administered at specified time points relative to the occlusion.
-
Assessment: After a set period, the animal is euthanized, and the brain is sectioned and stained to measure the infarct volume.
Clinical Protocol for Intravenous Thrombolysis (Alteplase/Tenecteplase)
The administration of intravenous thrombolytics follows a strict protocol to maximize efficacy and minimize the risk of hemorrhage:
-
Patient Selection: Patients are rapidly assessed for eligibility, including time from symptom onset (typically within 4.5 hours), stroke severity, and contraindications.
-
Imaging: A non-contrast CT scan of the head is performed to rule out intracranial hemorrhage.
-
Dosing: Alteplase is administered at 0.9 mg/kg (maximum 90 mg), with 10% given as a bolus over one minute and the remainder infused over 60 minutes. Tenecteplase is given as a single bolus.
-
Monitoring: The patient is closely monitored for neurological changes and signs of bleeding.
Clinical Protocol for Endovascular Thrombectomy
Endovascular thrombectomy is a minimally invasive procedure to remove a blood clot from a large cerebral artery:
-
Patient Selection: Patients with a large vessel occlusion in the anterior circulation, confirmed by imaging, are considered. The time window for treatment can extend up to 24 hours in select patients.
-
Procedure: A catheter is inserted into an artery, usually in the groin, and navigated to the site of the clot in the brain.
-
Clot Removal: A stent retriever or aspiration catheter is used to engage and remove the clot.
-
Post-procedure Care: Patients are monitored in an intensive care unit.
Signaling Pathways and Experimental Workflows
This compound's Putative Signaling Pathway
This compound's neuroprotective effects are believed to be mediated through its dual action as a calcium channel blocker and a serotonin S2 receptor antagonist, as well as its interaction with the this compound Binding Protein (EBP), an enzyme involved in cholesterol biosynthesis.
Caption: Putative signaling pathway of this compound's neuroprotective action.
Experimental Workflow: Preclinical this compound Study (MCAO Model)
Caption: Workflow for a preclinical study of this compound using the MCAO model.
Logical Workflow: Clinical Trial of a Neuroprotective Agent in Acute Ischemic Stroke
Caption: Logical workflow of a typical clinical trial for a neuroprotective agent.
Conclusion
The early preclinical data for this compound demonstrated a promising neuroprotective effect in animal models of ischemic stroke. However, the lack of independent replication of these studies is a significant gap in its developmental history. In contrast, current standard-of-care treatments for acute ischemic stroke, such as thrombolysis and thrombectomy, are supported by extensive clinical trial data demonstrating their efficacy in improving functional outcomes in patients. While many other neuroprotective agents have been investigated, their translation from preclinical promise to clinical success has been challenging. This comparative guide highlights the critical need for rigorous and independent replication in preclinical research and underscores the high bar for demonstrating clinical efficacy in the complex setting of acute ischemic stroke.
References
Head-to-Head Comparison: Emopamil and SR31747 Binding to Emopamil Binding Protein (EBP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of two key ligands, Emopamil and SR31747, to the this compound Binding Protein (EBP), an enzyme also identified as the sigma-2 (σ2) receptor. EBP is a crucial enzyme in the cholesterol biosynthesis pathway, specifically acting as a Δ8-Δ7 sterol isomerase.[1][2] Its role in cellular proliferation and its overexpression in various tumor types have made it a significant target in drug development.[3][4] This document synthesizes available experimental data to facilitate a clear understanding of the binding interactions of this compound and SR31747 with EBP.
Quantitative Binding Data
| Ligand | Binding Constant | Value (nM) | Target | Source |
| This compound | Kd | 0.8 ± 0.2 | Human EBP | Moebius et al., 1997 |
| SR31747 | Ki | 15 ± 3 | Guinea pig Δ8-Δ7 sterol isomerase (EBP) | Paul et al., 1994 |
Note: Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. Ki (inhibition constant) represents the concentration of a competing ligand that would occupy half the receptors if no radioligand were present. Lower values for both indicate higher binding affinity.
Experimental Protocols
The determination of binding affinities for ligands like this compound and SR31747 to EBP is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the "competitor," e.g., SR31747 or unlabeled this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for EBP.
Materials:
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for EBP (e.g., [³H]this compound or a selective σ2 receptor radioligand).
-
Test Compounds: this compound and SR31747 (unlabeled).
-
EBP Source: Membrane preparations from tissues or cells expressing EBP (e.g., liver homogenates, tumor cell lines).
-
Assay Buffer: A suitable buffer to maintain protein stability and ligand binding (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes containing EBP.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes or a microplate, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
To a separate set of tubes, add a high concentration of an unlabeled ligand to determine non-specific binding.
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of Comparison
Caption: Logical flow of the this compound and SR31747 EBP binding comparison.
References
Assessing the Translational Potential of Emopamil: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Data and Future Clinical Prospects
Emopamil, a phenylalkylamine derivative, has garnered interest in the scientific community for its potential therapeutic applications stemming from its dual action as a voltage-sensitive Ca2+ channel antagonist and a high-affinity ligand for the this compound Binding Protein (EBP), a key enzyme in cholesterol biosynthesis. This guide provides a comprehensive assessment of the translational potential of this compound by comparing its preclinical performance with alternative therapeutic strategies. We delve into its mechanism of action, efficacy in various disease models, and available pharmacokinetic data, offering a critical perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its effects through at least two distinct molecular targets:
-
L-type Calcium Channels: Similar to other phenylalkylamines like verapamil, this compound blocks L-type voltage-gated calcium channels. This action inhibits the influx of calcium into cells, a process crucial for neuronal excitability and muscle contraction. This mechanism underlies its potential as a neuroprotective agent in conditions of ischemic brain injury.
-
This compound Binding Protein (EBP): this compound is a high-affinity ligand for EBP, a Δ8-Δ7 sterol isomerase involved in the cholesterol biosynthesis pathway. By inhibiting EBP, this compound disrupts the conversion of lanosterol to cholesterol. This disruption can modulate cellular processes reliant on cholesterol, such as cell proliferation and myelination, opening up therapeutic avenues in cancer and demyelinating diseases like multiple sclerosis.
This dual mechanism of action suggests that this compound could have a broad therapeutic window, addressing both excitotoxicity and cellular biosynthesis pathways implicated in various pathologies.
Preclinical Efficacy: Promising Results in Neuroprotection
Preclinical studies have primarily focused on the neuroprotective effects of the (S)-enantiomer of this compound in models of cerebral ischemia. These studies have demonstrated significant efficacy in reducing neuronal damage and improving functional outcomes.
| Animal Model | Efficacy Measure | (S)-Emopamil Treatment | Control | Fold Improvement |
| Rat (Global Brain Ischemia) | Normal Neuron Count (medial CA1) | 82 ± 13 | 34 ± 9 | 2.4-fold increase[1] |
| Rat (Focal Ischemia - MCAO) | Cortical Infarct Volume | 37.6 ± 27.6 mm³ | 72.9 ± 33.3 mm³ | 48% reduction[2] |
Comparative Preclinical Data
While direct head-to-head comparisons are limited, one study provides insight into this compound's efficacy relative to another calcium channel blocker, nimodipine, in a rabbit model of cerebral ischemia.
| Compound | Effect on Glutamate Levels |
| (S)-Emopamil | Significantly lower glutamate levels compared to control[3] |
| Nimodipine | No significant difference in glutamate levels compared to control[3] |
This finding suggests that this compound's neuroprotective effects may extend beyond simple calcium channel blockade and could involve modulation of excitotoxic amino acid release.
In Vitro Potency
This compound's potency has been characterized in various in vitro assays, confirming its interaction with its primary targets.
| Target | Assay | IC50 |
| Neuronal Voltage-Sensitive Calcium Channels | Inhibition of K+-evoked Ca2+ influx in rat brain synaptosomes | ~30 µM[4] |
| Neuronal Voltage-Sensitive Calcium Channels | Inhibition of K+-evoked [3H]-D-aspartate release from rat hippocampal slices | ~30 µM |
Pharmacokinetics: A Need for More Data
Detailed preclinical pharmacokinetic data for this compound is sparse in the published literature. While some studies anecdotally mention its "superior blood-brain permeability," quantitative parameters such as Cmax, Tmax, AUC, and oral bioavailability are not well-documented. This lack of comprehensive pharmacokinetic data presents a significant hurdle in assessing its translational potential and designing potential clinical trials.
Translational Potential and Future Directions
The preclinical data, particularly in the context of neuroprotection, are encouraging. The demonstrated efficacy of (S)-emopamil in reducing infarct size and improving neuronal survival in rodent models of stroke suggests a strong rationale for further investigation. Its unique dual mechanism of action may offer advantages over agents with a single mode of action.
However, the path to clinical translation is not without its challenges. The most significant gap is the complete absence of publicly available clinical trial data for this compound. Searches of clinical trial registries did not yield any results for studies involving this compound. This suggests that the compound may not have progressed to human testing, or that such studies were not registered publicly.
For the field to move forward, the following steps are crucial:
-
Comprehensive Preclinical Pharmacokinetics and Toxicology: Rigorous studies are needed to define the pharmacokinetic profile and assess the safety of this compound in multiple species.
-
Head-to-Head Comparative Efficacy Studies: Well-designed preclinical studies comparing this compound with current standard-of-care treatments for stroke, multiple sclerosis, and relevant cancers are necessary to establish its potential therapeutic niche.
-
Exploration of EBP Inhibition: Further research into the consequences of EBP inhibition by this compound in models of multiple sclerosis and cancer is warranted to explore its full therapeutic potential.
-
Initiation of Clinical Trials: Should the preclinical data remain positive, the initiation of Phase 1 clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers would be the next logical step. The recent initiation of a Phase 1 trial for another EBP inhibitor, DSP-0390, for high-grade glioma indicates a clinical path forward for this class of compounds.
Signaling Pathways and Experimental Workflows
To visualize the key concepts discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are summarized below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal ischemic stroke in humans.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia Duration: The suture can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-120 minutes) to allow for reperfusion.
-
Outcome Assessment: After a set survival period (e.g., 24-72 hours), assess neurological deficits and measure infarct volume using histological staining (e.g., TTC staining).
Four-Vessel Occlusion (4-VO) Model in Rats
This model induces global cerebral ischemia.
-
Day 1: Anesthetize the rat and permanently occlude both vertebral arteries by electrocautery through the alar foramina of the first cervical vertebra.
-
Day 2: After a 24-hour recovery period, briefly occlude both common carotid arteries with microvascular clips to induce transient forebrain ischemia.
-
Outcome Assessment: Following reperfusion, animals are monitored for neurological and behavioral changes. Histological analysis of the brain, particularly the hippocampus, is performed to quantify neuronal damage.
In Vitro Calcium Influx Assay
This assay measures the effect of compounds on calcium channel activity.
-
Preparation of Synaptosomes: Isolate synaptosomes (nerve terminals) from rat brain tissue by differential centrifugation.
-
Depolarization and Treatment: Pre-incubate the synaptosomes with this compound or control vehicle. Depolarize the synaptosomes with a high concentration of potassium chloride (KCl) in the presence of radioactive 45Ca2+.
-
Measurement: After a short incubation, rapidly filter the synaptosomes and measure the amount of incorporated 45Ca2+ using a scintillation counter. The reduction in 45Ca2+ uptake in the presence of this compound indicates calcium channel blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational New Drug (IND) Application | FDA [fda.gov]
- 4. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of Emopamil's effects on different neuronal subtypes.
For Immediate Release
This guide provides a side-by-side comparison of the effects of Emopamil on different neuronal subtypes, targeting researchers, scientists, and drug development professionals. This compound, a phenylalkylamine calcium channel blocker and serotonin 5-HT2A receptor antagonist, also exhibits affinity for the sigma-1 receptor. Its multifaceted mechanism of action suggests differential effects across various neuronal populations, which are critical for understanding its therapeutic potential in neurological disorders. This document synthesizes available experimental data to elucidate these subtype-specific effects.
Comparative Effects of this compound on Neuronal Subtypes
Direct comparative studies on the effects of this compound on different neuronal subtypes are limited. However, by examining the distribution of its primary targets and extrapolating from studies on similar compounds like verapamil, we can infer its potential differential impact.
Table 1: Summary of this compound's Target Expression and Inferred Effects on Neuronal Subtypes
| Neuronal Subtype | L-Type Ca2+ Channels (Cav1.2/1.3) Expression | 5-HT2A Receptor Expression | Sigma-1 Receptor Expression | Inferred Effects of this compound |
| Pyramidal Neurons (e.g., Cortical Layer V, Hippocampal CA1) | High, particularly on soma and dendrites | High, especially in cortical layer V | Present | Modulation of excitability, reduction of calcium-dependent afterhyperpolarizations, and potential alteration of synaptic plasticity.[1][2][3][4] |
| GABAergic Interneurons (e.g., Parvalbumin-positive) | Present | Present in a subpopulation | Present | Potential modulation of inhibitory tone in cortical and hippocampal circuits. |
| Dopaminergic Neurons (e.g., Substantia Nigra, VTA) | Present | High in VTA | High in substantia nigra | Neuroprotective effects observed with the similar drug verapamil, potentially via microglial inhibition and reduction of dopamine decline.[5] |
| Cholinergic Neurons | Present | Present | Present | Complex interactions, with verapamil showing antagonistic action on cholinergic receptors and modulation of acetylcholine release. |
| Motor Neurons | Present | Present | High | Verapamil has shown protective effects on motor neurons in models of ALS, suggesting a potential therapeutic avenue. |
Signaling Pathways and Mechanisms of Action
This compound's effects are mediated through three primary signaling pathways. The interplay of these pathways can lead to varied cellular outcomes depending on the specific molecular makeup of the neuronal subtype.
L-Type Calcium Channel Blockade
This compound inhibits the influx of calcium through L-type voltage-gated calcium channels (Cav1.2 and Cav1.3). This action can reduce neuronal hyperexcitability and modulate calcium-dependent intracellular signaling cascades, which are crucial for processes like gene expression and synaptic plasticity.
5-HT2A Receptor Antagonism
As an antagonist of the 5-HT2A receptor, this compound blocks the Gq/11 protein-coupled signaling pathway. This pathway, when activated by serotonin, leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this, this compound can modulate neuronal excitability and plasticity.
Sigma-1 Receptor Modulation
This compound also binds to the sigma-1 receptor, an intracellular chaperone protein at the endoplasmic reticulum (ER). Sigma-1 receptors are involved in regulating calcium signaling between the ER and mitochondria, and they can modulate the activity of various ion channels and signaling proteins. This interaction contributes to this compound's neuroprotective and neuromodulatory effects.
Experimental Protocols
The following are summaries of methodologies from studies investigating the effects of phenylalkylamine calcium channel blockers and related compounds on neuronal function.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effects of a compound on neuronal excitability, ion channel currents, and synaptic transmission in specific neuronal subtypes.
-
Method:
-
Acute brain slices (e.g., from hippocampus or cortex) are prepared from rodents.
-
Individual neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. Neuronal subtypes (e.g., pyramidal neurons vs. interneurons) are identified based on their morphology, location, and firing properties.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the neuronal membrane (gigaseal).
-
The membrane patch is ruptured to allow for whole-cell recording of membrane potential or currents.
-
The compound of interest (e.g., this compound or verapamil) is bath-applied at known concentrations.
-
Changes in resting membrane potential, action potential firing frequency, and specific ion currents (e.g., calcium currents) are recorded and analyzed.
-
-
Data Analysis: Comparison of electrophysiological parameters before, during, and after drug application.
Immunohistochemistry and Immunofluorescence
-
Objective: To determine the cellular and subcellular localization of this compound's targets (L-type calcium channels, 5-HT2A receptors, sigma-1 receptors) in different neuronal subtypes.
-
Method:
-
Brain tissue is fixed, sectioned, and mounted on slides.
-
Sections are incubated with primary antibodies specific to the target protein and a marker for a specific neuronal subtype (e.g., parvalbumin for a subset of interneurons, tyrosine hydroxylase for dopaminergic neurons).
-
Secondary antibodies conjugated to a fluorescent dye or an enzyme (for colorimetric detection) are applied.
-
Sections are imaged using confocal or fluorescence microscopy.
-
-
Data Analysis: Colocalization analysis to determine the extent to which the target protein is expressed in the neuronal subtype of interest.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on neurotransmitter release (e.g., dopamine, acetylcholine) in specific brain regions.
-
Method:
-
A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized or freely moving animal.
-
The probe is perfused with an artificial cerebrospinal fluid.
-
Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane and are collected in the dialysate.
-
This compound is administered systemically or locally through the probe.
-
Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Comparison of neurotransmitter levels before and after drug administration.
Conclusion
The available evidence suggests that this compound's multifaceted pharmacological profile—targeting L-type calcium channels, 5-HT2A receptors, and sigma-1 receptors—results in a complex and likely cell-type-specific pattern of neuronal modulation. While direct comparative studies are needed for a more definitive understanding, the differential expression of its targets across neuronal subtypes provides a strong basis for predicting its varied effects. Pyramidal neurons, with their high expression of both L-type calcium channels and 5-HT2A receptors, are likely to be significantly impacted in their firing properties and synaptic integration. The neuroprotective effects observed with similar compounds in dopaminergic and motor neurons highlight potential therapeutic applications. Further research employing subtype-specific recording and imaging techniques will be crucial to fully elucidate the comparative effects of this compound and unlock its full therapeutic potential.
References
- 1. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Emopamil's impact on cholesterol metabolism in different tissues.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Emopamil's effects on cholesterol metabolism with other leading cholesterol-lowering agents. This compound, an inhibitor of the this compound Binding Protein (EBP), presents a distinct mechanism of action by targeting a key enzyme in the cholesterol biosynthesis pathway. This document outlines its tissue-specific impacts, compares its mechanistic approach to that of statins and PCSK9 inhibitors, and provides detailed experimental protocols for relevant assays.
Executive Summary
This compound distinguishes itself from other lipid-lowering therapies by directly inhibiting the sterol isomerase activity of EBP. This leads to a tissue-specific accumulation of cholesterol precursors, highlighting a differential metabolic impact in various organs. In contrast, statins broadly inhibit cholesterol synthesis at an earlier step by targeting HMG-CoA reductase, while PCSK9 inhibitors primarily enhance the clearance of LDL cholesterol from the circulation. This guide will delve into these differences, supported by experimental data, to inform research and drug development in the field of cholesterol metabolism.
Comparative Analysis of Cholesterol-Lowering Agents
The following table summarizes the key mechanistic differences and observed effects of this compound (represented by EBP inhibitors like Amiodarone, for which more data is available), statins, and PCSK9 inhibitors on cholesterol metabolism.
| Feature | This compound (EBP Inhibitors) | Statins (HMG-CoA Reductase Inhibitors) | PCSK9 Inhibitors |
| Primary Target | This compound Binding Protein (EBP), a Δ8-Δ7 sterol isomerase. | HMG-CoA Reductase. | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). |
| Mechanism of Action | Blocks a late-stage step in cholesterol biosynthesis, leading to the accumulation of specific cholesterol precursors. | Inhibit the rate-limiting enzyme in the cholesterol biosynthesis pathway, reducing overall cholesterol production. | Monoclonal antibodies that bind to and inhibit PCSK9, preventing the degradation of LDL receptors and thereby increasing LDL cholesterol clearance from the blood. |
| Impact on Cholesterol Synthesis | Direct inhibition, leading to a build-up of upstream sterols in a tissue-dependent manner. | Potent inhibition, leading to a significant reduction in overall cholesterol synthesis. | Indirectly may lead to a compensatory increase in cholesterol synthesis due to lower intracellular cholesterol, but this is not their primary mechanism. |
| Impact on Cholesterol Uptake (LDL Receptor Expression) | EBP inhibitors like Amiodarone have been shown to decrease the expression of the LDL receptor at both the mRNA and protein levels.[1][2][3] | Upregulate LDL receptor expression as a compensatory response to reduced intracellular cholesterol. | Increase the number of LDL receptors on the cell surface by preventing their degradation. |
| Impact on Cholesterol Efflux (ABCA1 Expression) | Direct effects of EBP inhibition on ABCA1 expression are not well-documented in the available literature. | Can have variable effects; some studies suggest statins may modulate ABCA1 expression, but this is not their primary mechanism of action. | Some studies suggest PCSK9 may directly inhibit ABCA1-mediated cholesterol efflux. Therefore, inhibiting PCSK9 could potentially enhance this pathway. |
| Tissue-Specific Effects | Yes. Inhibition of EBP leads to the accumulation of different cholesterol precursors in different tissues (e.g., desmosterol in liver and kidney; zymosterol, zymostenol, and 8-dehydrocholesterol in neuronal tissues).[1][2] | Primarily act on the liver, but can affect other tissues. | Primarily act on the liver where LDL receptor density is highest. |
Tissue-Specific Impact of EBP Inhibition on Cholesterol Precursor Accumulation
The inhibition of this compound Binding Protein (EBP) results in a characteristic and tissue-dependent accumulation of specific cholesterol precursors. This is a key differentiator from other classes of cholesterol-lowering drugs. The following table summarizes experimental findings from studies on the EBP inhibitor Amiodarone, which serves as a proxy for this compound's effects.
| Tissue/Cell Type | Accumulated Cholesterol Precursors | Reference |
| Liver (HepG2 cells) | Desmosterol | |
| Kidney (HEK293 cells) | Desmosterol | |
| Neuronal Tissue (Primary Cortical Neurons) | Zymosterol, Zymostenol, 8-dehydrocholesterol (8-DHC) | |
| Neuronal Tissue (Astrocytes) | Zymosterol, Zymostenol, 8-dehydrocholesterol (8-DHC) | |
| Neuroblastoma (Neuro2a cells) | Zymosterol, Zymostenol |
Visualizing the Mechanisms of Action
To illustrate the distinct points of intervention of these drug classes in cholesterol metabolism, the following diagrams are provided.
Caption: Inhibition points of Statins and this compound in the cholesterol biosynthesis pathway.
Caption: Mechanism of action of PCSK9 inhibitors on LDL receptor regulation.
Detailed Experimental Protocols
Analysis of Sterol Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for quantifying the accumulation of specific cholesterol precursors following treatment with an EBP inhibitor like this compound.
Objective: To identify and quantify sterol intermediates in tissue or cell samples.
Materials:
-
Tissue or cell pellets
-
Internal standard (e.g., epicoprostanol)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl
-
Potassium hydroxide (KOH) in ethanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Homogenization and Lipid Extraction:
-
Homogenize tissue samples or sonicate cell pellets in a known volume of phosphate-buffered saline (PBS).
-
Add a known amount of internal standard (epicoprostanol) to each sample.
-
Extract total lipids by adding chloroform:methanol (2:1, v/v) and vortexing thoroughly.
-
Add 0.9% NaCl to facilitate phase separation.
-
Centrifuge and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification:
-
Resuspend the dried lipid extract in ethanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
Add water and extract the non-saponifiable lipids (including free sterols) with hexane.
-
Collect the hexane phase and dry it under nitrogen.
-
-
Derivatization:
-
To the dried sterol extract, add BSTFA with 1% TMCS to convert the sterols into their trimethylsilyl (TMS) ethers.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the derivatizing agent under nitrogen and resuspend the sample in hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the different sterol-TMS ethers.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific sterol fragments.
-
Quantify the individual sterols by comparing their peak areas to the peak area of the internal standard.
-
References
- 1. Amiodarone decreases gene expression of low-density lipoprotein receptor at both the mRNA and the protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of triiodothyronine and amiodarone on the promoter of the human LDL receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone-induced hypercholesterolemia is associated with a decrease in liver LDL receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
